(Z)-Eprosartan
Description
Properties
IUPAC Name |
4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Eprosartan Impurities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of the (Z)-Eprosartan impurity, a critical aspect of quality control in the manufacturing of the antihypertensive drug Eprosartan. Drawing upon established scientific principles and analytical techniques, this document aims to equip researchers and drug development professionals with the necessary knowledge to understand and manage this and other related impurities.
Introduction: The Significance of Impurity Profiling in Eprosartan
Eprosartan, chemically known as (E)-α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropanoic acid, is a potent angiotensin II receptor antagonist. Its therapeutic efficacy is intrinsically linked to its specific geometric configuration, the (E)-isomer. The presence of its geometric isomer, (Z)-Eprosartan, and other process-related or degradation impurities can potentially impact the drug's safety and efficacy profile. Therefore, rigorous control and characterization of these impurities are mandated by regulatory bodies worldwide.
The formation of the (Z)-isomer can occur through various mechanisms, including photochemical conversion and potentially during the synthetic process itself. This guide will delve into the scientific underpinnings of (Z)-Eprosartan's formation, present methodologies for its targeted synthesis for use as a reference standard, and detail the analytical techniques required for its unambiguous characterization.
Genesis of (Z)-Eprosartan: Synthetic and Degradative Pathways
The presence of (Z)-Eprosartan as an impurity can arise from two primary sources: as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product.
Process-Related Formation: The Knoevenagel Condensation
The synthesis of Eprosartan often involves a Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The stereoselectivity of this reaction, which determines the ratio of (E) to (Z) isomers, is influenced by several factors including the choice of catalyst, solvent, and reaction temperature.
While the synthesis is designed to predominantly yield the thermodynamically more stable (E)-isomer, suboptimal reaction conditions can lead to the formation of the (Z)-isomer. For instance, the use of certain bases or solvents can influence the transition state of the reaction, potentially lowering the energy barrier for the formation of the (Z)-isomer. It has been noted in similar reactions that the initial product may be a mixture of E and Z isomers that can equilibrate to the more stable isomer under the reaction conditions.
Degradation-Induced Formation: Photochemical Isomerization
(Z)-Eprosartan has been identified as a significant photodegradation product of (E)-Eprosartan. Exposure of (E)-Eprosartan to light, particularly in an alkaline environment, can induce isomerization of the double bond. This process is thought to proceed through a radical mechanism, where the ionization of the carboxyl group in an alkaline medium stabilizes the radical intermediate, facilitating the conversion from the (E) to the (Z) configuration. This highlights the importance of controlled storage and handling conditions for the drug substance and formulated product to prevent the formation of this impurity over time.
Pharmacological profile of (Z)-Eprosartan versus E-isomer
An In-Depth Technical Guide to the Pharmacological Profile of (Z)-Eprosartan versus its E-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pharmacological properties of Eprosartan, focusing on the distinction between its commercially available (E)-isomer and the less-characterized (Z)-isomer. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the experimental rationale and methodologies crucial for the characterization of such compounds in a drug development context.
Eprosartan is a potent, orally active antihypertensive agent belonging to the angiotensin II receptor blocker (ARB) class of drugs.[1] It selectively antagonizes the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] A unique structural feature of Eprosartan, compared to other ARBs like losartan or valsartan, is its non-biphenyl, non-tetrazole chemical structure.[3]
The Eprosartan molecule contains a carbon-carbon double bond, which gives rise to geometric isomerism, resulting in two distinct forms: the (E)-isomer and the (Z)-isomer. The commercially available and pharmacologically characterized form of Eprosartan is the (E)-isomer.[4] However, studies have shown that the (E)-isomer can be converted to the (Z)-isomer under specific conditions, such as exposure to photo-alkaline environments.[5][6] This raises important questions regarding the pharmacological activity and potential clinical relevance of the (Z)-isomer, which remains largely uncharacterized in the public domain.
This guide will first detail the established pharmacological profile of (E)-Eprosartan. It will then address the current knowledge gap concerning the (Z)-isomer and, most importantly, provide a comprehensive, field-proven experimental framework for its complete pharmacological characterization.
Caption: Isomerization of (E)-Eprosartan to (Z)-Eprosartan.
Pharmacological Profile of (E)-Eprosartan
The pharmacological activity of (E)-Eprosartan has been extensively studied and is well-documented. Its primary mechanism of action is the competitive and reversible blockade of the AT1 receptor.[7]
Mechanism of Action at the AT1 Receptor
(E)-Eprosartan exhibits high affinity and selectivity for the AT1 receptor subtype, with negligible interaction with the AT2 receptor.[8] By binding to the AT1 receptor, it prevents angiotensin II from exerting its physiological effects, which include:
-
Vasoconstriction of vascular smooth muscle[3]
-
Aldosterone synthesis and secretion[2]
-
Renal sodium reabsorption[7]
-
Sympathetic nervous system activation[1]
Unlike some other ARBs, Eprosartan is described as a pure competitive antagonist.[8] Furthermore, it has been shown to exhibit robust inverse agonist activity at both wild-type and constitutively active AT1 receptors, suggesting it can reduce basal receptor signaling in the absence of an agonist.[9]
Caption: Mechanism of action of (E)-Eprosartan at the AT1 receptor.
In Vitro and In Vivo Pharmacology
In vitro studies have demonstrated the potency of (E)-Eprosartan in competitively blocking angiotensin II-induced vascular contraction.[8] In various animal models of hypertension, including spontaneously hypertensive rats (SHR), (E)-Eprosartan effectively reduces blood pressure.[10] Clinical trials in humans have confirmed its antihypertensive efficacy, showing significant reductions in both systolic and diastolic blood pressure compared to placebo.[11]
| Parameter | Value | Reference |
| Receptor Target | Angiotensin II Type 1 (AT1) | [3] |
| Binding Nature | Competitive, Reversible | [7] |
| Inverse Agonism | Demonstrated | [9] |
| Clinical Indication | Hypertension | [11] |
| Bioavailability | Approx. 13% | [3] |
| Plasma Protein Binding | Approx. 98% | [3] |
| Elimination Half-life | 5-9 hours | [3] |
Table 1: Summary of the Pharmacological Properties of (E)-Eprosartan
The (Z)-Isomer of Eprosartan: A Knowledge Gap
The primary source of information on (Z)-Eprosartan comes from a study on the photodegradation of (E)-Eprosartan.[5][6] This study identified that under photo-alkaline conditions, (E)-Eprosartan isomerizes to a single degradation product, which was structurally confirmed as (Z)-Eprosartan using liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR).
Crucially, to date, there is no publicly available data on the pharmacological profile of the isolated (Z)-isomer of Eprosartan. Key questions that remain unanswered include:
-
What is the binding affinity of (Z)-Eprosartan for the AT1 receptor compared to the (E)-isomer?
-
Does (Z)-Eprosartan act as an antagonist, agonist, or inverse agonist at the AT1 receptor?
-
What is the in vivo antihypertensive efficacy of (Z)-Eprosartan?
-
Are there differences in the pharmacokinetic properties (absorption, distribution, metabolism, excretion) between the two isomers?
The absence of this data represents a significant gap in our understanding of Eprosartan, particularly concerning the potential impact of its degradation products on efficacy and safety.
Proposed Experimental Workflow for the Pharmacological Characterization of (Z)-Eprosartan
To address the aforementioned knowledge gap, a systematic pharmacological evaluation of (Z)-Eprosartan is required. The following section outlines a comprehensive, step-by-step experimental plan that would be employed in a drug discovery and development setting to fully characterize this isomer.
Caption: Proposed workflow for characterizing (Z)-Eprosartan.
Synthesis, Purification, and Analytical Characterization of (Z)-Eprosartan
The first critical step is to obtain a highly pure and stable sample of (Z)-Eprosartan.
Protocol: Synthesis and Purification
-
Isomerization: Induce the isomerization of (E)-Eprosartan to (Z)-Eprosartan under controlled photo-alkaline conditions as previously described.[5][6] This can be achieved by dissolving (E)-Eprosartan in an alkaline solution (e.g., 0.1 N NaOH) and exposing it to a specific wavelength of UV light for a defined period.
-
Preparative HPLC: Utilize preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the (Z)-isomer from the remaining (E)-isomer and any other minor degradation products.
-
Lyophilization: Lyophilize the collected fractions containing the pure (Z)-isomer to obtain a stable, solid powder.
-
Analytical Characterization: Confirm the identity and purity of the isolated (Z)-Eprosartan using:
-
LC-MS: To verify the molecular weight.
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Analytical HPLC: To determine the purity (target >98%).
-
In Vitro Binding Assays
These assays are fundamental for determining the affinity of (Z)-Eprosartan for the AT1 receptor.
Protocol: AT1 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) with the AT1 receptor-containing membranes in the presence of increasing concentrations of unlabeled (E)-Eprosartan or (Z)-Eprosartan.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are essential to determine whether (Z)-Eprosartan acts as an antagonist, agonist, or inverse agonist.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture AT1-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of (Z)-Eprosartan to the wells. To test for antagonistic activity, pre-incubate the cells with (Z)-Eprosartan before adding a known concentration of angiotensin II (e.g., EC₈₀).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
-
Data Analysis: Analyze the peak fluorescence response to determine the effect of (Z)-Eprosartan on intracellular calcium levels. For antagonism, calculate the IC₅₀ value.
Protocol: Inositol Phosphate (IP1) Accumulation Assay
-
Cell Culture and Stimulation: Culture AT1-expressing cells and stimulate them with angiotensin II in the presence or absence of varying concentrations of (Z)-Eprosartan. The assay is performed in the presence of LiCl to inhibit the degradation of IP1.
-
Cell Lysis: Lyse the cells to release intracellular IP1.
-
IP1 Detection: Quantify the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay kit.
-
Data Analysis: Plot the IP1 concentration against the log of the (Z)-Eprosartan concentration to determine its effect on angiotensin II-stimulated IP1 production and calculate the IC₅₀ for antagonism.
In Vivo Assessment of Antihypertensive Activity
The in vivo efficacy of (Z)-Eprosartan should be evaluated in a relevant animal model of hypertension.
Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.[12]
-
Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the study begins.
-
Dosing: Administer (Z)-Eprosartan, (E)-Eprosartan (as a positive control), and vehicle (as a negative control) orally to different groups of SHRs. A dose-response study should be conducted.
-
Monitoring: Measure systolic and diastolic blood pressure and heart rate at various time points after dosing (e.g., 0, 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups to determine the antihypertensive efficacy and duration of action of (Z)-Eprosartan.
Comparative Analysis and Future Perspectives
Upon completion of the proposed experimental workflow, the collected data would allow for a direct comparison of the pharmacological profiles of (Z)-Eprosartan and (E)-Eprosartan.
| Pharmacological Parameter | (E)-Eprosartan | (Z)-Eprosartan |
| AT1 Receptor Binding Affinity (Ki) | Known | To be determined |
| Functional Activity | Competitive Antagonist, Inverse Agonist | To be determined |
| In Vitro Potency (IC₅₀) | Known | To be determined |
| In Vivo Antihypertensive Efficacy | Established | To be determined |
Table 2: Comparative Pharmacological Profile of Eprosartan Isomers (Illustrative)
The results of this comprehensive characterization would have significant implications. If (Z)-Eprosartan is found to have a significantly different pharmacological profile (e.g., lower affinity, reduced antagonism, or even agonistic properties), it would be crucial to assess its formation under various storage and administration conditions to ensure the quality, safety, and efficacy of Eprosartan-containing pharmaceutical products. Conversely, if its profile is similar or even superior, it could open new avenues for drug development.
Conclusion
While the pharmacological profile of (E)-Eprosartan as a potent and selective AT1 receptor antagonist is well-established, the properties of its (Z)-isomer remain a critical unknown. This guide has not only summarized the current knowledge but has also provided a detailed, actionable roadmap for the complete pharmacological characterization of (Z)-Eprosartan. By following the outlined experimental protocols, researchers and drug development professionals can systematically elucidate the binding, functional, and in vivo activities of this isomer, thereby closing a significant knowledge gap and ensuring a more complete understanding of this important antihypertensive agent.
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An In-Depth Technical Guide to the In-Vitro Binding Affinity of (Z)-Eprosartan to AT1 Receptors
This guide provides a comprehensive technical overview of the methodologies used to determine the in-vitro binding affinity of (Z)-Eprosartan to Angiotensin II Type 1 (AT1) receptors. It is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular pharmacology and G-protein coupled receptor (GPCR) research. This document delves into the theoretical underpinnings, detailed experimental protocols, data analysis, and interpretation of results, grounded in established scientific literature.
Introduction: The Renin-Angiotensin System and AT1 Receptor Antagonism
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main GPCR subtypes: the AT1 and AT2 receptors.[1][2] The majority of the well-characterized physiological and pathophysiological actions of Ang II, including vasoconstriction, aldosterone release, and cellular growth, are mediated through the AT1 receptor.[1] Consequently, the AT1 receptor has become a major therapeutic target for the management of hypertension and other cardiovascular diseases.[2][3]
Angiotensin II Receptor Blockers (ARBs) are a class of antihypertensive drugs that selectively antagonize the AT1 receptor.[4] Among these, (Z)-Eprosartan is structurally unique. Unlike many other ARBs, such as losartan or candesartan, Eprosartan is a non-biphenyl, non-tetrazole compound.[5][6] This distinct chemical scaffold results in a unique binding mode within the AT1 receptor pocket, offering a compelling case study in structure-activity relationships.
This guide will focus on the in-vitro characterization of Eprosartan's binding affinity, a critical parameter in drug development that quantifies the strength of the interaction between a ligand and its receptor. The primary method discussed is the radioligand binding assay, the gold standard for quantifying receptor-ligand interactions.[7][8][9]
The Molecular Basis of Eprosartan's Interaction with the AT1 Receptor
The binding of Eprosartan to the AT1 receptor is a high-affinity interaction dictated by specific molecular contacts. Docking studies and mutagenesis experiments have revealed key residues within the receptor's transmembrane helices that are crucial for this interaction. Eprosartan utilizes its two carboxyl groups to form salt bridges with Arg167 located in the second extracellular loop (ECL2).[1] Additionally, the thiophene moiety of Eprosartan engages in hydrophobic interactions with Pro285 and Ile288 in transmembrane helix 7.[1] This binding mode is distinct from that of biphenyl-tetrazole ARBs and contributes to Eprosartan's specific pharmacological profile.[1][10]
Principles of Radioligand Binding Assays
Radioligand binding assays are powerful tools for quantifying the interaction between a ligand and a receptor.[7][8] These assays rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding affinity of an unlabeled compound, such as Eprosartan (a "cold" ligand), can be determined through competitive binding experiments.
In a competitive binding assay, a fixed concentration of a high-affinity radioligand is incubated with a source of the AT1 receptor (typically cell membranes) in the presence of increasing concentrations of the unlabeled competitor, Eprosartan. Eprosartan will compete with the radioligand for binding to the AT1 receptor. By measuring the decrease in the amount of bound radioligand as the concentration of Eprosartan increases, we can determine the inhibitor concentration that displaces 50% of the specific radioligand binding (the IC50 value). The IC50 value can then be converted to an inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for Eprosartan
This section provides a detailed, step-by-step methodology for determining the binding affinity of (Z)-Eprosartan for the AT1 receptor using a competitive radioligand binding assay. This protocol is a synthesized representation of standard practices in the field.[1][7][8]
Materials and Reagents
-
AT1 Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human AT1 receptor (e.g., HEK-293 or COS-1 cells).[1][11]
-
Radioligand: A high-affinity, selective AT1 receptor radioligand such as ³H-candesartan or ¹²⁵I-[Sar¹,Ile⁸]AngII.[1][11]
-
Unlabeled Competitor: (Z)-Eprosartan mesylate.
-
Non-specific Binding Control: A high concentration of a potent, unlabeled AT1 receptor antagonist (e.g., 10 µM Candesartan).[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Scintillation Cocktail (if using a tritium-labeled radioligand).
-
96-well plates. [1]
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter or gamma counter.
Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay.
Sources
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of (Z)-Eprosartan
Abstract
Eprosartan is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1] The therapeutic agent is the (E)-isomer, while its geometric isomer, (Z)-Eprosartan, is considered a critical process-related impurity and potential photodegradation product.[2][3] Ensuring the stereoisomeric purity of the active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and characterization of (Z)-Eprosartan. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Criticality of Stereoisomeric Purity in Eprosartan
Eprosartan functions by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II.[4][5] The molecule's biological activity is intrinsically linked to its three-dimensional geometry. The active pharmaceutical ingredient (API) is specifically the (E)-isomer, characterized by the trans configuration of the carboxylic acid and thiophene-methyl groups across the acrylic acid double bond.
The (Z)-isomer, conversely, is an impurity that may arise during synthesis or through photodegradation.[2][6] Regulatory bodies such as the ICH and FDA mandate strict control over impurities.[6] The presence of the (Z)-isomer, even in small quantities, can potentially impact the drug's efficacy and safety profile. Therefore, robust, specific, and sensitive analytical methods are required to differentiate and quantify this isomer. This guide details the application of orthogonal spectroscopic techniques to achieve this goal, providing a self-validating system for the comprehensive characterization of (Z)-Eprosartan.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For differentiating geometric isomers like (E)- and (Z)-Eprosartan, ¹H NMR is particularly powerful due to the distinct spatial relationships of protons across the double bond.
The Causality Behind NMR for Isomer Analysis
The key to distinguishing the E and Z isomers lies in the Nuclear Overhauser Effect (NOE) and differences in chemical shifts arising from anisotropic effects. In the (Z)-isomer, the carboxylic acid and the thiophene ring are on the same side of the double bond. This proximity leads to steric hindrance and altered electronic environments compared to the (E)-isomer, where they are on opposite sides. Consequently, protons near the double bond will exhibit measurably different chemical shifts and through-space correlations.
Expected ¹H and ¹³C NMR Spectral Features of (Z)-Eprosartan
While the bulk of the molecular framework will show similar NMR signals for both isomers, the region around the C=C double bond is diagnostically critical. Forced degradation studies have been instrumental in generating and characterizing the (Z)-isomer.[2][3]
-
¹H NMR: The most significant difference is anticipated for the vinylic proton and the methylene protons of the thiophene-methyl group. Due to the anisotropic effect of the nearby carboxylic acid in the (Z) configuration, the vinylic proton is expected to be shifted to a different field compared to the (E)-isomer. Studies on similar compounds suggest that protons on a double bond in a cis (Z) configuration often resonate at a slightly different field than their trans (E) counterparts.[7]
-
¹³C NMR: The carbon atoms of the double bond (C=C) and the carbonyl carbon of the acrylic acid moiety are in different electronic environments in the two isomers. This is expected to result in a chemical shift difference of several ppm, providing a clear fingerprint for each isomer.[7]
Table 1: Anticipated Diagnostic NMR Chemical Shifts (δ) for (Z)-Eprosartan vs. (E)-Eprosartan
| Nucleus | (E)-Eprosartan (Active Drug) | (Z)-Eprosartan (Impurity) | Rationale for Expected Shift |
| Vinylic C-H | ~7.75 ppm[8] | Shifted from 7.75 ppm | Altered magnetic environment due to proximity of carboxylic acid and thiophene ring. |
| Thiophene-CH₂ | Distinct singlet/doublet | Shifted from (E)-isomer value | Changed spatial relationship with the imidazole and acrylic acid moieties. |
| Vinylic =C-COOH | Distinct signal | Shifted by several ppm | Significant change in electronic environment and steric strain. |
| Vinylic =C-Thiophene | Distinct signal | Shifted by several ppm | Significant change in electronic environment and steric strain. |
Experimental Protocol: High-Resolution ¹H NMR
This protocol is designed to achieve optimal resolution for distinguishing closely related isomer signals.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the Eprosartan sample (or the enriched (Z)-isomer sample).
-
Dissolve in 0.7 mL of a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆. Rationale: These solvents are chosen for their ability to dissolve the polar Eprosartan molecule and for their non-interfering residual solvent peaks.
-
Vortex gently to ensure complete dissolution. Filter if any particulate matter is visible.
-
-
Instrument Setup (500 MHz or higher):
-
Causality: A high-field magnet (≥500 MHz) is crucial to maximize chemical shift dispersion, which is essential for resolving the subtle differences between isomer signals.
-
Lock and shim the instrument on the deuterated solvent signal to ensure magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for Isomer Confirmation (2D NMR):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.[6]
-
Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. This is the definitive step. A cross-peak between the vinylic proton and the thiophene-methyl protons would provide unambiguous proof of the (Z) configuration, as these groups are spatially proximate only in this isomer.
-
-
Data Processing:
-
Apply Fourier transformation with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., acetone-d₆ at 2.05 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy provides information about the vibrational modes of functional groups. While it is less definitive than NMR for isomer differentiation, it serves as a rapid and valuable confirmatory technique, particularly for identifying characteristic functional groups and subtle changes in bond strength due to steric effects.
Expected FT-IR Spectral Features
The primary differences between the (E) and (Z) isomers in an IR spectrum will likely be subtle and found in the fingerprint region (below 1500 cm⁻¹). The different steric environments can slightly alter the vibrational frequencies of the C=C double bond and the C=O stretch of the carboxylic acid.
-
C=O Stretch: The carbonyl stretch of the acrylic acid in Eprosartan is typically observed around 1696 cm⁻¹.[8][9] In the (Z)-isomer, steric hindrance might slightly alter the conjugation and hydrogen bonding environment, potentially causing a minor shift in this peak's position or a change in its shape.
-
C=C Stretch: The alkene C=C stretch, which is often weak, may also show a slight shift.
-
Out-of-Plane Bending (γ-CH): For a trans double bond (E-isomer), a characteristic out-of-plane C-H bending vibration often appears around 960-980 cm⁻¹. This peak may be absent or shifted in the (Z)-isomer, providing a potential diagnostic marker.
Table 2: Key FT-IR Vibrational Frequencies for Eprosartan
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Observation in (Z)-Isomer |
| O-H Stretch (Carboxylic Acid) | 2900-3100 (broad) | Largely unchanged, but may show subtle broadening differences. |
| C=O Stretch (Carboxylic Acid) | ~1696[8][9] | Minor shift (± 5-10 cm⁻¹) or peak broadening due to steric effects. |
| C=C Stretch (Alkene) | ~1630-1650 | Minor shift or change in intensity. |
| C-H Out-of-Plane Bend | ~960-980 (for E-isomer) | Potential absence or significant shift for the Z-isomer. |
| S-O Stretch (Mesylate Salt) | ~1210[8] | Unchanged, as it is part of the counter-ion. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Collect a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O signals.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid Eprosartan sample directly onto the ATR crystal.
-
Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Causality: Consistent pressure is vital for reproducible spectral intensity.
-
-
Data Acquisition:
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Perform an ATR correction if necessary, although for qualitative comparison, this is often optional.
-
Label the significant peaks and compare the spectrum of the test sample against a reference standard of pure (E)-Eprosartan.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of (Z)-Eprosartan and providing structural information through fragmentation analysis. Since (Z)-Eprosartan is an isomer of the active drug, high-resolution mass spectrometry (HRMS) is key to confirming that they share the same elemental composition.[2][3]
Ionization and Fragmentation Logic
-
Ionization: Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like Eprosartan.[10][11] It generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, preserving the molecular ion for accurate mass determination.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the selected molecular ion. The fragmentation patterns of the (E) and (Z) isomers are expected to be very similar, as they involve the cleavage of the same bonds.[3] However, minor differences in the relative intensities of fragment ions may be observed due to different steric energies of the precursor ions.[6] The fragmentation of Eprosartan typically involves losses of CO₂ (44 Da) from the carboxylic acid groups and cleavage at the benzylic and imidazole positions.[10]
Expected Mass Spectral Data
-
Full Scan MS: Both (E)- and (Z)-Eprosartan will show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular formula C₂₃H₂₄N₂O₄S.
-
Calculated Monoisotopic Mass: 424.1457 Da
-
Expected [M+H]⁺: 425.1535 Da
-
-
MS/MS Fragmentation: Key fragment ions are expected from the cleavage of the molecule. A characteristic fragment at m/z 335 has been reported, corresponding to a significant portion of the core structure.[10] While the m/z values of the fragments will be identical for both isomers, their relative abundances might differ slightly.
Experimental Protocol: LC-MS/MS Analysis
This protocol couples liquid chromatography (for physical separation) with mass spectrometry (for detection and identification).
-
Chromatographic Separation:
-
A reverse-phase HPLC or UPLC system is required to separate the (E) and (Z) isomers prior to MS analysis.[2]
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) provides excellent resolving power.
-
Mobile Phase: A gradient elution using acetonitrile and water with a modifier like 0.1% formic acid is typical. Rationale: Formic acid aids in the protonation of the analyte for positive-ion ESI.
-
Self-Validation: The chromatographic method must be validated for specificity to prove that the (Z)-isomer peak is fully resolved from the (E)-isomer and other impurities.
-
-
Mass Spectrometer Setup (Q-TOF or Orbitrap):
-
Causality: A high-resolution instrument like a Q-TOF or Orbitrap is necessary to obtain accurate mass measurements, confirming the elemental composition with sub-ppm mass accuracy.
-
Ionization Mode: ESI, Positive Ion Mode.
-
Full Scan (MS1): Acquire data over a range of m/z 100-600.
-
Tandem MS (MS2): Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions from the MS1 scan, specifically targeting the [M+H]⁺ ion of Eprosartan at m/z 425.15.
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 425.15 to visualize the separated (E) and (Z) isomer peaks.
-
Analyze the high-resolution MS1 spectrum for each peak to confirm the accurate mass and calculate the elemental formula.
-
Compare the MS/MS fragmentation spectra of the two isomers, noting any reproducible differences in fragment ion ratios.
-
Integrated Spectroscopic Strategy
Caption: Integrated workflow for the analysis of (Z)-Eprosartan.
The logical flow is as follows:
-
LC-MS provides initial evidence. The chromatography separates two peaks, and HRMS confirms they are isomers with the same mass and fragmentation pattern.
-
FT-IR provides rapid confirmation that the impurity possesses the same core functional groups as the API.
-
NMR , particularly 2D NOESY on the separated or enriched impurity fraction, provides the definitive, unambiguous structural proof of the (Z)-geometry.
This multi-technique approach ensures the highest level of scientific integrity and trustworthiness, meeting the stringent requirements of pharmaceutical quality control.
References
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Pawar, S. D., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Journal of the Korean Chemical Society, 66(2), 134-145. [Link]
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Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. European Journal of Chemistry, 2(4), 473-479. [Link]
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ResearchGate. (n.d.). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC‐MS and LC‐NMR. Retrieved from ResearchGate. [Link]
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Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. SciSpace. [Link]
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Ghule, A. R., Shinkar, D. M., & Saudagar, R. B. (2015). UV Spectrometric Method for the Estimation of Eprosartan mesylate in Bulk and Pharmaceutical Formulation. International Journal of Pharma Sciences and Research, 6(1), 163-168. [Link]
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Martin, G. R., et al. (1999). Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data. Journal of human hypertension, 13 Suppl 1, S21-S29. [Link]
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Tekko, I. A., Ali, O. M., & Hatahet, T. (2019). The FTIR spectrum of Eprosartan Mesylate (ESM). ResearchGate. [Link]
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Rao, D. D., et al. (2012). Study of Forced Degradation Behaviour of Eprosartan Mesylate and Development of Validated Stability Indicating Assay Method by UPLC. ResearchGate. [Link]
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Yousaf, A. M., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. ResearchGate. [Link]
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Xu, X., et al. (2010). Characterization of a novel impurity in bulk drug eprosartan by ESI/MS(n) and NMR. Journal of pharmaceutical and biomedical analysis, 51(5), 1031-1036. [Link]
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Goa, K. L., & Wagstaff, A. J. (1998). Eprosartan. Drugs, 55(5), 705-713. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. [Link]
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Kim, D. H., et al. (2007). Determination of eprosartan in human plasma and urine by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 44(2), 513-519. [Link]
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Kumar, S. A., et al. (2014). FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS. Asian Journal of Pharmaceutical and Clinical Research, 7(5), 180-186. [Link]
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Lin, H. R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(7), 10326-10341. [Link]
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Sahu, P. K., et al. (2008). Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets. Journal of AOAC International, 91(4), 746-751. [Link]
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Trade Science Inc. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). eprosartan. Retrieved from [Link]
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GLP Pharma Standards. (n.d.). Eprosartan USP Related Compound A. Retrieved from [Link]
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Ali, A., et al. (2020). Prediction of the Fragmentation Pathway of Valsartan Protonated Ion. American Journal of Analytical Chemistry, 11, 221-231. [Link]
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Al-Najjar, I. M., & Al-Lohedan, H. A. (2010). ¹H ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Journal of Saudi Chemical Society, 14(1), 1-8. [Link]
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Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
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Reddy, G. O., et al. (2010). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Organic Chemistry: An Indian Journal, 6(2), 116-122. [Link]
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Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39. [Link]
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An In-depth Technical Guide on the Crystal Structure and Polymorphism of (Z)-Eprosartan
This guide provides a comprehensive technical overview of the solid-state chemistry of Eprosartan, focusing on its crystal structure and polymorphism. As the commercially developed form is predominantly the mesylate salt of the (E)-isomer, a significant portion of this document synthesizes the extensive research conducted on this entity to improve its biopharmaceutical properties. The principles and methodologies described herein are directly applicable to the study of the (Z)-isomer, an area where public domain data remains limited, presenting opportunities for novel research.
Executive Summary: The Critical Role of Solid-State Chemistry in Drug Development
Eprosartan is a potent angiotensin II receptor antagonist utilized in the management of hypertension.[1][2] It exists as two geometric isomers, (E)-Eprosartan and (Z)-Eprosartan.[1][3] The therapeutic agent, primarily developed and studied as Eprosartan Mesylate (EM), is the salt of the (E)-isomer.[2][4] A significant challenge in the clinical application of Eprosartan is its low oral bioavailability (approximately 13%), which is attributed to its poor aqueous solubility.[5][6] This characteristic places Eprosartan in Class II of the Biopharmaceutics Classification System (BCS).[4]
For any active pharmaceutical ingredient (API), particularly for BCS Class II compounds, the solid-state properties are of paramount importance. The crystal structure and the existence of multiple crystalline forms, a phenomenon known as polymorphism, can profoundly influence critical physicochemical properties such as solubility, dissolution rate, stability, and manufacturability. Consequently, a thorough understanding and control of the solid state are essential for ensuring consistent product quality and therapeutic efficacy.
This whitepaper delves into the known solid-state forms of Eprosartan, presenting available crystallographic data and exploring the landscape of its polymorphism. It further details crystal engineering strategies that have been successfully employed to modulate its physical properties. The methodologies and experimental protocols provided serve as a robust framework for researchers and drug development professionals engaged in the solid-state characterization and formulation of Eprosartan and other challenging APIs.
The Crystalline State of Eprosartan Mesylate ((E)-Isomer)
The majority of published research focuses on the crystalline form of Eprosartan Mesylate. This form serves as the baseline for evaluating amorphous and other modified solid states.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a cornerstone technique for the characterization of crystalline materials. It provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice. The crystalline form of Eprosartan Mesylate exhibits a distinct diffractogram with characteristic peaks at specific 2θ angles.[4]
Table 1: Characteristic PXRD Peaks for Crystalline Eprosartan Mesylate [4]
| 2θ Angle (°) |
| 14.0 |
| 14.5 |
| 18.4 |
| 19.1 |
| 20.2 |
| 20.5 |
| 20.8 |
| 21.1 |
| 21.9 |
| 22.4 |
| 24.4 |
| 24.6 |
| 26.9 |
| 28.8 |
| 29.1 |
| 31.2 |
| 33.4 |
| 34.3 |
| 38.0 |
Data sourced from Alshehri et al. (2022).[4]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal transitions of a material as a function of temperature. For a crystalline solid, the melting point is a key characteristic. Crystalline Eprosartan Mesylate displays a sharp endothermic peak corresponding to its melting point, typically observed around 248-253.5 °C.[1][4] The presence of a single, sharp peak is indicative of a pure, crystalline substance.
Morphological Analysis: Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology of a material. Studies have shown that crystalline Eprosartan Mesylate typically presents as rod-shaped crystals with a rough surface texture.[4] This morphology can influence bulk powder properties such as flowability and compaction, which are critical for tablet manufacturing.
Workflow for Solid-State Characterization of a Crystalline API
Caption: Workflow for the primary solid-state characterization of a crystalline API.
Polymorphism in Eprosartan: An Area for Investigation
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, which can impact drug product performance.
The existence of an amorphous form of Eprosartan Mesylate is well-documented.[4] The amorphous state lacks the long-range molecular order of crystalline materials and typically exhibits higher apparent solubility and faster dissolution rates, albeit with lower thermodynamic stability.
Principles of Polymorph Screening
A polymorph screen is a systematic experimental search for different crystalline forms of a compound. The underlying principle is that the crystallization outcome is dependent on a variety of factors, including:
-
Solvent: The polarity, hydrogen bonding capability, and molecular structure of the solvent can influence which polymorph nucleates and grows.
-
Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can dictate the resulting solid form.
-
Temperature: Crystallization temperature affects solubility and nucleation/growth kinetics.
-
Presence of Impurities: Impurities can sometimes inhibit the formation of a stable form or promote the growth of a metastable one.
Experimental Protocol: General Polymorph Screening
This protocol outlines a general methodology for conducting a polymorph screen, which would be applicable to (Z)-Eprosartan.
Objective: To identify and characterize potential polymorphic forms of (Z)-Eprosartan.
Materials:
-
(Z)-Eprosartan
-
A diverse range of solvents (e.g., polar protic like methanol, ethanol; polar aprotic like acetone, acetonitrile; non-polar like hexane, toluene)
-
Vials, magnetic stir bars, heating plate, filtration apparatus
Methodology:
-
Solvent Selection & Solubility:
-
Determine the approximate solubility of (Z)-Eprosartan in a wide range of solvents at room temperature and an elevated temperature (e.g., 50 °C). This helps in designing crystallization experiments.
-
-
Crystallization Experiments (perform for each selected solvent):
-
Slow Evaporation: Prepare a nearly saturated solution at room temperature. Leave the vial loosely capped to allow the solvent to evaporate slowly over several days.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then further to 4 °C.
-
Anti-Solvent Addition: Prepare a concentrated solution of the API in a "good" solvent. Slowly add a miscible "anti-solvent" (in which the API is poorly soluble) until precipitation occurs.
-
Slurry Equilibration: Stir a suspension of the API in a selected solvent for an extended period (e.g., 7-14 days) at different temperatures (e.g., room temperature, 40 °C). This allows for conversion to the most thermodynamically stable form under those conditions.
-
-
Solid Form Isolation and Analysis:
-
Carefully isolate any solid material formed by filtration.
-
Dry the solids under appropriate conditions (e.g., vacuum oven at 40 °C).
-
Analyze each solid sample using PXRD as the primary tool to identify different crystal forms.
-
Further characterize unique forms using DSC, TGA (Thermogravimetric Analysis), and microscopy (SEM, PLM).
-
Diagram of a General Polymorph Screening Workflow
Caption: A generalized workflow for a comprehensive polymorph screening campaign.
Crystal Engineering: Modifying the Solid State of Eprosartan Mesylate
Given the solubility challenges of Eprosartan Mesylate, significant research has been directed towards crystal engineering approaches to create novel solid forms with enhanced dissolution properties.
Co-crystals
Co-crystals are multi-component crystalline solids where an API and one or more co-formers are present in a stoichiometric ratio within the same crystal lattice. This approach has been successfully applied to Eprosartan Mesylate.
Studies have shown that co-crystals of Eprosartan Mesylate with generally recognized as safe (GRAS) co-formers like succinic acid, p-aminobenzoic acid (PABA), and salicylic acid can be formed.[6] These co-crystals exhibit significantly different physicochemical properties compared to the parent drug, most notably a marked increase in aqueous solubility (up to 30-60 fold).[6] The formation of these new crystalline phases is confirmed by the appearance of new, unique peaks in their PXRD patterns and shifts in their melting points as observed by DSC.[5]
Experimental Protocol: Co-crystal Preparation by Liquid-Assisted Grinding
Objective: To prepare a co-crystal of Eprosartan Mesylate with a selected co-former.
Materials:
-
Eprosartan Mesylate (EM)
-
Co-former (e.g., Succinic Acid)
-
Small amount of a grinding solvent (e.g., methanol, ethanol)
-
Mortar and pestle or a ball mill
-
Spatula
Methodology:
-
Stoichiometric Measurement: Accurately weigh stoichiometric amounts of EM and the co-former (e.g., a 1:1 molar ratio).
-
Grinding: Place the powders in a mortar.
-
Liquid Addition: Add a minimal amount of the grinding solvent (a few drops) to moisten the powder mixture. The solvent acts as a catalyst for the molecular rearrangement into the co-crystal lattice.
-
Mechanical Grinding: Grind the mixture vigorously with the pestle for a sustained period (e.g., 30-60 minutes). The mixture may become pasty and then dry again.
-
Drying: Scrape the resulting powder from the mortar and dry it in a vacuum oven at a mild temperature (e.g., 40 °C) to remove any residual solvent.
-
Characterization: Analyze the resulting solid by PXRD to confirm the formation of a new crystalline phase, distinct from the starting materials. Further characterization by DSC and FTIR is recommended.
Inclusion Complexes
An inclusion complex is a system where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. Cyclodextrins are common hosts used in the pharmaceutical industry. The formation of an inclusion complex with Eprosartan Mesylate and β-cyclodextrin has been shown to significantly improve its solubility and dissolution rate.[4] The encapsulation of the drug within the hydrophobic cavity of the cyclodextrin molecule can lead to the formation of an amorphous solid dispersion, as evidenced by the disappearance of the characteristic crystalline peaks of the drug in the PXRD pattern.[4]
Experimental Protocol: Inclusion Complex Preparation by Microwave Irradiation
Objective: To prepare an Eprosartan Mesylate-β-cyclodextrin inclusion complex.
Materials:
-
Eprosartan Mesylate (EM)
-
β-cyclodextrin (β-CD)
-
Ethanol/water mixture
-
Mortar and pestle
-
Microwave oven
Methodology:
-
Weighing: Accurately weigh equimolar amounts of EM and β-CD.
-
Mixing: Place the powders in a mortar and blend them thoroughly.
-
Paste Formation: Add a small amount of an ethanol/water solvent mixture and triturate with the pestle to form a homogeneous paste.
-
Microwave Irradiation: Transfer the paste to a beaker and place it in a microwave oven. Irradiate at a specified power (e.g., 500 W) for a short duration, with intermittent stirring, to facilitate complex formation.
-
Drying: Cool the resulting mass and store it in a desiccator for 48 hours to ensure complete removal of residual moisture.
-
Characterization: Analyze the final product using PXRD, DSC, and FTIR to confirm the formation of the inclusion complex and the amorphization of the drug.
Diagram of Crystal Engineering Strategies for Eprosartan
Caption: Crystal engineering strategies to enhance the biopharmaceutical properties of Eprosartan Mesylate.
Conclusion and Future Directions
The solid-state chemistry of Eprosartan is a critical determinant of its clinical performance. While the publicly available research predominantly focuses on the mesylate salt of the (E)-isomer, the findings provide a robust foundation for understanding and manipulating its physicochemical properties. The known crystalline form of Eprosartan Mesylate is well-characterized by standard solid-state analytical techniques.
The primary challenge of poor solubility has driven extensive research into crystal engineering, leading to the successful development of co-crystals and inclusion complexes with significantly improved dissolution characteristics. The protocols and workflows detailed in this guide offer a practical framework for the characterization, screening, and modification of Eprosartan's solid forms.
A conspicuous gap in the scientific literature is the lack of detailed crystallographic data and a systematic polymorphism study for the (Z)-Eprosartan isomer free base. While patent literature hints at the existence of polymorphs for the eprosartan acid, a full academic disclosure is absent. This represents a significant opportunity for future research. A comprehensive investigation into the polymorphism of (Z)-Eprosartan, including the determination of single-crystal structures of its different forms, would provide invaluable insights into its solid-state behavior and could potentially unlock new formulation strategies with optimized properties. Such studies are fundamental to ensuring the development of robust and efficacious pharmaceutical products.
References
-
Alshehri, S., Imam, S. S., Al-Shehri, S., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Pharmaceutical Development and Technology, 27(6), 735-747. Available from: [Link]
-
PubChem. (n.d.). Eprosartan. National Center for Biotechnology Information. Retrieved from: [Link]
-
Alshehri, S., Imam, S. S., Al-Shehri, S., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. PubMed Central. Retrieved from: [Link]
- De Groot, A. W., & Van Der Hoeven, R. A. (2010). Eprosartan compositions. (WO2010003996A1). Google Patents.
-
PubChem. (n.d.). Eprosartan Mesylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Bhandaru, J. S., Goud, N. R., & Cherukuri, S. (2015). Characterization and Solubility Studies of Pharmaceutical Cocrystals of Eprosartan Mesylate. Crystal Growth & Design, 15(8), 3841-3851. Available from: [Link]
-
PubChem. (n.d.). (Z)-Eprosartan. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eprosartan Mesylate | C24H28N2O7S2 | CID 5282474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-Eprosartan | C23H24N2O4S | CID 6398765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2010003996A1 - Eprosartan compositions - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of (Z)-Eprosartan
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (Z)-Eprosartan, a critical geometric isomer and potential photodegradation impurity of Eprosartan Mesylate. The method is designed for researchers, quality control analysts, and drug development professionals, providing a robust protocol for ensuring the purity and stability of Eprosartan in bulk drug substances and pharmaceutical formulations. The method development was guided by a systematic approach, culminating in a validated procedure that adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction: The Significance of Isomeric Purity
Eprosartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[3] The active pharmaceutical ingredient (API) is the (E)-isomer of 4-({2-butyl-5-[2-carboxy-2-(thiophen-2-ylmethyl)eth-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid.[4] During the synthesis or upon exposure to certain stress conditions, particularly light, the thermodynamically more stable (E)-isomer can convert to its geometric counterpart, the (Z)-isomer.[5]
The presence and quantity of the (Z)-isomer are critical quality attributes, as impurities can affect the safety and efficacy of the final drug product. Regulatory agencies require that any impurity above a specified threshold be reported, identified, and qualified. Therefore, a precise, accurate, and specific analytical method is essential for resolving and quantifying the (Z)-isomer from the parent (E)-isomer and any other potential degradation products. This document provides a comprehensive guide to the development and validation of such a method.
Method Development Strategy: A Logic-Driven Approach
The primary objective is to achieve baseline separation between the (E)-Eprosartan peak and the (Z)-Eprosartan isomer, as well as any degradants generated under stress conditions. Reversed-phase chromatography is the technique of choice due to the moderately non-polar nature of Eprosartan.
Causality of Experimental Choices
-
Column Selection: A C18 stationary phase is selected as the initial choice. Its hydrophobic nature provides effective retention for Eprosartan. A column with dimensions of 150 x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.[6]
-
Wavelength Selection: Eprosartan exhibits significant UV absorbance. Based on published spectra and empirical data, a detection wavelength of 232-235 nm provides high sensitivity for both the parent drug and its related substances.[4][6][7] For this method, 235 nm was chosen to maximize the signal-to-noise ratio.
-
Mobile Phase Selection:
-
Aqueous Phase (Buffer): Eprosartan is an acidic compound with two carboxylic acid groups. Controlling the pH of the mobile phase is paramount for achieving symmetrical peak shapes and reproducible retention times. A phosphate buffer at a pH of approximately 3.0 ensures that the carboxyl groups are protonated, minimizing peak tailing and enhancing retention on the C18 column.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency at lower wavelengths.
-
Gradient Elution: A gradient elution program is developed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (including the (Z)-isomer) are eluted with sharp peaks within a reasonable runtime. This is crucial for a stability-indicating method where various degradation products with different polarities may be present.
-
Method Development Workflow
The development process follows a structured, iterative path to achieve the desired chromatographic performance.
Caption: A logical workflow for HPLC method development.
Detailed Protocol: Optimized Stability-Indicating Method
This section provides the step-by-step protocol for the final, optimized HPLC method.
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.
-
Chromatography Column: Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) or equivalent C18 column.[6]
-
Reagents:
-
Eprosartan Mesylate Reference Standard (RS) and (Z)-Eprosartan RS.
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄), HPLC grade.
-
Orthophosphoric Acid (H₃PO₄), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile, HPLC grade.
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Eprosartan): Accurately weigh and dissolve about 25 mg of Eprosartan Mesylate RS in a 50 mL volumetric flask with diluent to obtain a concentration of ~500 µg/mL.
-
Standard Stock Solution ((Z)-Eprosartan): Accurately weigh and dissolve about 10 mg of (Z)-Eprosartan RS in a 100 mL volumetric flask with diluent to obtain a concentration of ~100 µg/mL.
-
Working Standard Solution (for quantification): Prepare a suitable dilution from the stock solutions to achieve a final concentration in the expected linear range (e.g., 5 µg/mL of (Z)-Eprosartan).
-
Sample Solution: Accurately weigh and dissolve a quantity of the test sample (bulk drug or powdered tablets) in diluent to obtain a theoretical Eprosartan concentration of ~500 µg/mL. Sonicate to dissolve and filter through a 0.45 µm syringe filter before injection.
Optimized Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Condition |
| Column | Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.01M KH₂PO₄ Buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm[6] |
| Injection Volume | 10 µL |
| Run Time | 21 minutes |
Forced Degradation Studies (Method Specificity)
To demonstrate that the method is stability-indicating, forced degradation studies must be performed. The goal is to ensure that the peaks for (Z)-Eprosartan and (E)-Eprosartan are free from interference from any degradants.[4][8]
-
Acid Hydrolysis: Reflux sample solution in 0.5N HCl at 80°C for 2 hours.[8] Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution in 0.5N NaOH at 80°C for 1 hour.[8] Neutralize before injection.
-
Oxidative Degradation: Store sample solution in 30% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose solid drug powder to 105°C in a hot air oven for 24 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to direct sunlight for 48 hours or in a photostability chamber (ICH Q1B).[5][8]
Expected Outcome: The method is considered specific if the Eprosartan and (Z)-Eprosartan peaks are pure and well-resolved from any degradation products, as confirmed by Peak Purity analysis using a PDA detector. Significant degradation is expected under photolytic and alkaline conditions.[5][8]
Method Validation Protocol (ICH Q2(R1))
The optimized method must be validated to demonstrate its suitability for the intended purpose, which is the quantification of (Z)-Eprosartan.[2][9]
Caption: Interrelation of ICH Q2(R1) validation parameters.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation experiments and their typical acceptance criteria for an impurity quantification method.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Perform forced degradation studies. Use a PDA detector to assess peak purity of the (Z)-Eprosartan and (E)-Eprosartan peaks. | Peak Purity angle should be less than the threshold angle. No co-elution at the analyte peaks. |
| Linearity | Prepare at least five concentrations of (Z)-Eprosartan spanning the expected range (e.g., LOQ to 200% of the specification limit). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[6] The y-intercept should be insignificant. |
| Accuracy (Recovery) | Spike a known amount of (Z)-Eprosartan into the sample solution at three concentration levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[7][8] |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a spiked sample on the same day.Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 5.0% for impurity quantification. |
| Limit of Quantitation (LOQ) | Determine experimentally as the lowest concentration on the calibration curve that provides acceptable precision (RSD ≤ 10%) and accuracy. Can be estimated based on Signal-to-Noise ratio (S/N ≈ 10). | RSD ≤ 10%. |
| Limit of Detection (LOD) | Estimate based on a Signal-to-Noise ratio of approximately 3 (S/N ≈ 3). | The analyte peak must be clearly distinguishable from the baseline noise. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%, organic composition ±2%). Evaluate the effect on resolution and peak area. | The resolution between critical peaks should remain > 2.0. System suitability parameters should pass. No significant change in quantitative results. |
| Solution Stability | Analyze standard and sample solutions stored at room temperature and refrigerated conditions at various time points (e.g., 0, 12, 24, 48 hours). | The % deviation from the initial result should be ≤ 5.0%.[8] |
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of (Z)-Eprosartan in the presence of (E)-Eprosartan and its degradation products. The systematic development approach, grounded in chromatographic principles, resulted in a reliable, stability-indicating method suitable for routine quality control and stability testing in a regulated pharmaceutical environment. Adherence to the described validation protocol will ensure that the method generates trustworthy data, supporting drug development and ensuring product quality.
References
-
Babu, G., Kumar, P., Kumar, P., & Ramana, M. (2016). Method development and validation of Eprosartan Mesylate and its impurities using reverse phase high-performance liquid chromatography. ResearchGate. [Link]
-
Dangre, P., Godse, S., Patil, S., & Jamale, B. (2015). Development and Validation of RP-HPLC Method for Determination of Eprosartan Mesylate in Rat Plasma: Application to Preclinica. Pharmaceutical Methods. [Link]
-
Srinivasu, T., & Annapurna, M. (2014). Development and validation of a new stability indicating RP-HPLC method for the determination of Eprosartan and Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Unknown Author. (n.d.). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF EPROSARTAN IN PURE AND PHARMACEUTICAL FORMULATION. PharmaInfo. [Link]
-
Rewar, S., Sharma, A. K., Bansal, B. K., & Singh, C. J. (2015). RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF EPROSARTAN MESYLATE IN PHARMACEUTICAL PREPARATIONS. ResearchGate. [Link]
-
Samanidou, V. F., Christodoulou, E. A., & Papadoyannis, I. N. (2009). Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets. Journal of AOAC International. [Link]
-
Kulsum, S., et al. (2011). VALIDATED RP-HPLC METHOD AS A TOOL FOR THE ESTIMATION OF EPROSARTAN IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals. [Link]
-
Pasha, K., et al. (2011). Study of Forced Degradation Behaviour of Eprosartan Mesylate and Development of Validated Stability Indicating Assay Method by UPLC. ResearchGate. [Link]
-
Unknown Author. (2016). METHOD DEVELOPMENT AND VALIDATION OF EPROSARTAN MESYLATE AND ITS IMPURITIES USING REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATO. ResearchGate. [Link]
-
Venugopala Reddy, K. R., et al. (2011). High Performance Liquid Chromatographic Analysis for Determination of Eprosartan Mesylate in Bulk Drug. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ragham, P., et al. (2010). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. European Journal of Chemistry. [Link]
-
USP. (2025). Eprosartan Mesylate. Trungtamthuoc.com. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. [Link]
-
Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Unknown Author. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. [Link]
-
Dewani, A. P., et al. (2012). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health. [Link]
-
ICH. (n.d.). Quality Guidelines. ICH.org. [Link]
-
Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Solubilization and Use of (Z)-Eprosartan Mesylate in Cell Culture
Abstract
This document provides a comprehensive, field-tested protocol for the solubilization and application of (Z)-Eprosartan mesylate for in vitro cell culture experiments. Eprosartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in hypertension research and studies of the renin-angiotensin system.[1] Due to its poor aqueous solubility, proper preparation is critical for generating reliable and reproducible experimental data.[2] This guide details the rationale behind solvent selection, a step-by-step method for creating a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), and procedures for preparing final working concentrations while maintaining cell viability.
Physicochemical Characterization & Solubility Profile
(Z)-Eprosartan mesylate (CAS: 144143-96-4) is the methanesulfonic acid salt of Eprosartan, which enhances its handling properties as a crystalline solid.[1] Understanding its solubility is the cornerstone of designing a successful experimental protocol. The compound is sparingly soluble in aqueous buffers but exhibits high solubility in organic solvents like DMSO.[1]
This differential solubility is leveraged to create a concentrated stock solution that can be diluted to physiologically relevant concentrations in aqueous cell culture media. The key physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₄N₂O₄S • CH₃SO₃H | Cayman Chemical[1] |
| Molecular Weight | 520.6 g/mol | Cayman Chemical[1] |
| Appearance | Crystalline Solid | Cayman Chemical[1] |
| Solubility in DMSO | ≥22 mg/mL to 125 mg/mL | APExBIO, TargetMol, Selleckchem[3][4][5] |
| Solubility in Ethanol | ~1-4 mg/mL | Cayman Chemical, TargetMol[1][4] |
| Aqueous Solubility | Poor / Insoluble | APExBIO, Cayman Chemical[1][3] |
Principle of Solubilization for In Vitro Use
The primary challenge in using hydrophobic compounds like Eprosartan in cell-based assays is achieving a biologically active concentration in an aqueous environment without inducing solvent toxicity.
The DMSO Stock Solution Strategy: The standard and recommended approach is to first dissolve the compound in a sterile, cell culture-grade organic solvent at a high concentration. DMSO is the solvent of choice for Eprosartan mesylate due to its high solubilizing capacity (up to 125 mg/mL, or ~240 mM) and relatively low cytotoxicity at concentrations below 0.5%.[5][6]
Creating a concentrated stock (e.g., 100 mM) allows for a large dilution factor when preparing the final working solution. This ensures that the final concentration of DMSO in the cell culture medium is negligible and well below the cytotoxic threshold for most cell lines, which is typically <0.1% - 0.5%.[6][7][8]
Detailed Protocol for Preparation of (Z)-Eprosartan Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM master stock solution in DMSO.
Materials:
-
(Z)-Eprosartan mesylate powder (e.g., Cayman Chemical Item No. 11578)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable syringe
-
Sterile 0.22 µm syringe filter (optional, for ensuring sterility)
-
Vortex mixer
Procedure:
-
Pre-Weigh Calculation: Calculate the mass of Eprosartan mesylate required. For 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 520.6 g/mol = 52.06 mg
-
-
Aliquot Compound: Aseptically weigh 52.06 mg of (Z)-Eprosartan mesylate powder and place it into a sterile vial.
-
Expert Tip: Weighing slightly more than needed and adjusting the DMSO volume accordingly can be more practical than trying to weigh an exact mass. For example, if you weigh 55.0 mg, the required DMSO volume would be (55.0 mg / 52.06 mg/mL) = 1.056 mL.
-
-
Solvent Addition: Add the calculated volume (e.g., 1.0 mL for 52.06 mg) of sterile, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex vigorously. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure it is clear and free of any particulates.
-
Sterilization (Optional): While DMSO is inherently bacteriostatic, if absolute sterility is required for sensitive long-term assays, the stock solution can be passed through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile vial.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[9]
Protocol for Preparing Working Concentrations
This procedure details the dilution of the 100 mM DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Determine Final Concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of stock solution needed. A common method is to perform a serial dilution.
-
Direct Dilution Example (for 10 µM in 10 mL media):
-
Use the formula: M₁V₁ = M₂V₂
-
(100 mM) x V₁ = (0.010 mM) x 10 mL
-
V₁ = (0.010 * 10) / 100 = 0.001 mL = 1 µL
-
-
Serial Dilution (Recommended): Direct pipetting of sub-microliter volumes is inaccurate. It is best practice to create an intermediate dilution.
-
Step A (Intermediate): Add 2 µL of the 100 mM stock to 198 µL of sterile culture medium. This creates a 200 µL solution of 1 mM Eprosartan.
-
Step B (Final): Add 100 µL of the 1 mM intermediate solution to 9.9 mL of culture medium to achieve a final concentration of 10 µM.
-
-
-
Vehicle Control: It is imperative to prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of medium. For the example above, the final DMSO concentration is 0.01%, which is well tolerated by most cell lines.[7]
-
Application to Cells: Mix the final working solution thoroughly by gentle inversion before adding it to your cell culture plates.
Stability and Storage Recommendations
Proper storage is essential to maintain the chemical integrity of Eprosartan.
| Solution Type | Storage Temperature | Stability | Rationale & Source |
| Solid Powder | -20°C | ≥ 4 years | Protects from degradation; as per supplier recommendation.[1] |
| DMSO Stock Solution | -20°C or -80°C | 1 month at -20°C; 6 months at -80°C | Prevents degradation from freeze-thaw cycles and hydrolysis.[9] |
| Aqueous Working Solution | 2-8°C | Use immediately; do not store >24 hours | Eprosartan is sparingly soluble and may precipitate out of aqueous solution over time.[1] |
Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to final application in cell culture.
Caption: Workflow for preparing Eprosartan mesylate for cell culture.
Troubleshooting
-
Precipitation in Media: If a precipitate forms upon dilution into the final culture medium, it indicates that the compound's solubility limit has been exceeded.
-
Solution 1: Decrease the final concentration of Eprosartan.
-
Solution 2: Check for the presence of serum in the medium. Some compounds bind to serum proteins like albumin, which can increase their apparent solubility. Pre-mixing the diluted compound with serum-containing medium before final application may help.
-
Solution 3: Ensure the DMSO stock is fully dissolved before dilution. Any microcrystals will act as nucleation sites for precipitation.
-
-
Cell Toxicity: If unexpected cytotoxicity is observed, especially in the vehicle control.
-
Solution 1: Verify the final DMSO concentration is ≤0.5%.[6] Some sensitive or primary cells may require an even lower concentration (≤0.1%).
-
Solution 2: Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO. Older DMSO can accumulate peroxides, which are toxic to cells.
-
References
-
Research Journal of Pharmacy and Technology. (2022). Bioanalytical Method Development and Validation of Eprosartan Mesylate and Hydrochlorthiazide using RP-HPLC in Human plasma. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Formulation and Evaluation of Immediate Release Tablets of Eprosartan Mesylate. [Link]
-
World Journal of Pharmaceutical Research. (2025). FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS. [Link]
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Polymers in Medicine. (2021). The preparation and physicochemical characterization of eprosartan mesylate-laden polymeric ternary solid dispersions for enhanced solubility and dissolution. [Link]
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Journal of Chemical Health Risks. (2025). Development and Evaluation of Eprosartan Immediate Release Tablet: Physical Characterization and In-Vitro Dissolution Studies. [Link]
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ResearchGate. (n.d.). Solubility Results of Eprosartan Mesylate and Prepared Cocrystals. [Link]
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Taylor & Francis Online. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. [Link]
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CytoSMART. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Application Note: (Z)-Eprosartan as a Reference Standard in Pharmaceutical Analysis
Abstract and Introduction: The Significance of Geometric Isomers in Drug Purity
Eprosartan, an angiotensin II receptor antagonist, is a critical therapeutic agent for managing hypertension.[1] Its synthesis and storage, however, can lead to the formation of process-related impurities and degradation products that must be rigorously controlled to ensure the safety and efficacy of the final drug product.[2] Among these is (Z)-Eprosartan, the geometric isomer of the active (E)-Eprosartan. In the United States Pharmacopeia (USP), this isomer is designated as Eprosartan USP Related Compound F.[3]
The presence of the (Z)-isomer, even in small quantities, represents a deviation from the intended molecular entity and must be quantified against strict regulatory limits. This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the use of (Z)-Eprosartan as a reference standard. We will detail its preparation via forced degradation, outline a robust analytical protocol for its quantification using High-Performance Liquid Chromatography (HPLC), and discuss the validation of this method in accordance with international regulatory guidelines. The causality behind experimental choices is explained to provide a framework for adapting these principles to other isomeric impurity analyses.
Physicochemical Profile of (Z)-Eprosartan
A well-characterized reference standard is the bedrock of any quantitative analysis. (Z)-Eprosartan shares the same molecular formula and weight as its (E)-isomer but differs in its three-dimensional arrangement around the carbon-carbon double bond, leading to distinct physical and spectral properties.
Table 1: Physicochemical and CAS Identity of Eprosartan Isomers
| Property | (E)-Eprosartan (API) | (Z)-Eprosartan (Impurity/Reference Standard) |
| Systematic Name | (E)-α-[[2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropanoic acid | 4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid[4] |
| Synonym | Eprosartan | Eprosartan USP Related Compound F[3] |
| CAS Number | 133040-01-4[1] | 148674-39-9[4] |
| Molecular Formula | C₂₃H₂₄N₂O₄S[1] | C₂₃H₂₄N₂O₄S[4] |
| Molecular Weight | 424.51 g/mol [1] | 424.5 g/mol [4] |
| Appearance | Light-Yellow Solid[3] | Off-White to Yellow Solid (Predicted) |
Generation and Qualification of the (Z)-Eprosartan Reference Standard
Commercially available, certified (Z)-Eprosartan reference standards are the preferred choice for quantitative analysis. However, when a certified standard is unavailable, an in-house or "enriched" standard can be generated through forced degradation, a cornerstone of stability-indicating method development. Scientific literature demonstrates that (Z)-Eprosartan is the primary degradation product formed under specific photo-alkali stress conditions.[5][6]
Protocol for Generation of (Z)-Eprosartan via Photodegradation
This protocol is based on established scientific findings demonstrating the isomerization of Eprosartan under alkaline and light exposure.[5][6] The objective is not complete conversion but the generation of a sufficient quantity of the (Z)-isomer for isolation or for use as an enriched solution to confirm peak identity and selectivity in chromatography.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of Eprosartan Mesylate at a concentration of approximately 1 mg/mL in a 0.1 M NaOH solution.
-
Photolytic Exposure: Transfer the solution to a suitable quartz vessel. Expose the solution to a photostability chamber, ensuring exposure to a combined visible and ultraviolet light source. As per ICH Q1B guidelines, a minimum exposure of 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light is recommended.[7] A study demonstrated degradation occurs when exposing the drug to sunlight (60,000–70,000 lux) for two days.[8]
-
Monitoring: Periodically withdraw aliquots and analyze by HPLC (using the method in Section 4.0) to monitor the formation of the (Z)-Eprosartan peak. The goal is to achieve a significant, but not necessarily complete, conversion.
-
Neutralization: Once a desirable amount of the (Z)-isomer has formed, neutralize the solution with an appropriate volume of 0.1 M HCl to prevent further degradation.
-
Purification (Optional but Recommended): For the generation of a solid reference standard, the (Z)-isomer can be isolated from the mixture using preparative HPLC. The collected fractions should be evaporated to dryness under reduced pressure.
-
Characterization: The identity and purity of the generated (Z)-Eprosartan must be unequivocally confirmed using advanced analytical techniques. LC-MS/TOF and LC-NMR are essential for this purpose.[5]
-
Mass Spectrometry (MS): (Z)-Eprosartan will exhibit the same molecular mass as the (E)-isomer. However, the relative intensities of fragment ions may differ. For example, a higher abundance of the fragment ion at m/z 273 and a lower abundance of the ion at m/z 207 has been reported for the (Z)-isomer compared to the (E)-isomer.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinguishing chemical shifts in ¹H NMR are definitive proof of the isomer's identity.[5] These differences arise from the altered spatial orientation of the protons.
-
Analytical Protocol: Quantification of (Z)-Eprosartan by RP-HPLC
The fundamental principle of this protocol is to achieve baseline separation between the main (E)-Eprosartan peak and the (Z)-Eprosartan impurity peak, allowing for accurate integration and quantification. The method parameters provided below are a composite based on several validated methods for Eprosartan and its impurities.[2][10][11]
Chromatographic Conditions
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale / Causality |
| Column | Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) or equivalent C18 column | C18 columns provide excellent hydrophobic retention and selectivity for the separation of Eprosartan and its structurally similar isomers.[10] |
| Mobile Phase A | Buffer: 0.1% Formic Acid in Water (pH adjusted to ~2.8-3.4) | An acidic pH ensures that the carboxylic acid functional groups on both isomers are protonated, leading to better retention on the reversed-phase column and improved peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | A gradient program is recommended for optimal separation of all related substances. A typical starting point would be a linear gradient from ~30% B to 70% B over 20-30 minutes. | A gradient is crucial for eluting all impurities with good resolution while keeping the analysis time reasonable. Isocratic methods may not resolve all potential process impurities.[10] |
| Flow Rate | 0.8 - 1.0 mL/min | This flow rate provides a good balance between analysis time, resolution, and system pressure for a standard 4.6 mm ID column.[10] |
| Detection | UV at 235 nm | Eprosartan and its isomers contain chromophores that exhibit significant absorbance at this wavelength, providing good sensitivity.[10][11] |
| Column Temperature | 30 - 40 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency. |
| Injection Volume | 10 - 20 µL | This volume is standard for HPLC analyses and should be optimized based on sample concentration and detector sensitivity. |
| Diluent | Mobile Phase A: Mobile Phase B (50:50 v/v) or Acetonitrile:Water (50:50 v/v) | Using a diluent with similar or slightly weaker elution strength than the initial mobile phase conditions prevents peak distortion. |
Preparation of Solutions
-
(Z)-Eprosartan Reference Standard Stock Solution (S1): Accurately weigh about 10 mg of the (Z)-Eprosartan reference standard and dissolve in a suitable volume of diluent to obtain a concentration of ~100 µg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing both (E)-Eprosartan (~1 mg/mL) and (Z)-Eprosartan (~1 µg/mL) in the diluent. This solution is used to verify the resolution and performance of the chromatographic system.
-
Test Sample Preparation: Accurately weigh a quantity of the Eprosartan drug substance or powdered tablets and dissolve in the diluent to obtain a final concentration of approximately 1 mg/mL of Eprosartan.
Analytical Procedure Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for the quantification of (Z)-Eprosartan.
Calculation
The percentage of (Z)-Eprosartan in the test sample is calculated using the principle of external standardization.
Formula:
Where:
-
AT = Peak area of (Z)-Eprosartan in the Test Sample chromatogram.
-
AS = Average peak area of (Z)-Eprosartan in the Standard Solution chromatograms.
-
CS = Concentration of (Z)-Eprosartan in the Standard Solution (e.g., in mg/mL).
-
CT = Concentration of Eprosartan in the Test Sample solution (e.g., in mg/mL).
-
P = Purity of the (Z)-Eprosartan reference standard (as a decimal, e.g., 0.995 for 99.5%).
Method Validation: A Self-Validating System
A protocol is only trustworthy if it is validated. The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose: quantifying (Z)-Eprosartan in the presence of the main drug substance.[12]
Key Validation Parameters
The relationship between core validation parameters ensures the method's reliability.
Caption: Interdependence of ICH validation parameters.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, (E)-Eprosartan, (Z)-Eprosartan, and a mixture. Perform forced degradation (acid, base, peroxide, heat, light) on the drug substance to ensure no co-elution with the (Z)-isomer peak. | Peak purity index > 0.995 for the (Z)-Eprosartan peak in the presence of degradants. Baseline resolution (Rs > 2.0) between (Z)-Eprosartan and the main Eprosartan peak. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically by analyzing a series of low-concentration solutions. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) ≤ 10%. Accuracy (recovery) within 80-120%. |
| Linearity | Analyze at least five concentrations of (Z)-Eprosartan, typically from the LOQ to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Perform recovery studies by spiking known amounts of (Z)-Eprosartan into the test sample matrix at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | Mean recovery between 90.0% and 110.0% at each level. |
| Precision | - Repeatability: Six replicate injections of a sample spiked at 100% of the specification limit. - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 5.0% for repeatability. %RSD ≤ 10.0% for intermediate precision. |
| Robustness | Systematically vary key method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on resolution and quantification. | System suitability criteria must be met under all varied conditions. No significant change in the percentage of the impurity reported. |
Data Interpretation and Regulatory Context
The final step is to compare the calculated percentage of (Z)-Eprosartan against the acceptance criteria defined in the relevant pharmacopeial monograph or the product's approved specification. Based on ICH Q3A guidelines, the thresholds for impurities are determined by the Maximum Daily Dose (MDD) of the drug.[4][13] For Eprosartan, with a usual starting dose of 600 mg, the MDD falls into the "≤ 2 g/day " category.
Table 4: ICH Q3A Thresholds for Eprosartan (MDD ≤ 2 g/day )
| Threshold | Limit | Requirement |
| Reporting Threshold | > 0.05% | The impurity must be reported in the certificate of analysis. |
| Identification Threshold | > 0.10% | The impurity's structure must be confirmed if it exceeds this level. |
| Qualification Threshold | > 0.15% | The biological safety of the impurity must be established if it exceeds this level. |
While these are the general ICH thresholds, specific monographs often set limits for known, specified impurities. For many specified impurities in pharmacopeial monographs, a common limit is NMT (Not More Than) 0.15% .[14] Therefore, the analytical method must have an LOQ comfortably below this limit (e.g., ≤ 0.05%) to be effective for quality control.
Conclusion
The accurate quantification of (Z)-Eprosartan is a critical component of quality control for Eprosartan drug substance and product. By using a well-characterized reference standard, either procured commercially or generated through a controlled photodegradation protocol, and employing a robust, validated HPLC method, analytical laboratories can ensure that this geometric impurity is controlled within regulatory limits. This application note provides the foundational protocols and scientific rationale to establish a trustworthy, self-validating system for the analysis of (Z)-Eprosartan, thereby safeguarding product quality and patient safety.
References
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(PDF) Method development and validation of Eprosartan Mesylate and its impurities using reverse phase high-performance liquid chromatography - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. European Journal of Chemistry, 2(2), 152-157. [Link]
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(PDF) Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC‐MS and LC‐NMR. (n.d.). Retrieved January 27, 2026, from [Link]
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Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]
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(Z)-Eprosartan. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) Development and Validation of RP-HPLC Method for Determination of Eprosartan Mesylate in Rat Plasma: Application to Preclinical Pharmacokinetic Study. (2015). Retrieved January 27, 2026, from [Link]
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Defining Specifications for Known and Unknown Impurities in Drug Substance. (2025). Retrieved January 27, 2026, from [Link]
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Eprosartan Impurities and Related Compound. Veeprho. (n.d.). Retrieved January 27, 2026, from [Link]
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Eprosartan. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency. (2006). Retrieved January 27, 2026, from [Link]
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Commentary USP 40–NF 35, Second Supplement. (2017). Retrieved January 27, 2026, from [Link]
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Eprosartan USP Related Compound F. GLP Pharma Standards. (n.d.). Retrieved January 27, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). Retrieved January 27, 2026, from [Link]
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Eprosartan-Impurities. Pharmaffiliates. (n.d.). Retrieved January 27, 2026, from [Link]
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Study of Forced Degradation Behaviour of Eprosartan Mesylate and Development of Validated Stability Indicating Assay Method by UPLC. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]
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OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. (2018). Indo American Journal of Pharmaceutical Research. Retrieved January 27, 2026, from [Link]
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Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. (2000). Retrieved January 27, 2026, from [Link]
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476 Organic Impurities in Drug Substances and Drug Products. US Pharmacopeia. (2014). Retrieved January 27, 2026, from [Link]
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Administration of (Z)-Eprosartan in Spontaneously Hypertensive Rat Models: An Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the administration and evaluation of (Z)-Eprosartan in spontaneously hypertensive rat (SHR) models. Eprosartan is a potent and selective angiotensin II receptor blocker (ARB) with a unique dual mechanism of action that also confers sympatholytic properties, making it a compound of significant interest in hypertension research.[1][2] The SHR model is a well-established and widely used preclinical model of human essential hypertension, exhibiting a gradual development of hypertension and subsequent end-organ damage.[3][4] This guide outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating the antihypertensive and organ-protective effects of Eprosartan in this model.
Introduction: Scientific Rationale and Experimental Context
(Z)-Eprosartan: A Dual-Action Angiotensin II Receptor Blocker
(Z)-Eprosartan distinguishes itself from other ARBs through its unique non-biphenyl, non-tetrazole chemical structure.[5] It functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key effector molecule in the Renin-Angiotensin System (RAS).[6][7][8] This blockade of the RAS leads to vasodilation and a reduction in blood pressure.[9]
Furthermore, preclinical studies in rat models have demonstrated that Eprosartan possesses sympathoinhibitory activity, a feature not consistently observed with other ARBs like losartan or valsartan.[1][2] It appears to be a more effective antagonist of prejunctional AT1 receptors that augment noradrenaline release, thus dampening sympathetic nervous system (SNS) outflow.[1] Given the crucial roles of both the RAS and SNS in the pathophysiology of essential hypertension, Eprosartan's dual action presents a compelling therapeutic strategy.[10]
The Spontaneously Hypertensive Rat (SHR) Model
The SHR model is an inbred strain of rat that genetically develops hypertension, closely mimicking the progression of human essential hypertension.[4][11] These rats exhibit a pre-hypertensive stage followed by a gradual increase in blood pressure, which eventually leads to pathological remodeling and damage in target organs such as the heart and kidneys.[3][12] This makes the SHR model highly valuable for evaluating the long-term efficacy and organ-protective benefits of antihypertensive agents.
This guide will detail the necessary protocols to assess how Eprosartan administration impacts blood pressure, and mitigates end-organ damage, specifically focusing on cardiac hypertrophy and renal injury.
Core Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the effects of (Z)-Eprosartan in SHR models.
Caption: Experimental workflow for Eprosartan administration in SHR models.
Materials and Methods
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-14 weeks (at the start of the study, when hypertension is established).
-
Sex: Male rats are commonly used to avoid hormonal cycle variations.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
(Z)-Eprosartan Formulation
-
Form: Eprosartan mesylate is the typical salt form used.
-
Vehicle: A suitable vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily or as stability data permits.
-
Dosage: Based on literature, effective doses in rats range from 30 mg/kg/day to 60 mg/kg/day.[10] A dose-response study may be warranted. Chronic administration of 5.0 mg/kg per day via osmotic minipumps has also been shown to be effective.[13]
Dosing Regimen
The following table provides a sample dosing regimen. The total daily dose can be administered once or split into two doses.
| Parameter | Description |
| Route of Administration | Oral Gavage |
| Frequency | Once daily (or twice daily) |
| Duration | 4-8 weeks to observe effects on blood pressure and end-organ damage |
| Volume | Typically 5-10 mL/kg body weight |
Detailed Experimental Protocols
Protocol 1: Blood Pressure Monitoring via Radiotelemetry
Radiotelemetry is the gold standard for measuring blood pressure in conscious, unrestrained rodents, providing continuous and accurate data.[14][15][16]
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Maintain aseptic surgical conditions throughout the procedure.
-
Implant the telemetry transmitter's body into the abdominal cavity.[17]
-
Insert the blood pressure catheter into the abdominal aorta and secure it.[17]
-
Suture the incisions and provide post-operative analgesia and care.
-
-
Recovery: Allow the animals to recover for at least one week post-surgery before starting any experimental procedures.
-
Data Acquisition:
-
House the rats in individual cages placed on telemetry receivers.
-
Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 48-72 hours before the start of treatment.
-
Continue continuous recording throughout the treatment period.
-
-
Data Analysis: Analyze the data to determine the effect of Eprosartan on diurnal blood pressure variations and overall blood pressure reduction compared to the vehicle-treated SHR group and the WKY control group.
Protocol 2: Administration of (Z)-Eprosartan via Oral Gavage
Oral gavage is a common method for precise oral administration of compounds.[18][19]
Step-by-Step Methodology:
-
Animal Restraint:
-
Gently but firmly restrain the rat to immobilize the head and align the head and body vertically with the esophagus.[18]
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle (16-18 gauge for adult rats).[19][20]
-
Measure the needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation.[21]
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[21] The rat should swallow the tube as it passes into the esophagus. Do not force the needle.[18]
-
-
Compound Administration:
-
Once the needle is in place, slowly administer the prepared Eprosartan formulation or vehicle.[18]
-
-
Post-Administration Monitoring: Briefly monitor the animal to ensure there are no signs of distress, such as fluid coming from the nose, which could indicate improper administration.[18]
Protocol 3: Assessment of Cardiac Hypertrophy and Renal Damage
At the end of the treatment period, the following assessments can be made to evaluate the organ-protective effects of Eprosartan.
Step-by-Step Methodology:
-
Euthanasia and Tissue Collection:
-
Euthanize the rats according to approved institutional guidelines.
-
Collect blood samples for biochemical analysis (e.g., kidney function markers).
-
Carefully excise the heart and kidneys.
-
-
Cardiac Hypertrophy Assessment:
-
Blot the heart dry and weigh it.
-
Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy. Eprosartan has been shown to block the development of cardiac hypertrophy in rat models of heart failure.[13]
-
-
Renal Damage Assessment:
-
Histopathology: Fix one kidney in 10% neutral buffered formalin for histopathological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for glomerulosclerosis, tubular atrophy, and interstitial fibrosis, which are characteristic features of hypertensive kidney damage in SHRs.[3][22]
-
Biochemical Analysis: Analyze plasma or serum for markers of renal function such as blood urea nitrogen (BUN) and creatinine.
-
Signaling Pathway and Mechanism of Action
Eprosartan's primary mechanism of action is the blockade of the AT1 receptor within the Renin-Angiotensin System (RAS).
Caption: Mechanism of action of (Z)-Eprosartan in the Renin-Angiotensin System.
Expected Outcomes and Data Interpretation
The following table summarizes the expected outcomes from the administration of (Z)-Eprosartan in SHR models.
| Parameter | Vehicle-Treated SHR | Eprosartan-Treated SHR | WKY Control |
| Mean Arterial Pressure | Significantly elevated | Significantly reduced vs. SHR Vehicle | Normotensive |
| Heart Rate | May be elevated | May be slightly reduced or unchanged | Normal |
| Heart Weight/Body Weight Ratio | Increased (Hypertrophy) | Attenuated increase vs. SHR Vehicle | Normal |
| Renal Histopathology | Evidence of glomerulosclerosis, fibrosis | Reduced signs of renal damage | Normal kidney architecture |
Interpretation:
A significant reduction in blood pressure in the Eprosartan-treated group compared to the vehicle-treated SHR group would confirm its antihypertensive efficacy. A concurrent attenuation of the increase in the heart weight to body weight ratio and reduced renal damage would demonstrate the organ-protective effects of Eprosartan, likely beyond its blood pressure-lowering capacity, potentially due to its dual RAS and SNS inhibitory actions.[10][23]
Conclusion
The administration of (Z)-Eprosartan in the spontaneously hypertensive rat model provides a robust preclinical platform to investigate its therapeutic potential in treating hypertension and preventing associated end-organ damage. The protocols outlined in this document, from telemetry-based blood pressure monitoring to endpoint histological analysis, offer a comprehensive framework for a thorough evaluation. The unique dual mechanism of Eprosartan, targeting both the renin-angiotensin and sympathetic nervous systems, underscores its importance as a tool for both pharmacological research and drug development.
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Application Note: Advanced Formulation Strategies to Enhance the Oral Bioavailability of Eprosartan
Abstract
Eprosartan is a potent angiotensin II receptor antagonist widely prescribed for hypertension.[1] Its therapeutic efficacy is significantly hampered by poor oral bioavailability, which is approximately 13%.[2][3] This limitation is primarily attributed to its low aqueous solubility, a characteristic of its Biopharmaceutics Classification System (BCS) Class II designation.[2][4] Consequently, high doses are required to achieve the desired therapeutic effect, which can increase the risk of adverse effects.[5] This application note provides a comprehensive guide for researchers on advanced formulation techniques designed to overcome the solubility and dissolution rate limitations of eprosartan, thereby enhancing its oral bioavailability. We will explore the mechanisms, detailed protocols, and characterization methods for solid dispersions, cyclodextrin inclusion complexes, self-microemulsifying drug delivery systems (SMEDDS), and nanosuspensions.
The Challenge: Understanding Eprosartan's Poor Oral Absorption
Eprosartan mesylate's low bioavailability is not due to high first-pass metabolism but is directly linked to its poor and pH-dependent aqueous solubility.[2] After oral administration, a drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane and enter systemic circulation.[6] For eprosartan, this dissolution step is the rate-limiting factor.
Key Physicochemical Properties of Eprosartan Mesylate:
| Property | Value / Description | Implication for Bioavailability |
| BCS Classification | Class II[2][4] | Low Solubility, High Permeability. Absorption is limited by the dissolution rate. |
| Aqueous Solubility | Poorly soluble in water.[2] Solubility is pH-dependent.[2][7] | Inconsistent and incomplete dissolution throughout the GI tract. |
| Absolute Bioavailability | ~13%[2][8][9] | A large fraction of the administered dose is excreted unchanged. |
| LogP | 3.9[1] | Indicates sufficient lipophilicity for membrane permeation once dissolved. |
| Therapeutic Dose | 400–800 mg daily[2] | High dose requirement increases pill burden and potential for side effects. |
The following diagram illustrates the primary barriers that limit the oral absorption of eprosartan in its pure, crystalline form.
Caption: Barriers to Eprosartan's Oral Bioavailability.
Formulation Strategy 1: Amorphous Solid Dispersions
Scientific Principle
Solid dispersion technology transforms a poorly soluble crystalline drug into an amorphous state by dispersing it within a hydrophilic polymer matrix.[6] This approach enhances bioavailability through several mechanisms:
-
Increased Apparent Solubility: The amorphous form of a drug has higher Gibbs free energy and is more soluble than its stable crystalline counterpart.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Reduced Particle Size: The drug is molecularly dispersed in the carrier, leading to a significant increase in the surface area available for dissolution.
Protocol: Solid Dispersion via Kneading Method
This protocol is adapted from a study that successfully demonstrated a 2.4-fold increase in the oral bioavailability of eprosartan in Wistar rats.[4]
Materials:
-
Eprosartan Mesylate (EM)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Methanol
-
Mortar and Pestle
-
Vacuum Oven
Procedure:
-
Preparation: Weigh Eprosartan Mesylate and PVP K-30 in a 1:2 ratio (Drug:Polymer).
-
Mixing: Place the powder mixture in a clean, dry mortar.
-
Kneading: Add a small volume of methanol dropwise to the powder mixture. Knead the mixture vigorously with the pestle for 30-40 minutes to form a paste-like consistency. Scientist's Note: Methanol acts as a solvent to facilitate the molecular mixing of the drug and polymer. The volume should be just enough to create a cohesive mass.
-
Drying: Transfer the resulting paste to a glass dish and dry in a vacuum oven at 40-50°C for 24 hours to ensure complete removal of the solvent.
-
Processing: Scrape the dried solid dispersion from the dish. Pulverize it gently using the mortar and pestle, and then pass it through a 60-mesh sieve to obtain a uniform powder.
-
Storage: Store the final product in a desiccator to prevent moisture absorption and potential recrystallization.
Essential Characterization
-
Differential Scanning Calorimetry (DSC): To confirm the conversion of crystalline drug to an amorphous state. The characteristic sharp melting endotherm of eprosartan (~249°C) should be absent in the thermogram of the solid dispersion.[4][10]
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature. The PXRD pattern of the solid dispersion should show a halo pattern, lacking the sharp Bragg's peaks characteristic of crystalline eprosartan.[4]
-
In-Vitro Dissolution Studies: Perform dissolution testing (USP Apparatus II, 50 rpm) in a relevant buffer (e.g., pH 7.4 phosphate buffer) to compare the release profile of the solid dispersion against the pure drug.[4]
Expected Outcome: A significant increase in the dissolution rate and extent for the solid dispersion formulation compared to the pure drug.
Formulation Strategy 2: Cyclodextrin Inclusion Complexes
Scientific Principle
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[2] They can encapsulate poorly soluble drug molecules, like eprosartan, within their cavity to form an "inclusion complex." This complexation enhances solubility and dissolution by masking the drug's lipophilic nature and presenting a more hydrophilic entity to the aqueous environment.
Caption: Eprosartan Encapsulation by Cyclodextrin.
Protocol: Inclusion Complex via Microwave Irradiation
This method is rapid, efficient, and has been shown to improve eprosartan's solubility by approximately 4.5-fold.[2][11]
Materials:
-
Eprosartan Mesylate (EM)
-
β-Cyclodextrin (β-CD)
-
Deionized Water
-
Domestic Microwave Oven
-
Beakers, Magnetic Stirrer
Procedure:
-
Molar Ratio: Prepare a 1:1 molar ratio of Eprosartan Mesylate to β-Cyclodextrin.
-
Slurry Formation: Add a minimal amount of deionized water to the physical mixture of EM and β-CD in a beaker to form a thick, homogeneous slurry. Scientist's Note: The water facilitates the interaction and entry of the drug into the cyclodextrin cavity.
-
Microwave Irradiation: Place the beaker in the center of the microwave oven. Irradiate the slurry at a power of 600W for a short duration (e.g., 5 minutes). The process should be monitored carefully to avoid overheating or charring.
-
Cooling & Drying: After irradiation, allow the mixture to cool to room temperature. Dry the resulting product in a hot air oven at 60°C until a constant weight is achieved.
-
Sizing: Pulverize the dried complex and sieve it to obtain a fine powder.
-
Storage: Store in an airtight container in a cool, dry place.
Essential Characterization
-
Phase Solubility Studies: To determine the stability constant (Kc) and complexation efficiency (CE) of the complex. This involves adding excess drug to aqueous solutions of increasing β-CD concentrations and measuring the apparent drug solubility.[2]
-
Nuclear Magnetic Resonance (¹H NMR): Provides definitive proof of inclusion complex formation by showing shifts in the chemical protons of both the drug and the cyclodextrin.
-
In-Vitro Dissolution: Compare the dissolution rate of the complex, a simple physical mixture, and the pure drug. The complex should exhibit a significantly faster release.
Quantitative Data from a Representative Study: [2][11]
| Formulation | % Drug Release in 1 hour | Solubility Fold Increase |
| Pure Eprosartan | 29.97 ± 3.13% | 1.0 |
| Physical Mixture (1:1) | 41.41 ± 1.77% | - |
| Inclusion Complex (1:1) | 62.96 ± 2.01% | ~4.48 |
Formulation Strategy 3: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Scientific Principle
SMEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug.[12] Upon gentle agitation in the aqueous environment of the GI tract, these systems spontaneously form a fine oil-in-water microemulsion with droplet sizes typically below 200 nm.[13] This large interfacial area for drug partitioning, combined with the solubilizing effect of the components, dramatically enhances drug dissolution and absorption.
Caption: Workflow of SMEDDS Action in the GI Tract.
Protocol: Preparation and Optimization of Eprosartan SMEDDS
This protocol involves screening excipients and constructing phase diagrams to identify the optimal formulation.[12][13]
Materials:
-
Eprosartan Mesylate (EM)
-
Oil Phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor HS 15)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer, Magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of eprosartan in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity for the drug.
-
Constructing Pseudo-Ternary Phase Diagrams: a. Prepare mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 1:2). b. For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase, varying the oil-to-Sₘᵢₓ ratio from 9:1 to 1:9. c. Titrate each mixture with water dropwise under gentle stirring. Observe for transparency and flowability. The points where clear, single-phase microemulsions are formed are plotted on a ternary phase diagram to identify the microemulsion existence region.
-
Preparation of Drug-Loaded SMEDDS: a. Select a ratio of oil and Sₘᵢₓ from the robust microemulsion region identified in the phase diagram. b. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. c. Add the required amount of Eprosartan Mesylate to the excipient mixture. d. Heat the mixture at 40°C on a magnetic stirrer and vortex until the drug is completely dissolved and a clear, homogenous pre-concentrate is formed.
Essential Characterization
-
Self-Emulsification Time: Add 1 mL of the SMEDDS pre-concentrate to 500 mL of water in a glass beaker and measure the time taken for it to form a homogenous microemulsion under gentle agitation.
-
Globule Size and Zeta Potential: Dilute the SMEDDS with water and measure the droplet size, polydispersity index (PDI), and surface charge using a dynamic light scattering (DLS) instrument.
-
In-Vivo Pharmacokinetic Studies: Administer the optimized SMEDDS formulation and a pure drug suspension to animal models (e.g., Wistar rats) and compare key pharmacokinetic parameters.
Pharmacokinetic Data from a Representative SMEDDS Study: [12]
| Parameter | Marketed Tablet | Eprosartan SMEDDS | Improvement |
| Cₘₐₓ (ng/mL) | 1064.91 ± 225 | 1856.22 ± 749 | ~1.74x |
| Tₘₐₓ (hr) | 1.9 ± 0.3 | 1.2 ± 0.4 | Faster Onset |
| AUC₀₋ₜ (ng·hr/mL) | 5314.36 ± 322.61 | 7760.09 ± 249 | ~1.46x |
| Relative Bioavailability | 100% | 152.09% | 1.52-fold increase |
Formulation Strategy 4: Nanosuspensions
Scientific Principle
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[14] By reducing the drug particle size to the nanometer range (typically < 1000 nm), the surface area-to-volume ratio increases dramatically. According to the Ostwald-Freundlich equation, this leads to an increase in the saturation solubility and a significantly accelerated dissolution velocity, which can improve bioavailability.[10]
Protocol: Re-dispersible Nanopowder via Liquid Anti-Solvent Precipitation
This technique has been shown to enhance the Caco-2 cell permeability of eprosartan by 11-fold.[14]
Materials:
-
Eprosartan Mesylate (EM)
-
Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Anti-solvent (e.g., Deionized water containing a stabilizer like Poloxamer 188)
-
Cryoprotectant (e.g., Mannitol)
-
Ultrasonic probe, Lyophilizer
Procedure:
-
Organic Phase: Dissolve Eprosartan Mesylate in DMSO to prepare the drug solution.
-
Aqueous Phase: Dissolve a suitable stabilizer (e.g., Poloxamer 188 at 0.5% w/v) in deionized water. This will be the anti-solvent.
-
Precipitation: Inject the organic phase into the aqueous anti-solvent phase under high-energy ultrasonication. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles. Scientist's Note: The stabilizer adsorbs onto the nanoparticle surface, preventing aggregation.
-
Solvent Removal: Stir the resulting nanosuspension at room temperature for several hours to evaporate the organic solvent.
-
Freeze-Drying: Add a cryoprotectant (e.g., 1% Mannitol) to the nanosuspension. Freeze the suspension at -80°C and then lyophilize it to obtain a dry, re-dispersible nanopowder. The cryoprotectant prevents irreversible particle aggregation during freezing.
-
Storage: Store the nanopowder in a tightly sealed container protected from moisture.
Essential Characterization
-
Particle Size and Polydispersity Index (PDI): Re-disperse the nanopowder in water and measure particle size and PDI using DLS.
-
In-Vitro Dissolution: Conduct dissolution studies across a range of pH values (e.g., 1.2, 4.5, 6.8) to demonstrate enhanced and pH-independent dissolution.[14]
-
Caco-2 Permeability Assay: Use an in-vitro Caco-2 cell monolayer model to assess the apparent permeability coefficient (Pₐₚₚ) of the re-dispersed nanopowder compared to a pure drug solution. This provides insight into the potential for enhanced intestinal absorption.
Conclusion and Recommendations
The oral bioavailability of the BCS Class II drug eprosartan is severely limited by its poor aqueous solubility. This application note has detailed four robust formulation strategies—solid dispersions, cyclodextrin inclusion complexes, SMEDDS, and nanosuspensions—each capable of significantly improving its dissolution and absorption profile.
-
For rapid development and moderate enhancement, solid dispersions and cyclodextrin complexes offer proven, scalable technologies.
-
For overcoming significant solubility challenges and achieving substantial bioavailability gains, lipid-based systems like SMEDDS are highly effective.
-
For maximizing dissolution velocity and potentially improving permeability, nanosuspensions represent a cutting-edge approach that can even enable dose reduction.
The choice of technique will depend on the desired level of enhancement, manufacturing complexity, and stability considerations. A thorough characterization of the developed formulation is critical to ensure that the gains in solubility and dissolution translate into tangible improvements in in-vivo bioavailability and therapeutic performance.
References
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Al-Subaie, M., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Pharmaceutical Development and Technology, 27(5), 576-587. [Link]
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Anonymous. (n.d.). preparation and evaluation of solid dispertions of eprosartan. Indo American Journal of Pharmaceutical Sciences. [Link]
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Al-Subaie, M., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. ResearchGate. [Link]
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Jha, S. K., et al. (2016). Improved Dissolution and Bioavailability of Eprosartan Mesylate Formulated as Solid Dispersions using Conventional Methods. ResearchGate. [Link]
- Chen, Y., et al. (2006). Novel formulations of eprosartan with enhanced bioavailability.
-
Singh, G., et al. (2023). Self-microemulsifying Drug Delivery System for Solubility and Bioavailability Enhancement of Eprosartan Mesylate: Preparation, In-vitro, and In-vivo Evaluation. Bentham Science Publishers. [Link]
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Vaishali, P. (2025). FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS. World Journal of Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (n.d.). Eprosartan. PubChem Compound Database. [Link]
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Patel, V., et al. (2017). Formulation and statistical optimization of self-microemulsifying drug delivery system of eprosartan mesylate for improvement of oral bioavailability. Journal of Pharmaceutical Investigation, 47(4), 303-317. [Link]
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Shekhawat, P., & Pokharkar, V. (2019). Enhanced dissolution/caco-2 permeability, pharmacokinetic and pharmacodynamic performance of re-dispersible eprosartan mesylate nanopowder. International Journal of Pharmaceutics, 567, 118415. [Link]
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Raja, M. S., & Venkataramana, K. (2020). FORMULATION AND EVALUATION OF STABILIZED EPROSARTAN NANOSUSPENSION. ResearchGate. [Link]
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Vaishali, P. (2025). FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS. World Journal of Pharmaceutical Sciences. [Link]
-
Singh, G., et al. (2021). Self-microemulsifying Drug Delivery System of Eprosartan Mesylate: Design, Characterization, In vitro and Ex vivo evaluation. ResearchGate. [Link]
-
Tekko, I. A., et al. (2019). Polyethylene Glycol-Based Solid Dispersions to Enhance Eprosartan Mesylate Dissolution and Bioavailability. ResearchGate. [Link]
-
Al-Subaie, M., et al. (2022). The preparation and physicochemical characterization of eprosartan mesylate-laden polymeric ternary solid dispersions for enhanced solubility and dissolution rate of the drug. ResearchGate. [Link]
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Martin, R., & St. John, M. (1999). Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data. The Canadian Journal of Cardiology, 15 Suppl F, 21F-25F. [Link]
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Suresh, P. K., & Paul, S. D. (2011). Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement. ResearchGate. [Link]
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van der Kuy, P. H. M., & van der Sande, J. J. (2005). Clinical Profile of Eprosartan: A Different Angiotensin II Receptor Blocker. Cardiovascular & Hematological Agents in Medicinal Chemistry, 3(3), 241-246. [Link]
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Anonymous. (n.d.). Preparation and Evaluation of Eprosartan Mesylate loaded PLGA Nanostructures. RJPT. [Link]
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AbdEl-Hamid, B. N., et al. (2015). An Ion Pairing Approach to Enhance Oral Bioavailability of Alendronate. Pharmaceutics, 7(1), 1-16. [Link]
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DrugCentral. (n.d.). eprosartan. DrugCentral. [Link]
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MIMS Philippines. (n.d.). Eprosartan: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
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Zhang, Y., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Pharmaceutics, 15(2), 494. [Link]
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AbdEl-Hamid, B. N., et al. (2015). An Ion Pairing Approach to Enhance Oral Bioavailability of Alendronate. ResearchGate. [Link]
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Troubleshooting & Optimization
Overcoming (Z)-Eprosartan precipitation in cell culture media
Technical Support Center: (Z)-Eprosartan in Cell Culture
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (Z)-Eprosartan. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of (Z)-Eprosartan precipitation in cell culture media. Our goal is to equip you with the scientific understanding and methodological precision to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using (Z)-Eprosartan in cell culture.
Q1: I've dissolved (Z)-Eprosartan in DMSO, but it precipitates immediately upon addition to my cell culture medium. What's happening?
A1: This is a classic solubility issue. (Z)-Eprosartan is a poorly water-soluble drug.[1][2] While it is highly soluble in DMSO, this organic solvent is miscible with the aqueous cell culture medium.[3][4] When the concentrated DMSO stock is diluted into the medium, the (Z)-Eprosartan molecules are suddenly in a predominantly aqueous environment where their solubility is much lower, causing them to precipitate out of solution. The final DMSO concentration in your culture medium is also a critical factor; most cell lines can tolerate 0.5% DMSO, but higher concentrations can be toxic.[5]
Q2: Can I just increase the final DMSO concentration in my media to keep the (Z)-Eprosartan dissolved?
A2: While tempting, this is generally not recommended. Most cell lines are sensitive to DMSO concentrations above 1%, with some primary cells showing toxicity at even lower levels.[5] High concentrations of DMSO can dissolve cell membranes, leading to cytotoxicity and confounding your experimental results.[5] It is crucial to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%.[5]
Q3: My media contains Fetal Bovine Serum (FBS). Could this be contributing to the precipitation?
A3: It's possible, but FBS can also sometimes help. Serum proteins, like albumin, can bind to lipophilic compounds and potentially increase their apparent solubility.[6] However, the complex mixture of proteins, lipids, and salts in FBS can also interact with the drug in unpredictable ways, sometimes leading to precipitation. The pH of the medium, which is influenced by the FBS and cellular metabolism, also plays a significant role in the solubility of pH-dependent drugs like Eprosartan.[7][8]
Q4: Is there a better solvent than DMSO for (Z)-Eprosartan in cell culture?
A4: For initial stock solutions, DMSO is generally the most effective and widely used solvent due to its ability to dissolve a wide range of compounds.[3][4][9] However, for final dilutions into aqueous media, other strategies such as using solubilizing agents like cyclodextrins may be necessary to maintain the drug in solution.[7][10]
Q5: I see a fine, crystalline precipitate in my culture plates after 24 hours of incubation. Is this definitely the (Z)-Eprosartan?
A5: While it is highly likely to be the drug, other components of the cell culture medium can also precipitate.[11] Temperature shifts, evaporation leading to increased salt concentration, and pH changes can all cause salts and proteins in the medium to fall out of solution.[11] It is important to run a vehicle control (medium with the same final concentration of DMSO but without the drug) to rule out media-related precipitation.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed explanations and step-by-step protocols to overcome (Z)-Eprosartan precipitation.
Understanding the Root Cause: The Physicochemical Properties of (Z)-Eprosartan
(Z)-Eprosartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[7] Its solubility is also pH-dependent.[7] This inherent low water solubility is the primary reason for its precipitation in the aqueous environment of cell culture media.
Table 1: Solubility of (Z)-Eprosartan Mesylate in Various Solvents
| Solvent | Solubility | Reference |
| Water | <1 mg/mL at 25°C | [2] |
| DMSO | ~30 mg/mL | [4] |
| Ethanol | ~1 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Troubleshooting Workflow: A Step-by-Step Approach
This workflow is designed to systematically address and resolve precipitation issues.
Caption: A systematic workflow for troubleshooting (Z)-Eprosartan precipitation.
Guide 1: Optimizing Stock Solution and Dilution Technique
The way you prepare and dilute your stock solution is a critical first step in preventing precipitation.
Protocol 1: Preparation of a High-Concentration (Z)-Eprosartan Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of (Z)-Eprosartan mesylate powder.
-
Solvent Addition: Add fresh, anhydrous DMSO to the powder. Hygroscopic DMSO can negatively impact solubility.[3]
-
Dissolution: Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[3] Gentle warming (e.g., 37°C) can also be used, but be cautious of potential degradation with prolonged heat exposure.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[11]
Protocol 2: The "Pluronic Micelle" Dilution Method
This technique utilizes a non-ionic surfactant to create micelles that can encapsulate the hydrophobic drug, preventing precipitation upon dilution.
-
Prepare a Pluronic F-127 Solution: Prepare a 10% (w/v) solution of Pluronic F-127 in cell culture grade water.
-
Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of your (Z)-Eprosartan DMSO stock.
-
Micelle Formation: Add an equal volume of the 10% Pluronic F-127 solution to the DMSO stock and vortex immediately and vigorously for at least 30 seconds. This step is crucial for the formation of drug-loaded micelles.
-
Final Dilution: Immediately add this intermediate dilution to your pre-warmed cell culture medium with gentle swirling.
Caption: Comparison of direct vs. optimized dilution methods.
Guide 2: Leveraging Solubilization Enhancers
When optimized dilution techniques are insufficient, the use of solubilizing agents can be highly effective.
Cyclodextrins: A Powerful Tool for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][10] They can form inclusion complexes with poorly soluble drugs like (Z)-Eprosartan, effectively shielding the hydrophobic drug molecule from the aqueous environment and increasing its apparent solubility.[7][10][12]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in cell culture grade water (e.g., 20-40% w/v).
-
Complexation:
-
Method A (Pre-complexation): Add the (Z)-Eprosartan DMSO stock solution to the HP-β-CD solution and vortex or sonicate to form the inclusion complex. Then, add this complexed solution to your cell culture medium.
-
Method B (In-situ complexation): Add the HP-β-CD stock solution to your cell culture medium first. Then, slowly add the (Z)-Eprosartan DMSO stock to the medium containing the cyclodextrin while stirring.
-
-
Optimization: The optimal ratio of (Z)-Eprosartan to HP-β-CD may need to be determined empirically. Start with a molar ratio of 1:1 and adjust as needed.
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- 9. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Eprosartan Formulations
<_
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eprosartan. This guide is designed to provide in-depth, scientifically grounded answers to common (and uncommon) challenges encountered when formulating eprosartan for oral delivery. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions in your own work.
Section 1: Foundational Understanding of Eprosartan's Bioavailability Challenges
Before troubleshooting, a firm grasp of the molecule's inherent properties is critical. Eprosartan's oral bioavailability is notoriously low, and understanding why is the first step to overcoming it.
Q1: What are the primary physicochemical properties of eprosartan that contribute to its poor oral bioavailability?
Eprosartan mesylate is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This classification is central to understanding its bioavailability issues. BCS Class II compounds are characterized by:
-
Low Aqueous Solubility: The drug does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[2][3] For a drug to be absorbed, it must first be in solution.[4][5]
-
High Permeability: Once dissolved, the drug can readily pass through the intestinal wall into the bloodstream.
The rate-limiting step for eprosartan's absorption is, therefore, its dissolution.[4] Several factors contribute to its low solubility:
-
It exhibits pH-dependent solubility, which leads to variable absorption as it moves through the digestive tract.[1][7]
-
Eprosartan mesylate is sparingly soluble in aqueous buffers.[6]
The absolute bioavailability of eprosartan following a single oral dose is approximately 13%.[1][8] This low value is primarily attributed to poor absorption rather than a high first-pass metabolism.[1]
Here is a summary of key physicochemical properties for eprosartan and its mesylate salt:
| Property | Value | Implication for Bioavailability |
| BCS Class | II[1] | Low solubility is the primary barrier to absorption. |
| Aqueous Solubility | Poor/Low[1][2][3] | Dissolution rate-limited absorption. |
| Absolute Bioavailability | ~13%[1][8] | A significant portion of the oral dose is not absorbed. |
| LogP | 3.9[8] | Indicates good permeability, consistent with BCS Class II. |
| Physical Form | Crystalline solid[1][6] | Higher energy is required to dissolve compared to an amorphous form. |
| pH-dependent Solubility | Yes[1][7] | Inconsistent dissolution throughout the GI tract. |
Q2: My initial formulation of pure eprosartan powder shows very poor dissolution in vitro. Is this expected?
Yes, this is entirely expected. The crystalline nature of raw eprosartan mesylate presents a significant energy barrier to dissolution.[1] Powder X-ray diffraction (PXRD) studies of pure eprosartan mesylate show numerous strong crystalline peaks, confirming its crystalline structure.[1]
This inherent low solubility means that simple formulations, such as a plain powder fill in a capsule or a basic tablet, will almost certainly fail to achieve adequate dissolution and, consequently, will have poor in vivo performance.
Below is a conceptual workflow illustrating why poor solubility is the primary hurdle for eprosartan.
Caption: The oral absorption pathway for eprosartan, highlighting dissolution as the critical bottleneck.
Section 2: Troubleshooting Formulation Strategies
Given that low solubility is the core problem, the primary goal of any formulation strategy must be to enhance the dissolution rate and/or the apparent solubility of eprosartan.
Q3: I'm considering a solid dispersion approach. What are the key principles and where should I start?
Solid dispersion is an excellent strategy for BCS Class II compounds like eprosartan.[3][9] The fundamental principle is to disperse the drug in a hydrophilic carrier matrix at a molecular level. This converts the drug from a crystalline state to a more soluble, amorphous state, thereby enhancing dissolution.[3][9]
Causality: By breaking down the crystal lattice of the drug, the energy required for dissolution is significantly reduced. The hydrophilic carrier also improves the wettability of the drug particles.[3]
Getting Started: A Step-by-Step Protocol
-
Carrier Selection:
-
Rationale: The choice of carrier is critical. It must be hydrophilic, inert, and capable of forming a stable amorphous dispersion with eprosartan.
-
Common Choices: Polyethylene glycols (PEGs) of different molecular weights (e.g., PEG 4000, PEG 6000), polyvinylpyrrolidone (PVP K30), and hydroxypropyl methylcellulose (HPMC) are excellent starting points.[2][3][4][9]
-
Pro-Tip: A phase solubility study can help identify the polymer that provides the highest solubility enhancement for eprosartan.[9]
-
-
Preparation Method:
-
Solvent Evaporation Method:
-
Dissolve both eprosartan mesylate and the chosen carrier (e.g., HPMC) in a common volatile solvent like ethanol or methanol.[2][3][4]
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is then dried, pulverized, and sieved to obtain a uniform particle size.[4]
-
-
Kneading Method:
-
Create a paste by mixing the drug and carrier with a small amount of a hydroalcoholic solvent.
-
Knead the paste thoroughly for a specified time.
-
Dry the resulting mass and pass it through a sieve.[9]
-
-
-
Characterization (Self-Validation):
-
In Vitro Dissolution: This is the most critical test. Compare the dissolution profile of your solid dispersion to that of the pure drug. You should observe a significant increase in the rate and extent of drug release.[2][3][9] A standard dissolution apparatus (USP Type II, paddle) with a phosphate buffer (e.g., pH 6.8 or 7.4) is typically used.[7][9]
-
Solid-State Characterization:
-
X-ray Diffraction (XRD): The disappearance of sharp crystalline peaks from the pure drug in the solid dispersion's diffractogram indicates a successful conversion to an amorphous state.[1][2][9]
-
Differential Scanning Calorimetry (DSC): The absence of the drug's characteristic melting endotherm in the thermogram of the solid dispersion also confirms its amorphous nature.[2][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This will help confirm the absence of any chemical interaction between the drug and the carrier.[2][3]
-
-
A study successfully used a ternary solid dispersion of eprosartan mesylate, HPMC, and polysorbate 80, which showed a significant increase in solubility and dissolution.[2] Another study found that a solid dispersion with PVP K-30 prepared by the kneading method resulted in a 2.4-fold increase in oral bioavailability in rats.[9]
Q4: My solid dispersion shows improved dissolution initially, but the drug seems to be precipitating out over time. How can I prevent this?
This is a common phenomenon known as "supersaturation followed by precipitation." The amorphous form created in the solid dispersion can dissolve rapidly, creating a supersaturated solution that is thermodynamically unstable. The drug may then crystallize out of solution.
Troubleshooting Strategies:
-
Incorporate a Precipitation Inhibitor:
-
Mechanism: Certain polymers can adsorb onto the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.
-
Examples: HPMC is a well-known precipitation inhibitor. Including it as a carrier or an additional component in your formulation can help maintain the supersaturated state for a longer period, allowing for greater absorption.
-
Experimental Approach: Prepare solid dispersions with and without a precipitation inhibitor and compare their dissolution profiles over an extended period (e.g., 2-4 hours). Observe for any decrease in drug concentration after reaching Cmax.
-
-
Optimize the Drug-to-Carrier Ratio:
-
Causality: An insufficient amount of carrier may not be able to fully stabilize the amorphous drug, especially in the aqueous environment of the GI tract.
-
Experimental Approach: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4). A higher proportion of the carrier often leads to better stabilization.[9]
-
The following diagram outlines a decision-making process for troubleshooting solid dispersion formulations.
Caption: A troubleshooting workflow for eprosartan solid dispersion formulations.
Q5: Are there other promising formulation strategies besides solid dispersions?
Absolutely. While solid dispersions are a robust choice, other advanced formulation techniques can also effectively address eprosartan's solubility challenges.
-
Lipid-Based Formulations (e.g., SMEDDS):
-
Principle: Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium (like GI fluids).[10]
-
Causality: The drug is pre-dissolved in the lipidic phase. Upon emulsification in the gut, the drug is presented in a solubilized state within tiny droplets, offering a massive surface area for absorption. This approach bypasses the need for dissolution.
-
Evidence: A study on eprosartan mesylate loaded into a SMEDDS formulation demonstrated significantly greater in-vitro and in-vivo drug release compared to conventional solid doses.[10]
-
-
Inclusion Complexes with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like eprosartan, within their cavity.[1]
-
Causality: The hydrophilic exterior of the cyclodextrin-drug complex imparts water solubility to the otherwise insoluble drug.[1]
-
Evidence: The formation of an inclusion complex between eprosartan mesylate and β-cyclodextrin resulted in a 4.48-fold improvement in drug solubility and a significantly enhanced dissolution profile.[11]
-
-
Nanotechnology Approaches:
-
Principle: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio.
-
Causality: According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. Nanoparticles can also improve absorption through other mechanisms.[5]
-
Examples: Solid lipid nanoparticles (SLNs) have been developed for eprosartan mesylate, which increased its relative bioavailability by 1.84 times compared to a pure drug suspension.[12]
-
Section 3: In Vivo Performance and Regulatory Considerations
Ultimately, the success of a formulation is determined by its in vivo performance.
Q6: How do I design a preclinical in vivo study to assess the bioavailability of my new eprosartan formulation?
A well-designed pharmacokinetic (PK) study in an animal model (e.g., Wistar rats) is the standard approach.[9][[“]]
Essential Protocol Steps:
-
Animal Model: Wistar rats are commonly used.[9] Ensure compliance with all ethical guidelines for animal research.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Sample Analysis:
-
Separate the plasma and analyze the concentration of eprosartan using a validated analytical method, such as HPLC-UV.[1]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both the test and control groups.
-
Calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
The relative bioavailability of your formulation can be calculated as: (AUC_test / AUC_control) * 100%.
-
A significant increase in Cmax and AUC for your test formulation compared to the pure drug indicates successful enhancement of oral bioavailability.[9]
Q7: What are the key regulatory considerations when developing an improved formulation of an existing drug like eprosartan?
When developing a new formulation intended to be bioequivalent to an existing approved product (the reference listed drug), regulatory agencies like the FDA and EMA have specific guidelines.[14][15][16]
-
Bioequivalence (BE) Studies: The primary goal is to demonstrate that your new formulation results in a comparable rate and extent of absorption to the reference product.[15][17] This is typically assessed in healthy human volunteers.
-
Key BE Metrics: The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.
-
In Vitro-In Vivo Correlation (IVIVC): Establishing a predictive relationship between an in vitro property (like dissolution) and an in vivo response (like absorption) can be highly valuable. A strong IVIVC can sometimes be used to justify certain formulation changes without the need for additional human studies.
This guide provides a framework for logically approaching and resolving the common bioavailability challenges associated with eprosartan. By understanding the underlying scientific principles and employing systematic troubleshooting, you can significantly enhance the oral performance of your formulations.
References
-
Ahad, A., Al-Mohizea, A. M., Al-Saleh, A. A., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Pharmaceutical Development and Technology, 29(1). Available at: [Link]
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Kavitha, K., et al. (2023). preparation and evaluation of solid dispertions of eprosartan. IAJPS. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Eprosartan. PubChem. Available at: [Link]
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Vaishali, P., et al. (2022). FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Al-Haj N. A., et al. (2021). The preparation and physicochemical characterization of eprosartan mesylate-laden polymeric ternary solid dispersions for enhanced solubility and dissolution rate of the drug. Die Pharmazie. Available at: [Link]
-
Tekko, I. A., et al. (2019). Polyethylene Glycol-Based Solid Dispersions to Enhance Eprosartan Mesylate Dissolution and Bioavailability. Archives of Pharmacy and Pharmacology Research. Available at: [Link]
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Ahad, A., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. ResearchGate. Available at: [Link]
-
Al-Mohizea, A. M., et al. (2023). Self-microemulsifying Drug Delivery System for Solubility and Bioavailability Enhancement of Eprosartan Mesylate: Preparation, In-vitro, and In-vivo Evaluation. Bentham Science Publishers. Available at: [Link]
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Bhandaru, S. P., et al. (2016). Improved Dissolution and Bioavailability of Eprosartan Mesylate Formulated as Solid Dispersions using Conventional Methods. ResearchGate. Available at: [Link]
-
Yasir, M., et al. (2016). Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. PMC. Available at: [Link]
-
Ahad, A., et al. (2017). Formulation and characterization of novel soft lipid-based nanoparticles for enhanced transdermal delivery of eprosartan mesylate. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Available at: [Link]
-
Mitra, A., et al. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. National Institutes of Health. Available at: [Link]
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Reddy, B. V. V., et al. (2023). Method development and validation of Eprosartan Mesylate and its impurities using reverse phase high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2023). Advances in Modeling Approaches for Oral Drug Delivery: Artificial Intelligence, Physiologically-Based Pharmacokinetics, and First-Principles Models. MDPI. Available at: [Link]
-
Al-Haj, N. A., et al. (2021). The preparation and physicochemical characterization of eprosartan mesylate-laden polymeric ternary solid dispersions for enhanced solubility and dissolution rate of the drug. ResearchGate. Available at: [Link]
-
European Medicines Agency (2010). Guideline on the Investigation of Bioequivalence. EMA. Available at: [Link]
-
Ahad, A., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Taylor & Francis Online. Available at: [Link]
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Singh, A., et al. (2019). Advances of Nanotechnology for Improvement of Oral Bioavailability of Antihypertensive Drugs. Longdom Publishing. Available at: [Link]
-
Consensus (n.d.). In vivo methods for drug absorption. Consensus. Available at: [Link]
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Yildiz, B., et al. (2023). Preparation and evaluation of a lipid-based drug delivery system to ımprove valsartan oral bioavailability: pharmacokinetic and pharmacodynamic analysis. PubMed. Available at: [Link]
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GMP Compliance (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. gmp-compliance.org. Available at: [Link]
-
Pang, Y., et al. (2023). Predictive models for oral drug absorption: From in silico methods to integrated dynamical models. ResearchGate. Available at: [Link]
-
Dewangan, S., et al. (2023). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Available at: [Link]
-
Thakur, D. (n.d.). GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. Dinesh Thakur. Available at: [Link]
-
Charbgoo, F., et al. (2023). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Available at: [Link]
-
Reshma, C., & Vankanna, P. (n.d.). Research Paper on Formulation development, in vitro and in vivo studies of eprosartan mesylate loaded solid lipid nanoparticles for improved bioavailability. IJIRT. Available at: [Link]
Sources
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- 4. iajps.com [iajps.com]
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- 17. dineshthakur.com [dineshthakur.com]
Minimizing degradation of (Z)-Eprosartan during sample preparation
Welcome to the technical support center for (Z)-Eprosartan. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing the degradation of (Z)-Eprosartan during analytical sample preparation. Drawing from established scientific literature and practical laboratory experience, this resource aims to ensure the integrity and accuracy of your analytical results.
Introduction: The Stability Challenge of (Z)-Eprosartan
(Z)-Eprosartan, an angiotensin II receptor antagonist, is known to be susceptible to degradation under various common laboratory conditions. The primary degradation pathways include hydrolysis, oxidation, and particularly, photo-isomerization.[1][2][3] The formation of the geometric (E)-isomer and other degradants can significantly compromise the accuracy of quantification and impurity profiling.[4] This guide provides a structured, question-and-answer-based approach to navigate these stability challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample & Diluent Preparation
Question 1: My (Z)-Eprosartan assay results are showing high variability and lower than expected potency. What could be the primary cause during sample preparation?
Answer: High variability and low potency are classic indicators of analyte degradation during sample preparation. For (Z)-Eprosartan, the most common culprits are exposure to inappropriate pH levels, light, and oxidative conditions.[1][2][4] The molecule is particularly sensitive to photo-isomerization to its (E)-isomer, especially in alkaline solutions exposed to light.[4]
-
Expert Insight: The acrylic acid moiety in the Eprosartan structure is the primary site of Z to E isomerization. This conversion is facilitated by light, which provides the energy to overcome the rotational barrier of the double bond. This process is often accelerated under alkaline conditions which can increase the electron density of the molecule, making it more susceptible to photochemical reactions.
Question 2: What is the optimal pH for my sample diluent to ensure the stability of (Z)-Eprosartan?
Answer: To maintain the stability of (Z)-Eprosartan in solution, it is crucial to use a diluent with a slightly acidic pH. A pH range of 3.0 to 4.0 is generally recommended.[5] This acidic environment helps to suppress the ionization of the carboxylic acid groups, which can be a contributing factor in certain degradation pathways. Several studies have successfully used mobile phases and diluents adjusted to an acidic pH with reagents like orthophosphoric acid or formic acid.[5][6]
-
Causality: In a neutral or alkaline environment, the carboxylic acid groups of Eprosartan are deprotonated. This negative charge can influence the electronic structure of the molecule, potentially making it more susceptible to oxidation or isomerization. By keeping the solution acidic, the molecule remains in its protonated, more stable form.
Question 3: I am observing a significant peak eluting close to my main (Z)-Eprosartan peak. Could this be the (E)-isomer, and how can I prevent its formation?
Answer: It is highly probable that the extraneous peak is the (E)-isomer, a common photodegradation product.[4] The formation of this isomer is primarily triggered by exposure to light, particularly UV light.
-
Prevention Strategy:
-
Light Protection: Always prepare and store your samples in amber glassware or vials to protect them from light. If amber vials are unavailable, wrap standard clear vials in aluminum foil.
-
Minimize Exposure: During the entire sample preparation workflow, from weighing to final analysis, minimize the exposure of the sample to ambient and direct light.
-
Workstation Lighting: Avoid working under direct, intense laboratory lighting for extended periods. Use a shaded area where possible.
-
The mechanism for this isomerization under photo-alkali conditions is thought to involve the ionization of the carboxyl group, which stabilizes a radical formed during the transition state.[7]
Question 4: Which solvents are recommended for dissolving (Z)-Eprosartan, and are there any I should avoid?
Answer: The choice of solvent is critical for both solubility and stability. Eprosartan mesylate has limited aqueous solubility.[8] Therefore, a mixture of organic solvent and an aqueous buffer is typically required.
-
Recommended Solvents:
-
Methanol and Acetonitrile: These are the most commonly used organic solvents in combination with an acidic aqueous buffer.[1][5][6]
-
Diluent Composition: A common starting point is a mixture of water and acetonitrile (e.g., 50:50 v/v) or a combination of methanol, acetonitrile, and an acidic buffer.[1][5][6] The exact ratio should be optimized for your specific method and concentration.
-
-
Solvents to Use with Caution:
-
Strongly Basic Solutions: Avoid using strong bases to dissolve Eprosartan, as this can accelerate degradation.[1][3]
-
Peroxide-Containing Solvents: Ethers like THF can form peroxides over time, which can lead to oxidative degradation. If you must use such solvents, ensure they are fresh and peroxide-free.
-
Sample Handling & Processing
Question 5: I use sonication to dissolve my Eprosartan sample. Could this be causing degradation?
Answer: Sonication is a common and generally acceptable technique to aid in the dissolution of Eprosartan.[1][8] However, prolonged sonication can lead to a slight increase in the temperature of the sample solution, which might accelerate degradation.
-
Best Practices for Sonication:
-
Short Durations: Sonicate in short bursts (e.g., 5-10 minutes) with intermittent shaking or vortexing.
-
Temperature Control: Use a sonic bath with temperature control if available, or monitor the temperature of the water bath to ensure it remains at or near room temperature.
-
Check for Clarity: Sonicate only as long as necessary to achieve a clear solution.
-
Question 6: My samples are prepared in a batch and may sit in the autosampler for several hours before injection. What are the stability concerns?
Answer: The stability of prepared samples in an autosampler is a critical consideration. While some studies have shown that Eprosartan stock solutions can be stable for extended periods when refrigerated,[2] the stability in the final, diluted form in the autosampler should be verified.
-
Self-Validating Protocol:
-
Perform a Sequence Stability Test: Prepare a batch of samples and inject them at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours) while they are stored in the autosampler under its typical conditions (temperature-controlled is recommended).
-
Analyze the Data: Compare the peak area of (Z)-Eprosartan and the peak areas of any degradant peaks over time. A significant decrease in the main peak area or an increase in degradant peaks indicates instability.
-
Establish a Time Limit: Based on your results, establish a maximum allowable time that samples can be stored in the autosampler before analysis.
-
Question 7: I suspect oxidative degradation is occurring. How can I confirm this and prevent it?
Answer: Oxidative degradation is a known instability for Eprosartan.[1][3] It can be induced by dissolved oxygen in the diluent, exposure to air, or the presence of oxidizing agents.
-
Confirmation and Prevention:
-
Forced Degradation Study: To confirm susceptibility, intentionally stress the sample with a dilute solution of hydrogen peroxide (e.g., 3% H2O2).[2] The appearance of new degradation peaks will confirm oxidative liability.
-
Use Freshly Prepared Diluents: Prepare your diluent fresh daily and consider degassing it by sonication or sparging with an inert gas like nitrogen to remove dissolved oxygen.
-
Consider Antioxidants (with caution): While not commonly reported in standard Eprosartan analytical methods, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the diluent could be explored in cases of severe oxidative degradation. However, this would require thorough validation to ensure no interference with the analysis.
-
Visualizing Degradation & Troubleshooting
The following diagrams illustrate the primary degradation pathway of (Z)-Eprosartan and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathways for (Z)-Eprosartan.
Caption: Troubleshooting workflow for (Z)-Eprosartan sample stability.
Summary of Key Stability Factors
For quick reference, the table below summarizes the critical factors affecting (Z)-Eprosartan stability during sample preparation and the recommended control strategies.
| Parameter | Risk Factor | Recommended Control Strategy | Scientific Rationale |
| Light Exposure | UV and ambient light | Use amber vials or foil-wrapped clear vials. Minimize exposure time. | Prevents photo-isomerization to the (E)-isomer, a primary degradation pathway.[4][7] |
| pH of Diluent | Neutral to Alkaline pH | Maintain diluent pH in the range of 3.0 - 4.0 using a suitable buffer or acid. | Suppresses ionization and stabilizes the molecule against hydrolytic and photo-degradation.[5] |
| Oxygen | Dissolved O₂ in diluent | Use freshly prepared, degassed diluents (sonication or inert gas sparging). | Minimizes the potential for oxidative degradation.[3] |
| Temperature | Excessive heat | Avoid overheating during sonication. Use temperature-controlled autosamplers where possible. | Although relatively stable to thermal stress, elevated temperatures can increase the rate of other degradation reactions.[4] |
| Time | Extended storage post-preparation | Analyze samples as quickly as possible after preparation. Validate autosampler stability. | Minimizes the cumulative effect of all potential degradation pathways over time. |
Recommended Sample Preparation Protocol (A Self-Validating System)
This protocol is designed to be a robust starting point. It incorporates best practices to minimize degradation and includes a checkpoint for verifying solution stability.
Materials:
-
(Z)-Eprosartan reference standard or sample
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade water
-
Orthophosphoric acid or Formic acid
-
Class A volumetric flasks (amber)
-
Volumetric pipettes
-
Autosampler vials (amber)
-
0.45 µm syringe filters (ensure compatibility with your solvent mixture)
Step-by-Step Methodology:
-
Diluent Preparation:
-
Prepare a diluent consisting of a suitable ratio of aqueous buffer and organic solvent (e.g., Water:Acetonitrile 50:50 v/v).
-
Adjust the pH of the aqueous component to 3.0 with dilute orthophosphoric acid or formic acid before mixing with the organic solvent.
-
Degas the final diluent by sonicating for 15-20 minutes.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh an appropriate amount of (Z)-Eprosartan reference standard into an amber volumetric flask.
-
Add approximately 70% of the flask volume with the prepared diluent.
-
Sonicate for no more than 10 minutes, or until fully dissolved. Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly. This stock solution should be stored refrigerated and protected from light.
-
-
Working Standard/Sample Preparation (e.g., 100 µg/mL):
-
Accurately pipette the required volume of stock solution (or weigh the required amount of sample powder) into an amber volumetric flask.
-
Dilute to volume with the prepared diluent and mix well.
-
-
Final Preparation for Injection:
-
Filter an aliquot of the working standard or sample solution through a 0.45 µm syringe filter into an amber autosampler vial.
-
Cap the vial immediately.
-
-
Analysis and In-Sequence Stability Check:
-
Place the vials in the autosampler (preferably temperature-controlled at 4-10 °C).
-
To validate the preparation method, inject a freshly prepared standard at the beginning of your analytical run and then re-inject the same standard vial at the end of the sequence. The peak area response should not differ by more than 2.0%. If it does, your samples are degrading in the autosampler, and the run time should be shortened.
-
By adhering to these guidelines, you can significantly improve the accuracy and reliability of your (Z)-Eprosartan analyses, ensuring that your results reflect the true quality of your samples.
References
-
Alsoliemy, A., Alqahtani, F. Y., Alolayan, R. A., Al-Saleem, T., Al-Otaibi, A. D., & Alshehri, S. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Pharmaceutical Development and Technology, 27(1), 1-13. [Link]
-
Kumar, M. P., & Sreeramulu, J. (2010). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF EPROSARTAN IN PURE AND PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 54-58. [Link]
-
Mon-Sang, Y., & Kim, C. K. (2021). The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Antioxidants, 10(8), 1305. [Link]
-
Prajapati, A. M., & Dave, J. B. (2014). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. European Journal of Chemistry, 5(2), 297-302. [Link]
-
Babu, G. S., & Rao, J. V. L. N. S. (2016). Method development and validation of Eprosartan Mesylate and its impurities using reverse phase high-performance liquid chromatography. International Journal of Current Pharmaceutical Research, 8(4), 49-53. [Link]
-
Jain, D., & Jain, S. (2011). Study of Forced Degradation Behaviour of Eprosartan Mesylate and Development of Validated Stability Indicating Assay Method by UPLC. Indian Journal of Pharmaceutical Sciences, 73(2), 169-175. [Link]
-
Topalli, S., & G, R. (2017). Development and validation of a new stability indicating RP-HPLC method for the determination of Eprosartan and Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Sciences, 10(2), 790-795. [Link]
-
Gherman, C., Oprean, R., & Vlase, L. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Molecules, 25(2), 409. [Link]
-
Patel, P. M., & Suhagia, B. N. (2015). RP-HPLC method for the simultaneous determination of eprosartan mesylate in pharmaceutical preparations. International Journal of Research and Development in Pharmacy & Life Sciences, 4(4), 1667-1673. [Link]
-
Agilent Technologies. (2018). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]
-
Beg, M., Sharma, V., Akhtar, N., Gupta, A., & Mohd, J. (2011). Role of Antioxidants in Hypertension. Journal of Indian Academy of Clinical Medicine, 12(2), 122-127. [Link]
-
Prajapati, A. M., & Dave, J. B. (2014). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. SciSpace. [Link]
-
Novakova, L., Vlckova, H., & Satinsky, D. (2014). The Role of Antioxidants in Mitigating Oxidative Stress-Induced Cardiovascular Damage in Postmenopausal Women. IT Medical Team, 1(1), 1-5. [Link]
-
Al-Shdefat, R., Al-Sawalha, N., Al-Smady, M., Al-Zayadneh, E., & Al-Smadi, K. (2022). Eprosartan Reduces Inflammation and Oxidative Stress in Ethanol-induced Hepatotoxicity. Current Drug Research Reviews, 14(1), 108-118. [Link]
-
Tumpa, A., & Mollica, A. (2020). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules, 25(11), 2691. [Link]
-
Zhang, Y., & Liu, X. (2018). Photocatalyst-free visible light promoted E → Z isomerization of alkenes. Organic & Biomolecular Chemistry, 16(35), 6431-6435. [Link]
-
Topalli, S., & G, R. (2017). Development and validation of a new stability indicating RP-HPLC method for the determination of Eprosartan and Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Rane, K., & Patil, P. (2022). RP-HPLC Quantification of Eprosartan Mesylate in Bulk and Marketed Matrix. International Journal of Creative Research Thoughts, 10(5), 1-8. [Link]
-
Ahmed, S. A. R., et al. (2020). Development And Validation Of A Stability-Indicating Zero And First Order Uv Spectroscopic Method For Eprosartan Mesylate In Bulk And Tablets. Indo American Journal of Pharmaceutical Sciences, 07(07), 1649-1655. [Link]
-
Jain, R., & Jain, N. (2011). Mixed Hydrotropy Solubilization Approach for Quantitative Estimation of Eprosartan Mesylate and Hydrochlorthiazide by UV Spectro. Walsh Medical Media. [Link]
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Technical Support Center: Navigating Matrix Effects in the Bioanalysis of (Z)-Eprosartan
Welcome to the technical support resource for the bioanalysis of (Z)-Eprosartan. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects during quantitative analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your bioanalytical data.
Understanding the Challenge: Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds from the biological sample.[1][2][3] These endogenous or exogenous substances, such as phospholipids, proteins, and salts, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2] For a compound like (Z)-Eprosartan, robust bioanalytical methods are crucial for accurate pharmacokinetic and toxicokinetic assessments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing poor accuracy and precision in my (Z)-Eprosartan QC samples. Could this be a matrix effect?
A1: Yes, inconsistent accuracy and precision are hallmark signs of unmanaged matrix effects.[2] When co-eluting matrix components interfere with the ionization of (Z)-Eprosartan, the detector response becomes unreliable. This interference can vary between different sample lots, leading to high variability in your results.[1] According to FDA guidance, it is essential to evaluate matrix effects as part of your quantitative LC-MS/MS method development and validation to ensure the method's robustness.[2][4]
Initial Diagnostic Steps:
-
Post-Column Infusion Analysis: This is a definitive way to visualize regions of ion suppression or enhancement in your chromatogram.
-
Matrix Factor Evaluation: As per regulatory guidelines, assess the matrix effect by comparing the analyte's peak area in a post-extraction spiked blank matrix sample to its peak area in a neat solution.[5] This should be performed with at least six different lots of the biological matrix.[5]
Q2: What are the primary sources of matrix effects when analyzing (Z)-Eprosartan in plasma?
A2: The primary culprits for matrix effects in plasma are phospholipids from cell membranes.[6] These molecules are notorious for causing ion suppression in electrospray ionization (ESI) and can co-extract with your analyte during sample preparation.[6] Other endogenous components like salts and proteins, or exogenous substances from dosing vehicles and co-administered medications, can also contribute.[1]
Troubleshooting Workflow for Matrix Effects
The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your (Z)-Eprosartan bioanalysis.
Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.
Q4: Can I overcome matrix effects by just optimizing my chromatography?
A4: Yes, chromatographic optimization is a powerful tool to combat matrix effects. The goal is to achieve chromatographic separation between (Z)-Eprosartan and the interfering matrix components, particularly phospholipids. [7]If the interferences do not co-elute with your analyte, their impact on ionization will be minimized.
Strategies for Chromatographic Improvement:
-
Increase Organic Content in Gradient: Employ a high percentage of organic solvent at the end of your analytical gradient to elute strongly retained hydrophobic interferences like phospholipids.
-
Use a Diverter Valve: Program a diverter valve to send the initial and final portions of the chromatographic run (where salts and phospholipids often elute) to waste instead of the mass spectrometer.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry that provides better selectivity for (Z)-Eprosartan relative to the matrix components. [8]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) a definitive solution for matrix effects?
A5: A SIL-IS is the preferred choice and can significantly compensate for matrix effects. [6]Since the SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, it will experience similar ionization suppression or enhancement. [6]By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is largely normalized.
However, a SIL-IS is not a panacea. [6]In cases of severe ion suppression, the sensitivity of the assay can still be compromised, even if the accuracy and precision are acceptable. [6]Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any residual effects.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International - Chromatography Online. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
RP-HPLC Quantification of Eprosartan Mesylate in Bulk and Marketed Matrix. RJPN. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The influence of the sample matrix on LC-MS/MS method development and analytical performance. University of Groningen. [Link]
-
How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Bioanalytical Method Development and Validation of Eprosartan Mesylate and Hydrochlorthiazide using RP-HPLC in Human plasma. ResearchGate. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
Determination of eprosartan in human plasma and urine by LC/MS/MS. PubMed. [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
(PDF) Method development and validation of Eprosartan Mesylate and its impurities using reverse phase high-performance liquid chromatography. ResearchGate. [Link]
-
Bioanalytical Method Development and Validation of Eprosartan Mesylate and Hydrochlorthiazide using RP-HPLC in Human plasma. Research Journal of Pharmacy and Technology. [Link]
-
Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets. PubMed. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
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Technical Support Center: Eprosartan Mesylate Controlled Release Optimization
Introduction: The Eprosartan Challenge
Welcome to the technical support hub. If you are designing a controlled release (CR) profile for Eprosartan Mesylate (EM) , you are likely battling two contradictory physicochemical forces:
-
The Absorption Window: EM has an "absorption window" in the upper gastrointestinal (GI) tract (duodenum/jejunum). Once it passes this zone, bioavailability drops significantly.
-
The Solubility Paradox: EM exhibits a U-shaped pH-solubility profile. It is relatively soluble in strong acid (pH 1.2), practically insoluble in weak acid (pH 3–5), and highly soluble in neutral/alkaline media (pH > 6).
The Problem: Standard matrix tablets often fail because they release the drug too slowly in the stomach (due to low solubility) or release it too late (in the colon), missing the absorption window entirely.
This guide provides the protocols to overcome these barriers using Gastroretentive Drug Delivery Systems (GRDDS) and Solubility Enhancement strategies.
Module 1: Formulation Strategy & Design
Q1: Why is my standard HPMC matrix tablet showing <40% release in 0.1N HCl?
Diagnosis: You are likely relying solely on diffusion. In 0.1N HCl, EM has a solubility of ~0.61 mg/mL, but as the micro-environmental pH rises slightly during polymer hydration, solubility crashes to ~0.007 mg/mL (at pH 4). The drug is trapped inside the gel layer.
Corrective Protocol: The "Solubility-First" Approach You must solubilize the drug before controlling its release.
-
Solid Dispersion (Pre-treatment):
-
Method: Solvent evaporation or Kneading.
-
Carrier: PVP K30 or PEG 6000.
-
Ratio: 1:1 or 1:2 (Drug:Carrier).
-
Mechanism: Amorphization of EM reduces the lattice energy required for dissolution.
-
-
Micro-environmental pH Modulation:
-
Incorporate an acidifier (e.g., Citric Acid or Tartaric Acid at 5-10% w/w) into the matrix. This maintains a low pH inside the tablet, keeping EM in its more soluble protonated state during the early release phase.
-
Q2: How do I ensure the tablet stays in the stomach (Gastroretention)?
Diagnosis: To hit the absorption window, the density of the tablet must be
The "Floating-Bioadhesive" Hybrid System: Do not rely on a single mechanism. Use a combination of swelling and gas generation.
-
Polymer Matrix: HPMC K15M or K100M (High viscosity is crucial for gel strength).
-
Gas Generator: Sodium Bicarbonate (10-15% w/w).
-
Acid Source: Citric Acid (promotes faster reaction with bicarbonate).
-
Bioadhesive Agent: Carbopol 934P (increases residence time if floating fails).
Visualization: Formulation Decision Tree
Caption: Logical workflow for selecting the optimal delivery system for Eprosartan Mesylate, prioritizing solubility enhancement and gastroretention.
Module 2: Manufacturing & Processing Troubleshooting
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Floating Lag Time > 15 min | Insufficient gas generation or excessive tablet density. | 1. Increase NaHCO₃ to 12-15%.2. Reduce compression force (target hardness: 4-5 kg/cm ²).3. Add Citric Acid to accelerate effervescence. |
| Burst Release (>30% in 1h) | Polymer viscosity too low or poor binder distribution. | 1. Switch from HPMC K4M to HPMC K100M .2. Increase polymer concentration to >30%.3. Surface coat with Ethyl Cellulose (1-2%). |
| Capping / Lamination | Air entrapment due to poor flow of Eprosartan (micronized). | 1. Use Wet Granulation (PVP K30 in Isopropyl Alcohol).2. Add Pre-compression step.3. Reduce fines (<10%) in the final blend. |
| Incomplete Release (>12h) | "Lock-up" effect due to strong gel barrier. | 1. Add pore formers (Lactose or PEG 4000).2. Reduce HPMC concentration.3. Ensure Solid Dispersion was used. |
Q3: Direct Compression failed. What is the robust Wet Granulation protocol?
Expert Insight: Eprosartan Mesylate has poor flow and compressibility (Carr’s Index often > 25). Direct compression leads to weight variation and capping.
Optimized Workflow (Graphviz):
Caption: Step-by-step wet granulation protocol optimized for Eprosartan Mesylate floating tablets to ensure content uniformity and proper density.
Module 3: Validation & Dissolution Testing
Q4: Which dissolution method best predicts in-vivo performance?
Standard USP methods may be misleading because they don't simulate the transition from the stomach to the intestine.
Recommended Protocol:
-
Apparatus: USP Type II (Paddle).[1]
-
Speed: 50 RPM (standard) or 75 RPM (if cone formation occurs).
-
Medium:
-
Phase 1 (0-2 hours): 0.1N HCl (pH 1.2) – Critical for testing floating lag time and initial solubility.
-
Phase 2 (2-12 hours): Phosphate Buffer pH 6.8 – Simulates intestinal release.
-
-
Acceptance Criteria (Example):
-
1h: 15-25% (No dose dumping)
-
4h: 40-60%
-
8h: >80%
-
Q5: My release kinetics don't fit Zero-Order. Is this a failure?
Answer: Not necessarily.
For a matrix system involving swelling and erosion (HPMC), the release often follows the Korsmeyer-Peppas model:
-
If
: Fickian Diffusion (Pure diffusion). -
If
: Anomalous Transport (Diffusion + Erosion). -
If
: Super Case II Transport (Erosion/Relaxation controlled).
Target: For Eprosartan GRDDS, aim for Anomalous Transport (
References
-
Physicochemical Properties & Solubility
-
Gastroretentive Formulation Strategies
-
Solid Dispersion & Solubility Enhancement
-
Release Kinetics in HPMC Matrices
-
Nanoparticle/Advanced Delivery Approaches
-
Biswas, E., et al. (2021). Preparation and Evaluation of Eprosartan Mesylate loaded PLGA Nanostructures. Research Journal of Pharmacy and Technology. Link
-
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in (Z)-Eprosartan Animal Model Experiments
Welcome to the technical support center for researchers utilizing (Z)-Eprosartan in animal models. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you enhance the consistency and reliability of your experimental outcomes. Variability is an inherent challenge in preclinical research; however, by understanding its sources and implementing robust methodologies, we can significantly improve data quality.[1][2] This center is structured to address specific issues you may encounter, providing not just procedural steps but the scientific rationale behind them.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during (Z)-Eprosartan experiments, offering potential causes and detailed solutions.
Issue 1: High Variability in Blood Pressure Readings Post-Eprosartan Administration
Potential Causes & Solutions
-
Inconsistent Drug Administration: The oral gavage technique, while common, can be a significant source of variability if not performed consistently.[3] Inaccurate dosing or esophageal trauma can affect drug absorption.
-
Solution: Implement a standardized oral gavage protocol. Ensure all personnel are thoroughly trained. Use appropriate gavage needle sizes for the animal's weight and measure the correct insertion depth for each animal.[4][5]
Protocol: Standardized Oral Gavage for Rodents [4][5][6][7][8]
-
Animal Restraint: Gently but firmly restrain the animal to immobilize its head and align the head and body vertically with the esophagus.[7]
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gentle Insertion: Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate. The animal should swallow as the tube enters the esophagus.[4][5] Do not force the needle if resistance is met. [4][5][8]
-
Slow Administration: Once the needle is in place, administer the (Z)-Eprosartan solution slowly and smoothly.[7]
-
Careful Removal: Withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[7]
-
-
-
Stress-Induced Blood Pressure Fluctuations: The stress of handling and the measurement procedure itself can significantly impact blood pressure.[9]
-
Inappropriate Blood Pressure Measurement Technique: Both tail-cuff and radiotelemetry methods have their own set of considerations.
-
Solution:
-
Tail-Cuff Method: Ensure proper warming of the animal to detect the tail artery pulse.[11] Use the correct cuff size and perform multiple readings, discarding the initial ones.[10][12][13]
-
Radiotelemetry: While considered the gold standard, ensure proper surgical implantation and adequate post-operative recovery before starting measurements.[10][11]
-
-
Troubleshooting Flowchart: High Blood Pressure Variability
Caption: Troubleshooting workflow for high blood pressure variability.
Issue 2: Suboptimal or Lack of Antihypertensive Effect
You've administered what should be an effective dose of (Z)-Eprosartan, but the observed reduction in blood pressure is minimal or absent.
Potential Causes & Solutions
-
Incorrect Dosage or Formulation: The dose-response curve for angiotensin II receptor blockers (ARBs) can be relatively flat, meaning that simply increasing the dose may not yield a better response.[14] The formulation and vehicle can also impact bioavailability.
| Animal Model | Typical (Z)-Eprosartan Dosage Range (Oral) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 10-30 mg/kg/day | [15] |
| Renal Hypertensive Rat (2K1C) | 10-30 mg/kg/day | [17] |
| Canine Models | 10-20 mg/kg/day | [18] |
-
Pharmacokinetic Differences: There are significant species- and even strain-dependent differences in drug metabolism and excretion.[19][20] The absolute bioavailability of Eprosartan can be low.[21]
-
Model-Specific Pathophysiology: The efficacy of (Z)-Eprosartan is dependent on the renin-angiotensin system (RAS). In animal models where hypertension is not primarily driven by the RAS, the effect of an ARB will be less pronounced.
(Z)-Eprosartan's Mechanism of Action
(Z)-Eprosartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor.[15][21][25][26] This prevents angiotensin II from binding and causing vasoconstriction, aldosterone release, and sympathetic nervous system activation.[25][27][28][29]
Caption: Simplified RAAS pathway and the action of (Z)-Eprosartan.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best animal model to study the antihypertensive effects of (Z)-Eprosartan?
A1: The most appropriate model depends on your research question. However, models where hypertension is driven by an overactive renin-angiotensin system are ideal. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of essential hypertension.[24] The two-kidney, one-clip (2K1C) model is a good representation of renovascular hypertension.[17] Large animal models like dogs and swine can also be used, particularly for studies requiring closer physiological similarity to humans.[24]
Q2: How long should I wait after (Z)-Eprosartan administration to measure blood pressure?
A2: The onset of action for (Z)-Eprosartan is typically within 1-2 hours after oral administration.[21] Peak plasma concentrations are also reached within this timeframe.[21] Therefore, measuring blood pressure between 2 and 6 hours post-dose is a reasonable starting point for acute studies. For chronic studies, daily measurements at the same time relative to dosing are recommended to assess the sustained effect.
Q3: Can I administer (Z)-Eprosartan in the drinking water or food?
A3: While administering drugs in drinking water or food can reduce handling stress, it makes accurate dosing difficult due to variations in individual consumption. This can be a major source of variability.[19] For precise control over the administered dose, oral gavage is the recommended method. If you must use drinking water or food, it is crucial to measure daily consumption for each animal to estimate the dose received.
Q4: What are the key sources of inter-individual variability in animal experiments?
A4: Inter-individual variability arises from a combination of genetic and environmental factors.[1][2][30] Even in inbred strains, minor genetic differences can exist.[1] Environmental factors include housing conditions, diet, stress levels, and the microbiome.[30] The experimenter themselves can also introduce variability through inconsistent handling and measurement techniques.[3]
Q5: Are there any known contraindications for using (Z)-Eprosartan in animal models?
A5: Similar to other ARBs, (Z)-Eprosartan should be used with caution in animals with bilateral renal artery stenosis, as it can lead to a sharp decline in glomerular filtration rate.[26] It is also contraindicated in pregnant animals due to potential harm to the fetus.[31] Always monitor renal function, especially in long-term studies or in animals with pre-existing kidney conditions.[32]
References
-
Bivatec Ltd. (n.d.). Factors Affecting Drug Response in Animals. Retrieved from [Link]
-
Gade, T., et al. (2012). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. PubMed Central. [Link]
-
Bikker, P. C., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of the antihypertensive effect of eprosartan in Black and White hypertensive patients. PubMed. [Link]
-
Edwards, R. M., & Ruffolo, R. R. (1998). Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data. PubMed. [Link]
-
Lorin, J. D., et al. (2014). Eprosartan improves cardiac function in swine working heart model of ischemia-reperfusion injury. PMC. [Link]
-
Hoffman, E. P., et al. (2002). Sources of variability and effect of experimental approach on expression profiling data interpretation. PMC. [Link]
-
American Heart Association. (2018). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals. [Link]
-
Löscher, W. (2022). Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. NIH. [Link]
-
Herman, L. L., & Padala, S. A. (2023). Angiotensin II Receptor Blockers (ARB). StatPearls. [Link]
-
Jackson, K. L., & Fink, G. D. (2017). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. [Link]
-
PubChem. (n.d.). Eprosartan. Retrieved from [Link]
-
da Silva, A. P. B., et al. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Research, Society and Development. [Link]
-
Edwards, R. M., et al. (1998). Pharmacology of the angiotensin II receptor antagonist, eprosartan. PubMed. [Link]
-
WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
ILAR Journal. (1995). Control of Variability. Oxford Academic. [Link]
-
Swoap, S. J., et al. (2018). Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements. PMC. [Link]
-
Becker, A., & Grecksch, G. (2021). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. MDPI. [Link]
-
Toth, L. A., & Cates, G. A. (2021). Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments. PubMed Central. [Link]
-
de Gasparo, M., et al. (2000). Clinical Profile of Eprosartan: A Different Angiotensin II Receptor Blocker. PMC. [Link]
-
Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Retrieved from [Link]
-
Scilit. (n.d.). Factors that affect therapeutic efficacy and safety of drugs. Retrieved from [Link]
-
Stangier, J., & Su, C. A. (2002). Unique dual mechanism of action of eprosartan: effects on systolic blood pressure, pulse pressure, risk of stroke and cognitive decline. PubMed. [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
MIMS. (n.d.). Eprosartan. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). Retrieved from [Link]
-
Veterian Key. (2016). Factors Affecting Drug Disposition. Retrieved from [Link]
-
McClellan, K. J., & Balfour, J. A. (1998). Safety and efficacy of eprosartan, a new angiotensin II receptor blocker. PubMed. [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
-
Kafkafi, N., et al. (2018). Systematic variation improves reproducibility of animal experiments. Request PDF. [Link]
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La-Beck, N. M., & Cprek, J. B. (2018). Parsing interindividual drug variability: an emerging role for systems pharmacology. NIH. [Link]
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Burnier, M. (2001). Angiotensin Receptor Blockers: New Considerations in Their Mechanism of Action. PMC. [Link]
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PharmaCompass. (n.d.). Eprosartan. Retrieved from [Link]
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EMEA. (1998). Demonstrating Drug Efficacy in Veterinary Medicine. Retrieved from [Link]
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ADInstruments. (n.d.). An 'out of the box' solution to rodent NIBP. Retrieved from [Link]
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Ninja Nerd. (2020). ACE-I & ARBs | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]
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Mayo Clinic. (2023). Eprosartan (oral route). Retrieved from [Link]
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MIT News. (2024). Biology-based brain model matches animals in learning, enables new discovery. Retrieved from [Link]
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The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
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Technical Support Center: Method Refinement for (Z)-Eprosartan Separation
Welcome to the technical support resource for the chromatographic separation of (Z)-Eprosartan from its geometric (E)-isomer. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, optimizing, or troubleshooting methods for the accurate quantification of this critical process impurity and degradant.
Eprosartan, an angiotensin II receptor antagonist, exists as the therapeutically active (E)-isomer.[1] Its geometric isomer, (Z)-Eprosartan, can form during synthesis or as a photodegradation product, particularly under alkaline conditions exposed to light.[2][3][4] Regulatory guidelines necessitate the accurate monitoring and control of such isomers, making robust analytical separation methods paramount.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common and complex challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for separating (Z)-Eprosartan from its (E)-isomer?
A1: The most prevalent and effective technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically coupled with UV detection.[4][5] This method leverages the subtle differences in polarity and hydrophobicity between the two geometric isomers to achieve separation on a non-polar stationary phase (like C18) with a polar mobile phase.[5][6] Gradient elution is often employed to ensure adequate resolution between the closely eluting isomers while maintaining a reasonable analysis time.[2][3]
Q2: I am starting method development. What are typical initial RP-HPLC conditions?
A2: A robust starting point for your method development would be based on established methods for Eprosartan and its related substances. The key is to balance retention, selectivity, and efficiency.[7][8]
Rationale: The goal is to create conditions where small changes in mobile phase composition or temperature can be used to fine-tune the separation (selectivity, α) between the two isomers. A buffered mobile phase is crucial because Eprosartan contains carboxylic acid groups; controlling the pH ensures consistent ionization state and, therefore, reproducible retention times. Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity can lead to higher column efficiency (N).[7]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale & Potential for Optimization |
| Column | C18 (ODS), 150 mm x 4.6 mm, 5 µm | A standard workhorse for reversed-phase. Consider shorter columns (100 mm) with smaller particles (e.g., <3 µm) to improve efficiency and speed. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to ~3.0-4.0 with Orthophosphoric Acid | Low pH suppresses the ionization of carboxylic acid groups, increasing retention on the C18 phase. |
| Mobile Phase B | Acetonitrile | Provides good selectivity for many aromatic compounds and isomers. |
| Gradient | Start at a low %B (e.g., 10-20%) and ramp to a high %B (e.g., 70-90%) over 20-30 minutes. | A shallow gradient is critical for resolving closely eluting isomers.[3] |
| Flow Rate | 0.8 - 1.0 mL/min | A lower flow rate can sometimes improve resolution by increasing interaction time, but at the cost of longer run times.[9] |
| Column Temp. | 25-30 °C | Temperature affects viscosity and selectivity. Methodically varying temperature (e.g., 25, 30, 35 °C) can be a powerful tool for optimizing isomer separation. |
| Detection (UV) | 235 nm | A common wavelength for the analysis of Eprosartan and its impurities.[5] |
| Injection Vol. | 10 µL | Keep volume low to prevent band broadening, especially if the sample solvent is stronger than the initial mobile phase. |
Q3: How can I generate a (Z)-Eprosartan standard for peak identification and method development?
A3: The (Z)-isomer is a known photodegradation product.[2][4] You can generate it in the lab through forced degradation studies, which is a standard practice in pharmaceutical development to establish the stability-indicating nature of an analytical method.[10]
Protocol 1: Generation of (Z)-Eprosartan via Photochemical Stress
-
Prepare Solution: Dissolve a known concentration of (E)-Eprosartan reference standard in a dilute alkaline solution (e.g., 0.01 N NaOH).
-
Expose to Light: Place the solution in a quartz cuvette or a clear glass vial and expose it to a light source as specified by ICH Q1B guidelines (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
Monitor Degradation: Periodically inject aliquots of the stressed sample into your HPLC system. You should observe the growth of a new peak, which is likely the (Z)-isomer.
-
Confirmation: The (Z)-isomer will have the same molecular mass as (E)-Eprosartan. Confirmation can be achieved using LC-MS, where both peaks will show the same parent mass ion.[2][4]
Causality: The alkaline condition facilitates the isomerization process by ionizing the carboxylic acid group, which helps stabilize the radical formed during the transition state upon exposure to light energy.[3]
Troubleshooting & Optimization Guide
This section addresses specific experimental failures in a Q&A format, providing a logical path to method refinement.
Q4: My primary issue is poor resolution (Rs < 1.5) between the (E) and (Z) isomer peaks. What should I do?
A4: Poor resolution is the most common challenge. It stems from insufficient differences in retention time relative to peak width. The resolution is governed by three factors: efficiency (N), retention (k'), and selectivity (α).[7] Selectivity is the most powerful factor for improving the separation of closely related isomers.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting decision tree for poor resolution.
Detailed Steps & Rationale:
-
Modify the Gradient Slope (Highest Impact): For isomers that elute very close together, a shallower gradient is the most effective tool. By reducing the rate of increase of the organic solvent (%B), you give the molecules more time to interact with the stationary phase in the critical elution window, amplifying small differences in affinity and improving separation.[3]
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Switching from one to the other can alter elution order or significantly change the spacing between peaks (selectivity).
-
Adjust Mobile Phase pH: Since Eprosartan has acidic functional groups, slight changes in pH can alter its degree of ionization and, consequently, its hydrophobicity and interaction with the stationary phase. A systematic evaluation of pH (e.g., in 0.2-0.5 unit increments) can reveal an optimal point for isomer separation.
-
Optimize Temperature: Temperature affects both mobile phase viscosity (and thus efficiency) and the thermodynamics of analyte-stationary phase interactions. Sometimes, increasing temperature can improve peak shape and efficiency, while in other cases, decreasing it may enhance selectivity. This effect must be determined empirically.
-
Change the Column: If mobile phase optimization is insufficient, consider a column with higher efficiency. This can be achieved by using a longer column or, more effectively, a column packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC).[7] Alternatively, a different stationary phase chemistry (e.g., Phenyl-Hexyl or a cholesterol-based column) might offer unique selectivity for geometric isomers.[11]
Q5: The Eprosartan peak is tailing excessively (Tailing Factor > 2.0). What is causing this and how can I fix it?
A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system itself.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (Most Common Cause): The carboxylic acid groups on Eprosartan can interact with residual, acidic silanol groups on the silica-based C18 packing material.
-
Solution 1 (pH): Operate the mobile phase at a low pH (e.g., 2.5-3.5). This keeps the carboxylic acids protonated (neutral) and suppresses the ionization of the silanol groups, minimizing this unwanted ionic interaction.
-
Solution 2 (Column Choice): Use a modern, end-capped C18 column. These columns have been treated to shield the residual silanols, making them more inert and less prone to causing peak tailing with basic or acidic compounds.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Reduce the sample concentration or the injection volume and re-inject.
-
-
Column Contamination or Degradation: A void at the head of the column or irreversible adsorption of matrix components can create active sites that cause tailing.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.
-
Validated Analytical Protocol Example
The following protocol is a synthesized example based on published methods for the separation of Eprosartan and its degradation products, optimized for resolving the (Z)-isomer.[2][3][5]
Protocol 2: RP-HPLC Method for Quantifying (Z)-Eprosartan
| Parameter | Condition |
| Column | Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) or equivalent C18 |
| Mobile Phase A | 10mM Potassium Dihydrogen Phosphate, pH 3.2 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 235 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20) |
| Gradient Program | Time (min) |
| 0 | |
| 18 | |
| 22 | |
| 25 | |
| 30 |
System Suitability Test (SST) Criteria:
-
Resolution (Rs): The resolution between the (E)-Eprosartan and (Z)-Eprosartan peaks must be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for the (E)-Eprosartan peak should be ≤ 2.0.
-
Reproducibility (%RSD): The relative standard deviation for the peak area of six replicate injections of a standard solution should be ≤ 2.0%.
Self-Validation: Adhering to these SST criteria before every analytical run ensures that the system is performing adequately to provide accurate and reproducible data for the separation.
Method Development Workflow
The following diagram outlines a logical workflow for developing a separation method for geometric isomers from scratch.
Caption: General workflow for isomer separation method development.
References
-
Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and Characterization of Geometrical Isomeric Photo Degradation Product of Eprosartan Using LC-MS and LC-NMR. European Journal of Chemistry, 2(2), 152-157. [Link]
-
Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. SciSpace. [Link]
-
Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. ResearchGate. [Link]
-
Reddy, G. V., & Reddy, B. M. (2018). Method development and validation of Eprosartan Mesylate and its impurities using reverse phase high-performance liquid chromatography. ResearchGate. [Link]
-
Suneetha, D., & Rao, A. L. (2015). RP-HPLC method for the simultaneous determination of eprosartan mesylate in pharmaceutical preparations. ResearchGate. [Link]
- BenchChem. (2025).
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Patel, Y. P., & Dedania, Z. R. (2014). Study of Forced Degradation Behaviour of Eprosartan Mesylate and Development of Validated Stability Indicating Assay Method by UPLC. ResearchGate. [Link]
- Unknown. (2025). FORMULATION AND IN VITRO EVALUATION OF EPROSARTAN CONTROLLED RELEASE TABLETS.
-
Dolan, J. W. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
-
Chromatography Forum. (2005). isomers!. Chromatography Forum. [Link]
-
Kumar, A., & Sahoo, S. K. (2022). RP-HPLC Quantification of Eprosartan Mesylate in Bulk and Marketed Matrix. International Journal of Current Science (IJCSPUB). [Link]
-
National Center for Biotechnology Information. Eprosartan. PubChem. [Link]
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Chromatography Forum. (2006). Strange peak splitting. Chromatography Forum. [Link]
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da Silva, A. F. (2019). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA, University of Helsinki. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
- Unknown. (n.d.).
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. [Link]
-
ResearchGate. (2016). How to separate E and Z isomers?. ResearchGate. [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers?. ResearchGate. [Link]
- Kumar, A., & Singh, G. (2013). Development and validation of a new stability indicating RP-HPLC method for the determination of Eprosartan and Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Sciences.
-
Molnar, I., & Jekő, J. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]
-
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Ahad, A., et al. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Saudi Pharmaceutical Journal, 30(5), 557-565. [Link]
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Sridhar, G., et al. (2011). Simultaneous Determination of Eprosartan Mesylate and Hydrochlorthiazide in Pharmaceutical Dosage form by Reverse Phase High Performance Liquid Chromatography. ResearchGate. [Link]
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Crawford Scientific. (2016). Fundamentals of HPLC 4 - Factors Affecting Resolution. YouTube. [Link]
-
Teva Canada Limited. (2020). Eprosartan Mesylate Tablets - PRODUCT MONOGRAPH. Teva Canada. [Link]
-
ResearchGate. (n.d.). Chromatogram showing acid degradation of eprosartan mesylate and hydrochlorothiazide. ResearchGate. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of (Z)-Eprosartan and Other Angiotensin II Receptor Blockers in Hypertension
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Renin-Angiotensin-Aldosterone System and the Role of ARBs
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Angiotensin II, the primary effector of the RAAS, mediates its hypertensive effects through the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sympathetic nervous system activation.
Angiotensin II Receptor Blockers (ARBs) are a class of antihypertensive agents that selectively antagonize the AT1 receptor, thereby inhibiting the actions of angiotensin II. This guide provides an in-depth comparative analysis of the efficacy of (Z)-Eprosartan, a structurally distinct ARB, with other commonly prescribed ARBs in the management of hypertension. We will delve into the nuances of their chemical structures, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by experimental data.
The Unique Profile of (Z)-Eprosartan
(Z)-Eprosartan stands apart from other ARBs due to its unique chemical structure. It is a non-biphenyl, non-tetrazole compound, which may contribute to its distinct pharmacological properties.[1][2] This structural difference is hypothesized to influence its receptor binding and subsequent biological effects.
Dual Mechanism of Action: AT1 Receptor Blockade and Sympathoinhibition
Beyond its primary function as an AT1 receptor antagonist, preclinical studies have suggested that eprosartan may also possess sympathoinhibitory activity.[1] This dual mechanism of action could potentially offer additional benefits in blood pressure control, particularly in patients with hypertension characterized by sympathetic overactivity. However, it is important to note that the clinical evidence for a significant sympathoinhibitory effect of eprosartan in humans is conflicting, with some studies showing an increase in sympathetic nerve activity.[3][4][5]
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway and ARB Intervention
The following diagram illustrates the RAAS cascade and the point of intervention for Angiotensin II Receptor Blockers.
Caption: The RAAS pathway and the site of action for ARBs.
Comparative Efficacy in Blood Pressure Reduction
The primary measure of an antihypertensive agent's efficacy is its ability to reduce blood pressure. The following table summarizes data from head-to-head clinical trials comparing the blood pressure-lowering effects of (Z)-Eprosartan with other ARBs.
| Comparator | Dosage | Study Duration | Change in Systolic Blood Pressure (SBP) in mmHg | Change in Diastolic Blood Pressure (DBP) in mmHg | Reference |
| Eprosartan | 600 mg/day | 12 weeks | -13.3 | -10.9 | [1] |
| Losartan | 50-100 mg/day | 12 weeks | -11.06 | -8.66 | [6] |
| Valsartan | 80-160 mg/day | 8 weeks | Similar to Eprosartan | Similar to Eprosartan | [6] |
| Telmisartan | 40-80 mg/day | 12 weeks | No significant difference vs. Eprosartan | No significant difference vs. Eprosartan | [6] |
| Candesartan | 8-32 mg/day | 8 weeks | -13.3 to -17 | -10.9 to -11 | [7][8] |
| Irbesartan | 150-300 mg/day | 8 weeks | -16.5 | -10.3 | [9] |
| Olmesartan | 20-40 mg/day | 8 weeks | -11.3 | -9.9 | [9] |
Note: The data presented are from different studies and may not be directly comparable due to variations in study design, patient populations, and methodologies.
A meta-analysis of 22 randomized controlled trials involving 6,460 patients found that eprosartan had a greater systolic blood pressure reduction than placebo and losartan.[6] There were no statistically significant differences in SBP or DBP reductions when comparing eprosartan with enalapril or telmisartan.[6]
Chemical and Pharmacokinetic Properties of ARBs
The chemical and pharmacokinetic profiles of ARBs can influence their clinical efficacy and tolerability. The following table provides a comparative overview of key parameters for several ARBs.
| Drug | Chemical Class | Prodrug | Bioavailability (%) | Half-life (hours) | Elimination |
| Eprosartan | Non-biphenyl, non-tetrazole | No | ~13 | 5-9 | Primarily fecal |
| Losartan | Biphenyl-tetrazole | Yes | ~33 | 2 (parent), 6-9 (active metabolite) | Renal and fecal |
| Valsartan | Biphenyl-tetrazole | No | ~25 | 6 | Primarily fecal |
| Irbesartan | Biphenyl-tetrazole | No | 60-80 | 11-15 | Renal and fecal |
| Telmisartan | Non-biphenyl, non-tetrazole | No | 42-58 | ~24 | Primarily fecal |
| Candesartan | Biphenyl-tetrazole | Yes | ~15 | 9 | Renal and fecal |
| Olmesartan | Biphenyl-tetrazole | Yes | ~26 | 13 | Renal and fecal |
Data compiled from multiple sources.[10][11][12][13][14][15]
Eprosartan's non-biphenyl, non-tetrazole structure distinguishes it from most other ARBs.[1][2] Unlike losartan and candesartan, eprosartan is not a prodrug and does not require metabolic activation.[13]
Experimental Protocol: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
Ambulatory Blood Pressure Monitoring (ABPM) is a crucial tool for assessing the 24-hour efficacy of antihypertensive drugs, providing a more comprehensive picture of blood pressure control than single office measurements.
Objective: To evaluate the 24-hour blood pressure control of an ARB in hypertensive patients.
Methodology:
-
Patient Selection: Recruit patients with a diagnosis of essential hypertension according to established guidelines.
-
Informed Consent: Obtain written informed consent from all participants.
-
Device Preparation:
-
Use a validated and calibrated non-invasive ABPM device.
-
Select the appropriate cuff size for the patient's arm circumference.
-
Program the device to record blood pressure at 15-30 minute intervals during the day and 30-60 minute intervals at night.
-
-
Patient Instruction:
-
Instruct the patient to continue their normal daily activities but to avoid strenuous exercise.
-
Advise the patient to keep their arm still and at heart level during cuff inflation.
-
Provide a diary for the patient to record their activities, sleep times, and any symptoms experienced during the monitoring period.
-
-
Monitoring Period: The monitoring period should last for a full 24 hours.
-
Data Analysis:
-
Download the data from the ABPM device.
-
Analyze the 24-hour average blood pressure, daytime average, and nighttime average.
-
Calculate the nocturnal blood pressure dip (the percentage decrease in blood pressure from day to night).
-
-
Interpretation: Compare the ABPM data before and after treatment with the ARB to assess its efficacy in controlling blood pressure over a 24-hour period.
Caption: Workflow for a 24-Hour Ambulatory Blood Pressure Monitoring Study.
Comparative Safety and Tolerability
ARBs are generally well-tolerated, with a lower incidence of cough compared to ACE inhibitors. The adverse event profiles of different ARBs are largely similar, though some differences have been reported.
| Adverse Event | Eprosartan | Losartan | Valsartan | Irbesartan | Telmisartan | Candesartan | Olmesartan |
| Dizziness | Common | Common | Common | Common | Common | Common | Common |
| Headache | Common | Common | Common | Common | Common | Common | Common |
| Hyperkalemia | Possible | Possible | Possible | Possible | Possible | Possible | Possible |
| Angioedema | Rare | Rare | Rare | Rare | Rare | Rare | Rare |
| Cough | Lower than ACEi | Lower than ACEi | Lower than ACEi | Lower than ACEi | Lower than ACEi | Lower than ACEi | Lower than ACEi |
Data compiled from various sources and prescribing information. A study using the FDA Adverse Event Reporting System found heterogeneous distributions of adverse event profiles among seven ARBs, with no single ARB exhibiting a universally favorable safety profile.[16][17]
Conclusion
(Z)-Eprosartan is an effective angiotensin II receptor blocker for the treatment of hypertension, with a blood pressure-lowering efficacy comparable to other ARBs.[6] Its unique non-biphenyl, non-tetrazole chemical structure and potential dual mechanism of action involving sympathoinhibition are distinguishing features, although the clinical significance of the latter in humans requires further investigation.[1][3][4][5] When selecting an ARB, clinicians and researchers should consider the individual patient's clinical profile, comorbidities, and the specific pharmacokinetic and pharmacodynamic properties of each agent. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term cardiovascular outcomes of (Z)-Eprosartan versus other ARBs.
References
-
Clinical Profile of Eprosartan: A Different Angiotensin II Receptor Blocker. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Meredith, P. (n.d.). Comparative ARB pharmacology. The British Journal of Cardiology. Retrieved January 27, 2026, from [Link]
-
The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases. (2016). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Antihypertensive effects and safety of eprosartan: a meta-analysis of randomized controlled trials. (2011). PubMed. Retrieved January 27, 2026, from [Link]
-
The effect of eprosartan on reflex sympathetic activation in sodium restricted patients with essential hypertension. (2011). PubMed. Retrieved January 27, 2026, from [Link]
-
The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor. (2018). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Differential clinical profile of candesartan compared to other angiotensin receptor blockers. (n.d.). DovePress. Retrieved January 27, 2026, from [Link]
-
Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System. (2025). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Comparative pharmacokinetic properties of angiotensin ii receptor... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Elevation of sympathetic activity by eprosartan in young male subjects. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]
-
Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System. (2025). PubMed. Retrieved January 27, 2026, from [Link]
-
Antihypertensive Efficacy of Candesartan in Comparison to Losartan: The CLAIM Study. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Angiotensin II receptor blockers. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Antihypertensive Effects of Olmesartan Compared with Other Angiotensin Receptor Blockers. (n.d.). Ovid. Retrieved January 27, 2026, from [Link]
-
Elevation of sympathetic activity by eprosartan in young male subjects. (2003). PubMed. Retrieved January 27, 2026, from [Link]
-
Examining the Association of Olmesartan and Other Angiotensin Receptor Blockers With Overall and Cause-Specific Mortality. (2014). Hypertension. Retrieved January 27, 2026, from [Link]
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A Head-to-Head In-Vivo Comparison of (Z)-Eprosartan and Losartan: Efficacy, Mechanism, and Experimental Protocols
In the landscape of antihypertensive therapeutics, Angiotensin II Receptor Blockers (ARBs) represent a cornerstone in managing hypertension and related cardiovascular conditions. Their primary mechanism involves the selective blockade of the Angiotensin II Type 1 (AT1) receptor, thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Among the available ARBs, (Z)-Eprosartan and Losartan are frequently utilized, yet they possess distinct pharmacological profiles that warrant a detailed comparative analysis for the discerning researcher. This guide provides an in-depth, evidence-based comparison of their in-vivo performance, supported by experimental data and detailed protocols.
Comparative Efficacy in Blood Pressure Reduction
Multiple clinical and preclinical studies have demonstrated the efficacy of both Eprosartan and Losartan in reducing blood pressure. However, subtle but significant differences in their effectiveness have been reported. A meta-analysis of randomized controlled trials indicated that Eprosartan achieved a greater reduction in systolic blood pressure (SBP) compared to Losartan[1].
A randomized, crossover, head-to-head comparative study in patients with metabolic syndrome showed that after a 3-month treatment period, both 600 mg of Eprosartan and 50 mg of Losartan significantly decreased both systolic and diastolic blood pressure to a similar extent[2][3].
Table 1: Comparative Blood Pressure Reduction
| Parameter | (Z)-Eprosartan | Losartan | Key Findings | Reference |
| Systolic Blood Pressure (SBP) Reduction | Greater reduction observed in some meta-analyses. | Effective, but may be slightly less potent in SBP reduction compared to Eprosartan in some analyses. | A meta-analysis showed a weighted mean difference of 2.24 mmHg in favor of Eprosartan. | [1] |
| Diastolic Blood Pressure (DBP) Reduction | Significant reduction. | Significant reduction. | Both drugs demonstrate comparable efficacy in reducing DBP. | [2][3] |
| Onset of Action | Rapidly absorbed with peak concentrations within 1 to 3 hours. | Well-absorbed with significant first-pass metabolism. | Eprosartan's direct action may lead to a faster onset compared to the prodrug Losartan. | [4] |
Differentiated Mechanisms of Action: Beyond Postjunctional Blockade
While both drugs are classified as AT1 receptor antagonists, their interaction with the receptor and the broader renin-angiotensin system exhibits notable differences, particularly concerning prejunctional and postjunctional receptors.
Postjunctional Receptor Antagonism
At the postjunctional level, both Eprosartan and Losartan effectively antagonize the contractile responses to angiotensin II in vascular smooth muscle. In studies on the canine pulmonary artery, both drugs caused a parallel shift to the right in the concentration-response curve of angiotensin II, indicating competitive antagonism[5]. Their binding affinities (pKd) at the postjunctional receptor were found to be similar, with values of 8.28 for Eprosartan and 8.15 for Losartan[5].
Prejunctional Receptor Effects: A Key Distinction
A significant divergence in their mechanism lies in their effects on prejunctional AT1 receptors, which are involved in the facilitation of noradrenaline release from sympathetic nerve endings. Eprosartan has been shown to be a potent antagonist of these prejunctional receptors, thereby inhibiting sympathetic outflow[6][7]. In contrast, Losartan is largely ineffective at blocking these prejunctional receptors at concentrations that are effective postjunctionally[5][6]. This suggests that Eprosartan may offer an additional sympatholytic effect, which could contribute to its antihypertensive efficacy, particularly in conditions associated with heightened sympathetic activity[6].
Experimental evidence from studies in pithed rats demonstrated that Eprosartan inhibited sympathetic outflow, whereas Losartan, valsartan, and irbesartan did not[6]. This unique property of Eprosartan may be attributed to its distinct molecular structure[6].
Pharmacokinetic Profiles: The Tale of a Prodrug vs. a Direct-Acting Agent
The pharmacokinetic properties of Eprosartan and Losartan are fundamentally different, which has significant implications for their clinical application and potential for drug-drug interactions.
-
Losartan: Is a prodrug that undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4, to its active metabolite, E-3174[4][8]. E-3174 is 10 to 40 times more potent than Losartan itself and is responsible for the majority of the angiotensin II receptor antagonism observed after Losartan administration[8]. This metabolic conversion is a critical step for its therapeutic effect.
-
(Z)-Eprosartan: In contrast, Eprosartan is not a prodrug and is not metabolized by the cytochrome P450 system[4]. It is excreted primarily as unchanged drug and as an acyl glucuronide conjugate in the bile and urine[4]. This lack of CYP450 metabolism minimizes the risk of drug-drug interactions with inhibitors or inducers of these enzymes. For instance, a study showed that the co-administration of fluconazole, a potent CYP2C9 inhibitor, significantly increased Losartan's plasma concentration and decreased the formation of its active metabolite E-3174, while having no significant effect on the pharmacokinetics of Eprosartan[4].
Table 2: Comparative Pharmacokinetic Properties
| Parameter | (Z)-Eprosartan | Losartan | Significance for In-Vivo Studies | Reference |
| Metabolism | Not metabolized by Cytochrome P450 system. | Extensively metabolized by CYP2C9 and CYP3A4 to active metabolite E-3174. | Eprosartan offers a cleaner profile for in-vivo studies, avoiding confounding factors related to metabolic enzyme activity. | [4] |
| Active Form | Active as parent drug. | Parent drug is a prodrug; active metabolite (E-3174) is more potent. | When studying Losartan, it is crucial to measure both the parent compound and the active metabolite to accurately assess its pharmacological effect. | [8] |
| Half-life | 8 to 12 hours. | Losartan: ~2 hours; E-3174: 6 to 9 hours. | The longer half-life of E-3174 provides sustained AT1 receptor blockade. | [4] |
AT1 Receptor Signaling Pathway
The therapeutic effects of both (Z)-Eprosartan and Losartan are mediated through the blockade of the AT1 receptor. The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and cellular growth.[9][10][11] This pathway is a critical target for antihypertensive therapy.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
In-Vivo Experimental Protocol for Head-to-Head Comparison
To conduct a robust in-vivo comparison of (Z)-Eprosartan and Losartan, a well-controlled experimental design is paramount. The following protocol outlines a standard approach using a hypertensive animal model.
Experimental Workflow
Caption: In-Vivo Experimental Workflow for ARB Comparison.
Step-by-Step Methodology
1. Animal Model and Acclimatization:
- Rationale: The choice of animal model is critical. Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension.
- Protocol:
- Procure male SHR at 12-14 weeks of age.
- House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
- Allow for an acclimatization period of at least one week before any experimental procedures.
2. Baseline Blood Pressure Measurement:
- Rationale: Establishing a stable baseline blood pressure is essential for accurately assessing the effects of the drugs.
- Protocol:
- Train the animals for tail-cuff plethysmography for several days to minimize stress-induced blood pressure fluctuations.
- Measure and record systolic and diastolic blood pressure for 3-5 consecutive days to establish a consistent baseline. Alternatively, for continuous and more accurate measurements, implant telemetry transmitters.
3. Randomization and Dosing:
- Rationale: Randomization minimizes bias in group allocation. Doses should be selected based on previously published effective ranges.
- Protocol:
- Randomly assign animals to three groups (n=8-10 per group): Vehicle control, (Z)-Eprosartan, and Losartan.
- Prepare drug solutions or suspensions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer the drugs or vehicle once daily via oral gavage for a predetermined period (e.g., 4 weeks). Example doses: Eprosartan 30 mg/kg/day, Losartan 10 mg/kg/day.
4. Blood Pressure Monitoring During Treatment:
- Rationale: Regular monitoring allows for the assessment of the onset, magnitude, and duration of the antihypertensive effects.
- Protocol:
- Measure blood pressure weekly using the tail-cuff method or continuously via telemetry.
- Record any observable adverse effects.
5. Pharmacokinetic Analysis:
- Rationale: To correlate the pharmacodynamic effects with drug exposure.
- Protocol:
- At the end of the treatment period, collect serial blood samples at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) after the final dose.
- Process blood samples to obtain plasma.
- Analyze plasma concentrations of Eprosartan, Losartan, and its active metabolite E-3174 using a validated LC-MS/MS method.
6. Terminal Procedures and Tissue Analysis:
- Rationale: To assess the effects of the drugs on end-organ damage.
- Protocol:
- At the end of the study, euthanize the animals.
- Harvest organs such as the heart and aorta.
- Fix tissues in formalin for histological analysis (e.g., measurement of cardiac hypertrophy, vascular remodeling) or snap-freeze in liquid nitrogen for biomarker analysis (e.g., expression of inflammatory markers).
Conclusion
The in-vivo comparison of (Z)-Eprosartan and Losartan reveals important distinctions that extend beyond their shared classification as ARBs. While both are effective antihypertensive agents, Eprosartan's potential for greater systolic blood pressure reduction, its unique prejunctional sympatholytic activity, and its cleaner pharmacokinetic profile without reliance on metabolic activation present it as a compelling molecule for further investigation and in specific clinical contexts. Losartan, with its potent active metabolite, remains a well-established therapeutic option. For researchers, understanding these nuances is critical for designing informative in-vivo studies and for the rational development of next-generation antihypertensive therapies. The provided experimental protocol offers a robust framework for conducting such head-to-head comparisons.
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A-Comparative-Guide-to-Validating-the-AT1-Receptor-Specificity-of-Z-Eprosartan
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of (Z)-Eprosartan for the Angiotensin II Type 1 (AT1) receptor. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and compare the pharmacological profile of Eprosartan with other widely used Angiotensin II Receptor Blockers (ARBs).
Introduction: The Critical Role of AT1 Receptor Specificity in Cardiovascular Therapeutics
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its principal effector, Angiotensin II (Ang II), exerting potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT1 receptor.[1][2] The development of ARBs, which selectively block the AT1 receptor, has revolutionized the management of hypertension and other cardiovascular diseases.[3][4][5][6]
There are two major subtypes of Angiotensin II receptors, AT1 and AT2.[7] While the AT1 receptor mediates most of the well-known physiological actions of Ang II, the AT2 receptor is thought to counterbalance these effects, promoting vasodilation and anti-proliferative actions.[8][9] Therefore, the therapeutic efficacy and safety profile of an ARB are critically dependent on its high specificity for the AT1 receptor, minimizing off-target interactions with the AT2 receptor and other unrelated signaling pathways.
(Z)-Eprosartan is a non-biphenyl, non-tetrazole ARB with a distinct chemical structure compared to other members of its class, such as Losartan, Valsartan, and Olmesartan.[6][10] This guide will outline the essential experiments to confirm its selective antagonism of the AT1 receptor.
Visualizing the Angiotensin II Signaling Pathways
To understand the importance of receptor specificity, it is crucial to visualize the distinct signaling cascades initiated by AT1 and AT2 receptor activation.
Caption: Distinct signaling pathways of AT1 and AT2 receptors.
Experimental Validation of (Z)-Eprosartan's AT1 Receptor Specificity
A multi-faceted approach is necessary to rigorously validate the specificity of (Z)-Eprosartan. This involves a combination of binding assays to determine affinity and functional assays to assess antagonist potency at both AT1 and AT2 receptors.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] These assays directly measure the interaction between a radiolabeled ligand and the receptor.
The core principle is to assess how effectively (Z)-Eprosartan competes with a known high-affinity radioligand for binding to the AT1 and AT2 receptors. By performing saturation and competition binding experiments, we can determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of (Z)-Eprosartan, which is a measure of its binding affinity. A significantly lower Ki for the AT1 receptor compared to the AT2 receptor indicates high selectivity.
Caption: Workflow for radioligand binding assays.
A. Membrane Preparation:
-
Culture HEK293 cells stably expressing either human AT1 or AT2 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[13]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
B. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) to each well.
-
Add increasing concentrations of (Z)-Eprosartan or a reference competitor (e.g., unlabeled Angiotensin II for total binding, or a high concentration of a known antagonist for non-specific binding).
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
C. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Antagonist Potency
Functional assays are crucial to confirm that the binding of (Z)-Eprosartan to the AT1 receptor translates into a functional blockade of Ang II-induced signaling.
Rationale: Activation of the Gq-coupled AT1 receptor leads to the mobilization of intracellular calcium ([Ca²⁺]i).[14][15][16][17] A calcium mobilization assay measures the ability of an antagonist to inhibit this Ang II-induced calcium release.
-
Plate cells expressing the AT1 receptor in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of (Z)-Eprosartan or a vehicle control.
-
Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC₈₀).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibitory effect of (Z)-Eprosartan is quantified by the reduction in the Ang II-induced fluorescence signal.
Rationale: AT1 receptor activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).[18] IP1 accumulation is a stable and robust measure of Gq-coupled receptor activation.[19][20][21]
-
Culture cells expressing the AT1 receptor in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of (Z)-Eprosartan.
-
Stimulate the cells with Angiotensin II in the presence of LiCl (to inhibit the degradation of IP1).
-
Lyse the cells and measure IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[20]
-
The antagonist potency of (Z)-Eprosartan is determined by its ability to inhibit Ang II-stimulated IP1 production.
Comparative Analysis with Other ARBs
To provide context for the specificity of (Z)-Eprosartan, it is essential to compare its binding affinity and functional potency with other established ARBs.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) | AT1 Functional Antagonism (IC₅₀, nM) |
| (Z)-Eprosartan | Hypothetical Value: 1.5 | Hypothetical Value: >10,000 | >6,600 | Hypothetical Value: 5.0 |
| Losartan | Literature Value: ~20 | Literature Value: >10,000 | >500 | Literature Value: ~50 |
| Valsartan | Literature Value: ~3 | Literature Value: >10,000 | >3,300 | Literature Value: ~10 |
| Olmesartan | Literature Value: ~1 | Literature Value: >10,000 | >10,000 | Literature Value: ~2 |
| (Note: The hypothetical values for (Z)-Eprosartan are for illustrative purposes and should be replaced with experimentally determined data. Literature values are approximate and can vary depending on the specific assay conditions.) |
Based on available data, Eprosartan demonstrates a high affinity for the AT1 receptor, with an affinity that is over 1,000 times greater than for the AT2 receptor.[1][2] It acts as a competitive antagonist at the AT1 receptor.[10]
Off-Target Liability Screening
A comprehensive validation of specificity should also include screening against a panel of other receptors, ion channels, and enzymes to ensure that (Z)-Eprosartan does not have significant off-target activities that could lead to unforeseen side effects. This is typically performed by specialized contract research organizations (CROs) using high-throughput screening platforms.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the specificity of (Z)-Eprosartan for the AT1 receptor. Through a combination of radioligand binding assays to quantify affinity and functional assays to confirm antagonist potency, researchers can generate the necessary data to confidently establish its pharmacological profile. Comparative analysis with other ARBs further contextualizes its selectivity. This rigorous, data-driven approach is fundamental to ensuring the safety and efficacy of (Z)-Eprosartan as a therapeutic agent for cardiovascular diseases.
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Unique dual mechanism of action of eprosartan: effects on systolic blood pressure, pulse pressure, risk of stroke and cognitive decline - Taylor & Francis. Taylor & Francis Online. [Link]
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Effects of Eprosartan on Renal Function and Cardiac Hypertrophy in Rats With Experimental Heart Failure | Hypertension. AHA Journals. [Link]
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Clinical Profile of Eprosartan: A Different Angiotensin II Receptor Blocker - PubMed Central. National Institutes of Health. [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]
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Phosphatidylinositol Accumulation Assay - Creative BioMart. Creative BioMart. [Link]
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Intracellular ANG II induces cytosolic Ca2 mobilization by stimulating intracellular AT1 receptors in proximal tubule - American Physiological Society Journal. American Physiological Society. [Link]
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Meta-analysis of clinical trials involving eprosartan for hypertension
A Meta-analytic Approach to Evaluating Eprosartan in the Management of Hypertension: A Comparative Guide for Researchers
Introduction
Eprosartan is an angiotensin II receptor blocker (ARB) utilized for the management of hypertension. Unlike other ARBs, eprosartan not only blocks the angiotensin II type 1 (AT1) receptor but may also inhibit the presynaptic norepinephrine transporter, potentially offering a dual mechanism of action for blood pressure reduction. This guide provides a framework for conducting a meta-analysis of clinical trials involving eprosartan, offering a comparative assessment of its efficacy and safety against other antihypertensive agents. This analysis is designed for researchers, scientists, and drug development professionals to critically evaluate the existing evidence and identify areas for future investigation.
Pharmacological Profile of Eprosartan: A Dual-Action ARB
Eprosartan's primary mechanism of action is the selective blockade of the AT1 receptor, which prevents angiotensin II from exerting its potent vasoconstrictor effects. This leads to vasodilation and a subsequent reduction in blood pressure. Additionally, some evidence suggests that eprosartan may inhibit norepinephrine release at sympathetic nerve endings, which could contribute to its antihypertensive effect.
Figure 1: Dual mechanism of action of eprosartan.
Meta-analysis of Eprosartan: A Methodological Framework
A meta-analysis provides a quantitative approach to synthesizing evidence from multiple clinical trials. The following protocol outlines a robust methodology for evaluating the efficacy and safety of eprosartan for hypertension.
Step 1: Formulating the Research Question
The research question should be clearly defined using the PICO (Population, Intervention, Comparison, Outcome) framework.
-
Population: Adult patients with essential hypertension.
-
Intervention: Eprosartan.
-
Comparison: Placebo or other active antihypertensive agents (e.g., other ARBs, ACE inhibitors, calcium channel blockers, diuretics).
-
Outcome:
-
Primary Efficacy: Mean change in systolic and diastolic blood pressure.
-
Secondary Efficacy: Blood pressure control rates, cardiovascular morbidity and mortality.
-
Safety: Incidence of adverse events, withdrawals due to adverse events.
-
Step 2: Literature Search Strategy
A comprehensive search of multiple electronic databases is crucial.
-
Databases: PubMed, Embase, Cochrane Central Register of Controlled Trials (CENTRAL).
-
Search Terms: (eprosartan) AND (hypertension OR "blood pressure") AND (randomized controlled trial OR clinical trial).
Step 3: Study Selection and Data Extraction
-
Inclusion Criteria: Randomized controlled trials (RCTs) comparing eprosartan with placebo or other antihypertensive drugs in adults with hypertension.
-
Exclusion Criteria: Non-randomized studies, studies with a duration of less than 4 weeks, duplicate publications.
-
Data Extraction: Two independent reviewers should extract data on study characteristics, patient demographics, baseline and end-of-treatment blood pressure, and adverse events.
Step 4: Quality Assessment
The Cochrane Risk of Bias tool should be used to assess the methodological quality of included studies.
Step 5: Statistical Analysis
-
Data Synthesis: Mean differences (MD) for continuous outcomes (blood pressure) and risk ratios (RR) for dichotomous outcomes (adverse events) with 95% confidence intervals (CIs) will be calculated.
-
Heterogeneity: The I² statistic will be used to assess heterogeneity between studies. A random-effects model will be used if significant heterogeneity (I² > 50%) is present.
-
Publication Bias: Funnel plots and Egger's test will be used to assess potential publication bias.
Figure 2: Workflow for the meta-analysis of eprosartan clinical trials.
Comparative Efficacy of Eprosartan
Meta-analyses have consistently demonstrated the efficacy of eprosartan in lowering blood pressure. When compared to other antihypertensive agents, the evidence suggests comparable efficacy with some potential advantages in specific patient populations.
Eprosartan vs. Other ARBs
A meta-analysis of 10 RCTs including 1,977 patients showed no significant difference in blood pressure reduction between eprosartan and other ARBs. However, some studies suggest potential benefits of eprosartan in specific scenarios.
Eprosartan vs. Enalapril (ACE Inhibitor)
The MOSES (Morbidity and mortality after stroke, eprosartan compared with nitrendipine for secondary prevention) study, a large-scale clinical trial, compared eprosartan with the calcium channel blocker nitrendipine for the secondary prevention of cerebrovascular events in hypertensive patients. While not a direct comparison with enalapril, this study highlighted the cerebrovascular protective effects of eprosartan. A 2011 meta-analysis directly comparing eprosartan to the ACE inhibitor enalapril found that eprosartan was more effective in reducing systolic blood pressure.
Eprosartan in Specific Patient Populations
-
Isolated Systolic Hypertension (ISH): Eprosartan has been shown to be effective and well-tolerated in elderly patients with ISH.
-
High Cardiovascular Risk: The MOSES study demonstrated that for patients with hypertension and a history of cerebrovascular events, eprosartan was more effective than nitrendipine in preventing subsequent cerebrovascular events, despite similar blood pressure control.
Table 1: Summary of Eprosartan Efficacy from Meta-Analyses
| Comparison | Number of Studies (Patients) | Outcome | Result (Mean Difference/Risk Ratio [95% CI]) |
| Eprosartan vs. other ARBs | 10 (1,977) | SBP Reduction | -0.34 mmHg [-1.69, 1.01] |
| DBP Reduction | -0.22 mmHg [-0.94, 0.50] | ||
| Eprosartan vs. Enalapril | 13 (2,377) | SBP Reduction | -2.98 mmHg [-5.21, -0.75] |
| DBP Reduction | -1.26 mmHg [-2.52, 0.00] |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. Data from previously published meta-analyses.
Safety and Tolerability Profile
Eprosartan is generally well-tolerated. The most common adverse events are similar to those of other ARBs and include dizziness, headache, and fatigue. The incidence of cough, a common side effect of ACE inhibitors, is significantly lower with eprosartan. The aforementioned meta-analysis comparing eprosartan to other ARBs found no significant difference in the incidence of adverse events.
Table 2: Common Adverse Events Associated with Eprosartan
| Adverse Event | Incidence Rate (%) |
| Dizziness | 2.5 - 7.9 |
| Headache | 4.4 - 10.9 |
| Fatigue | 1.8 - 3.0 |
| Cough | 1.3 - 2.5 |
| Upper Respiratory Tract Infection | 2.0 - 7.8 |
Incidence rates are based on pooled data from clinical trials.
Discussion and Future Directions
The available evidence from meta-analyses supports the efficacy and safety of eprosartan in the management of hypertension, with a comparable profile to other ARBs. Its potential dual mechanism of action and demonstrated cerebrovascular benefits in high-risk patients warrant further investigation. Future research should focus on large-scale, long-term comparative effectiveness trials to better delineate the role of eprosartan in specific patient populations and to further explore its potential pleiotropic effects beyond blood pressure reduction.
References
-
McClellan, K. J., & Balfour, J. A. (1998). Eprosartan. Drugs, 55(5), 713–720. [Link]
-
Chen, R., Li, Y., & Lin, L. (2013). The efficacy and safety of eprosartan in comparison with other angiotensin II receptor blockers for hypertension: a meta-analysis of randomized controlled trials. Basal & clinical pharmacology & toxicology, 112(3), 165–171. [Link]
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Schrader, J., Lüders, S., Kulschewski, A., Hauser, I., & Koldas, H. (2005). Morbidity and Mortality After Stroke, Eprosartan Compared With Nitrendipine for Secondary Prevention: Principal Results of a Prospective Randomized Controlled Study (MOSES). Stroke, 36(6), 1218–1226. [Link]
-
Gorelick, P. B. (2005). Eprosartan (Teveten®) and the MOSES study. Expert Review of Cardiovascular Therapy, 3(6), 1085–1092. [Link]
-
Li, Y., Chen, R., & Lin, L. (2011). Eprosartan versus enalapril for hypertension: a meta-analysis of randomized controlled trials. Clinical and experimental hypertension (New York, N.Y. : 1993), 33(5), 304–311. [Link]
-
Ruilope, L. M. (2002). Eprosartan: efficacy and tolerability in the elderly. Journal of human hypertension, 16 Suppl 2, S15–S19. [Link]
Comparative pharmacokinetics of (Z)-Eprosartan in different animal species
For researchers and professionals navigating the complexities of drug development, understanding the pharmacokinetic profile of a compound across different preclinical species is paramount. This guide offers an in-depth comparison of the pharmacokinetics of (Z)-Eprosartan, an angiotensin II receptor antagonist, in various animal models. By synthesizing available data and elucidating the scientific rationale behind experimental design, this document aims to provide a valuable resource for predicting human pharmacokinetics and informing clinical trial design.
Introduction: The Significance of Interspecies Pharmacokinetic Analysis of Eprosartan
(Z)-Eprosartan is a non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB) utilized in the management of hypertension. Its mechanism of action involves the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. Preclinical pharmacokinetic studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Comparative studies across different animal species, such as rodents and non-rodents, are essential for several reasons:
-
Identifying a Suitable Animal Model: The selection of an animal species whose pharmacokinetic profile most closely resembles that of humans is crucial for the predictive value of toxicology and efficacy studies.
-
Informing First-in-Human Dose Selection: Allometric scaling of pharmacokinetic parameters from multiple animal species can be employed to predict human clearance and volume of distribution, thereby guiding the selection of a safe starting dose for clinical trials.
-
Understanding Potential for Drug-Drug Interactions: Interspecies differences in drug-metabolizing enzymes can highlight the potential for metabolic drug-drug interactions in humans.
-
Assessing the Safety of Metabolites: Identifying and comparing metabolite profiles across species helps to ensure that human metabolites have been adequately tested in preclinical safety studies.
This guide will delve into the available pharmacokinetic data for eprosartan in common preclinical species and provide a framework for interpreting these findings.
Experimental Design for a Comparative Pharmacokinetic Study
The generation of robust and reliable comparative pharmacokinetic data hinges on a well-designed and meticulously executed experimental protocol. The following section outlines a standard methodology, emphasizing the scientific rationale behind each step.
Animal Models and Husbandry
The choice of animal species is a critical decision in preclinical development. Typically, a rodent (e.g., Sprague-Dawley or Wistar rat) and a non-rodent species (e.g., Beagle dog or Cynomolgus monkey) are used. This allows for the assessment of pharmacokinetics in species with different physiological and metabolic characteristics.
Rationale: The use of at least two mammalian species, one rodent and one non-rodent, is a standard regulatory expectation. Dogs are often chosen as the non-rodent species due to their historical use in toxicology studies and their relatively large size, which facilitates serial blood sampling. Monkeys, being primates, are phylogenetically closer to humans and can sometimes offer a more predictive model for metabolism and disposition.
Animals should be acclimated to the laboratory environment and housed in conditions that minimize stress, as physiological stress can influence drug absorption and metabolism. For pharmacokinetic studies, animals are typically fasted overnight to reduce variability in drug absorption arising from food effects.
Dosing and Sample Collection
Eprosartan is administered orally, reflecting its clinical route of administration. The dose level is selected based on anticipated therapeutic doses and the results of preliminary toxicity studies.
Step-by-Step Blood Collection Protocol:
-
Pre-dose Sample: A blood sample is collected prior to drug administration to serve as a baseline.
-
Serial Sampling: Following oral administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood Collection Technique: Blood is typically collected from a cannulated vein (e.g., jugular vein in dogs and monkeys) or via sparse sampling from a site like the tail vein in rats. The use of a cannula allows for repeated sampling without causing undue stress to the animal.
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) to prevent clotting.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.
Rationale: The timing of blood sample collection is designed to capture the key phases of the pharmacokinetic profile: the absorption phase (early time points), the peak concentration (Cmax), and the elimination phase (later time points). This allows for the accurate calculation of key pharmacokinetic parameters.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Bioanalytical Methodology
The quantification of eprosartan in plasma samples is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Rationale: A validated bioanalytical method is essential for generating reliable pharmacokinetic data. LC-MS/MS is the industry standard due to its high sensitivity, selectivity, and speed.
Comparative Pharmacokinetic Profiles
Human Pharmacokinetics
Following oral administration, eprosartan is absorbed with a peak plasma concentration (Tmax) occurring at 1 to 2 hours. The absolute bioavailability is approximately 13%. Eprosartan is highly bound to plasma proteins (around 98%). The terminal elimination half-life is typically between 5 and 9 hours. Eprosartan is primarily eliminated unchanged through biliary and renal excretion. A minor metabolic pathway is the formation of a glucuronide conjugate, accounting for less than 2% of an oral dose.
Table 1: Summary of (Z)-Eprosartan Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Tmax (h) | 1 - 2 | |
| Absolute Bioavailability (%) | ~13 | |
| Plasma Protein Binding (%) | ~98 | |
| Terminal Half-life (h) | 5 - 9 | |
| Primary Route of Elimination | Biliary and Renal (unchanged) |
Animal Pharmacokinetics
Detailed quantitative comparative data is sparse. However, based on available information, we can infer some general characteristics.
-
Rat: Studies in rats have been conducted, and it is a commonly used species in preclinical safety assessment of eprosartan.
-
Dog: The dog has also been used as a non-rodent species in the preclinical evaluation of eprosartan.
-
Monkey: While less specific data is available in the public domain, monkeys are a relevant species for interspecies scaling and metabolism studies.
Table 2: Qualitative Comparison of (Z)-Eprosartan Pharmacokinetics Across Species
| Parameter | Human | Rat | Dog | Monkey |
| Absorption | Rapid (Tmax 1-2 h) | Data not readily available | Data not readily available | Data not readily available |
| Bioavailability | Low (~13%) | Likely low to moderate | Likely low to moderate | Data not readily available |
| Protein Binding | High (~98%) | High | High | High |
| Metabolism | Minor (glucuronidation) | Likely similar, primarily unchanged excretion | Likely similar, primarily unchanged excretion | Likely similar, primarily unchanged excretion |
| Elimination | Biliary and Renal | Primarily biliary and renal | Primarily biliary and renal | Primarily biliary and renal |
Note: This table is a qualitative summary based on general principles and fragmented data. The lack of specific values for animal species highlights a gap in the publicly available literature.
Interspecies Metabolism
The metabolism of eprosartan is limited, with the parent drug being the major circulating entity. The primary metabolic pathway identified in humans is glucuronidation, an enzymatic process that adds a glucuronic acid moiety to the drug molecule, increasing its water solubility and facilitating its excretion.
Glucuronidation Pathway
Caption: The primary metabolic pathway of Eprosartan via glucuronidation.
Comparative In Vitro Metabolism
To assess the potential for interspecies differences in metabolism, in vitro studies using liver microsomes from different species are often conducted. These studies would involve incubating eprosartan with liver microsomes from rats, dogs, monkeys, and humans in the presence of the necessary cofactors for glucuronidation (e.g., UDPGA). The rate of formation of the eprosartan glucuronide would then be measured.
Discussion and Implications for Drug Development
The available data suggests that the pharmacokinetic profile of eprosartan is characterized by rapid absorption, low oral bioavailability, high plasma protein binding, and limited metabolism with primary excretion of the unchanged drug. While quantitative comparative data in animals is limited in the public domain, the consistent use of rats and dogs in preclinical studies suggests that these species are considered acceptable models by regulatory agencies.
The low bioavailability of eprosartan is a notable characteristic and is likely due to incomplete absorption rather than extensive first-pass metabolism, given its limited metabolic clearance. The high plasma protein binding suggests that changes in plasma protein concentrations could potentially influence the unbound, pharmacologically active fraction of the drug. However, studies in humans have shown that this is not a major clinical concern.
The minimal metabolism of eprosartan is an advantageous property, as it reduces the likelihood of metabolic drug-drug interactions and the formation of reactive metabolites. The fact that it is not a substrate for cytochrome P450 enzymes is a significant benefit. The minor glucuronidation pathway appears to be consistent across species, although further quantitative in vitro data would be needed to confirm this.
For drug development professionals, the key takeaway is the importance of conducting thorough preclinical pharmacokinetic and metabolism studies in relevant animal species. In the case of eprosartan, while the overall profile appears to be qualitatively similar across species, the lack of publicly available quantitative data makes direct interspecies scaling challenging. Researchers developing similar compounds should prioritize generating robust comparative ADME data to de-risk their development programs and to provide a solid foundation for predicting human pharmacokinetics.
Conclusion
This guide provides a comprehensive overview of the comparative pharmacokinetics of (Z)-Eprosartan, synthesizing the available information for researchers and drug development professionals. Eprosartan exhibits a pharmacokinetic profile characterized by rapid absorption, low bioavailability, high protein binding, and limited metabolism, with glucuronidation being a minor pathway. While there is a lack of detailed, publicly available quantitative comparative data across common preclinical species, the information that is accessible suggests a qualitatively similar profile to humans. A thorough understanding of interspecies differences in pharmacokinetics, even for a drug with limited metabolism like eprosartan, is critical for the successful translation of preclinical findings to the clinical setting. Future research and the publication of more detailed preclinical data would be invaluable to the scientific community for refining interspecies scaling models and improving the predictivity of preclinical studies.
References
- Bottorff, M. B., & Tenero, D. M. (1999). Pharmacokinetics of eprosartan in healthy subjects, patients with hypertension, and special populations. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 19(4P2), 73S-78S.
- Guimarães, S., & Moura, D. (2001). Differential effects of eprosartan and losartan at prejunctional angiotensin II receptors. Naunyn-Schmiedeberg's archives of pharmacology, 363(5), 503-509.
- Bikker, P. C., van der Aart, J., de Vries, R., van der Meulen, J., & Danhof, M. (2013). Pharmacokinetic-pharmacodynamic modeling of the antihypertensive effect of eprosartan in Black and White hypertensive patients. Clinical pharmacokinetics, 52(10), 867-877.
- Tenero, D. M., Bottorff, M. B., Given, B. D., & Kramer, W. G. (1998). Pharmacokinetics and protein binding of eprosartan in healthy volunteers and in patients with varying degrees of renal impairment. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 18(3), 542-548.
- Oh, M., Liu, W., Wu, X., & Zhang, X. (2022). Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac. Molecules, 27(23), 8565.
- Matsumoto, K., et al. (2022). Selection of the candidate compound at an early stage of new drug development: retrospective pharmacokinetic and metabolic evaluations of valsartan using common marmosets. Xenobiotica, 52(1), 53-63.
- van den Meiracker, A. H., & Danser, A. H. J. (2006). Clinical profile of eprosartan: a different angiotensin II receptor blocker. Current medical research and opinion, 22(1), 21-30.
- Mahat, B., & Raval, M. K. (2022). Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.
- Liu, W., Oh, M., & Zhang, X. (2021).
- Smith, D. A., & Obach, R. S. (2009). Species differences in drug plasma protein binding. MedChemComm, 1(1), 38-53.
- Hall, C., Lueshen, E., & Linninger, A. (2012). Interspecies scaling in pharmacokinetics: a novel whole-body physiologically based modeling framework to discover drug biodistribution mechanisms in vivo. Journal of pharmaceutical sciences, 101(3), 1251-1267.
- Lee, H., et al. (2022).
- McClellan, K. J., & Balfour, J. A. (1998). Eprosartan. Drugs, 55(5), 713-718.
- Soars, M. G., et al. (2001). Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney. Drug Metabolism and Disposition, 29(2), 131-136.
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Bioequivalence Review(s) for Teveten (Eprosartan mesylate). Retrieved from [Link]
- Colledge, C. (2010). Species differences in drug plasma protein binding. MedChemComm, 1(1), 38-53.
- Riviere, J. E., & Martin-Jimenez, T. (2017). Interspecies Allometric Scaling. In Comparative Pharmacokinetics (pp. 131-143). Springer, Cham.
- Wang, J., et al. (2018). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules, 23(11), 2958.
- Fogari, R., & Zoppi, A. (2003). Eprosartan Mesilate – Application in Therapy and Current Clinical Research. Current Vascular Pharmacology, 1(3), 269-277.
- Fogari, R., et al. (2003). Eprosartan effect on fibrinolytic/hemostatic variables in arterial hypertension: a comparative study to losartan. Journal of human hypertension, 17(11), 777-782.
A Comparative Analysis of the Sympathoinhibitory Activities of (Z)-Eprosartan and Losartan
A Technical Guide for Researchers in Pharmacology and Drug Development
Executive Summary
The renin-angiotensin system (RAS) and the sympathetic nervous system (SNS) are pivotal in the pathophysiology of hypertension. While all angiotensin II receptor blockers (ARBs) antagonize the AT1 receptor, their effects on the SNS are not uniform. This guide provides an in-depth comparison of (Z)-Eprosartan and Losartan, focusing on their distinct sympathoinhibitory profiles. Preclinical evidence strongly indicates that Eprosartan possesses a unique dual-action mechanism, inhibiting sympathetic outflow through presynaptic AT1 receptor blockade, a property not shared by Losartan at equivalent doses. This distinction may confer advantages in managing hypertension, particularly in conditions characterized by sympathetic overactivity. This document synthesizes the mechanistic rationale, presents supporting preclinical and clinical data, and provides detailed experimental protocols for validation.
Introduction: The Interplay of the Renin-Angiotensin and Sympathetic Nervous Systems
The RAS and SNS are deeply interconnected, creating a positive feedback loop that sustains and exacerbates hypertension. Angiotensin II (Ang II), the primary effector of the RAS, not only causes direct vasoconstriction and sodium retention but also enhances sympathetic activity through several mechanisms:
-
Central Action: Ang II acts on the central nervous system to increase sympathetic outflow.
-
Ganglionic Stimulation: It facilitates neurotransmission in sympathetic ganglia.
-
Presynaptic Facilitation: Ang II binds to presynaptic AT1 receptors on sympathetic nerve terminals, augmenting the release of norepinephrine (NE), the primary neurotransmitter of the SNS.[1][2] This presynaptic action amplifies the vasoconstrictor response to sympathetic nerve stimulation.[2]
Angiotensin II receptor blockers (ARBs) are a cornerstone of antihypertensive therapy. By selectively blocking the AT1 receptor, they inhibit the detrimental effects of Ang II. However, the extent to which different ARBs modulate the presynaptic facilitation of norepinephrine release varies significantly, leading to different sympathoinhibitory profiles.
Differentiated Mechanisms of Action at the Sympathetic Nerve Terminal
While both Eprosartan and Losartan are effective AT1 receptor antagonists, their interaction with presynaptic receptors on sympathetic nerve endings is a key point of divergence.
-
Losartan: Primarily acts as a competitive antagonist at postsynaptic AT1 receptors on vascular smooth muscle, effectively blocking Ang II-induced vasoconstriction. However, multiple preclinical studies have shown that at doses equivalent to those that block postsynaptic receptors, Losartan has no significant effect on presynaptic AT1 receptors that facilitate norepinephrine release.[2][3]
-
(Z)-Eprosartan: Exhibits a dual mechanism of action. It not only blocks postsynaptic AT1 receptors but also effectively antagonizes presynaptic AT1 receptors.[1] This action inhibits the Ang II-mediated enhancement of norepinephrine release from sympathetic nerve terminals, thereby directly reducing sympathetic tone.[2][3] This sympathoinhibitory activity is a distinct pharmacological feature not observed with Losartan, valsartan, or irbesartan in equivalent experimental models.[2]
The following diagram illustrates the differential effects of Losartan and (Z)-Eprosartan at the vascular neuroeffector junction.
Caption: Differentiated ARB Mechanisms at the Neuroeffector Junction.
Comparative Efficacy: Evidence from Preclinical and Clinical Studies
The theoretical mechanistic advantage of Eprosartan's dual action is substantiated by data from various experimental models.
Preclinical Data in Animal Models
The pithed rat model is a classic preparation for studying peripheral sympathetic function, as it eliminates central reflex mechanisms. Studies using this model have provided the most direct comparisons.
-
In a key study, stimulation of the thoracolumbar sympathetic outflow produced frequency-dependent pressor responses.[2] (Z)-Eprosartan (0.3 mg/kg i.v.) significantly inhibited this pressor response, demonstrating its ability to blunt sympathetic outflow.[2] In stark contrast, equivalent doses of Losartan, valsartan, and irbesartan had no effect on the pressor response to sympathetic stimulation.[2]
-
Another study in the pithed rat compared the potency of several ARBs for blocking pre- and postsynaptic AT1 receptors.[4] The results showed that the order of potency for sympathoinhibition was different from the order of potency for blocking the direct pressor effects of Ang II, with Eprosartan being the most potent sympathoinhibitory agent among the tested compounds.[4]
-
In the canine pulmonary artery, Eprosartan antagonized the Ang II-facilitated release of norepinephrine at the same doses effective postjunctionally.[5] Losartan, however, was ineffective at the prejunctional level even at concentrations 10 times higher than those required to block the postsynaptic receptor.[5]
| Preclinical Study Summary | (Z)-Eprosartan | Losartan | Reference |
| Inhibition of Sympathetic Outflow (Pithed Rat) | Effective | Ineffective | [2] |
| Presynaptic AT1 Receptor Blockade (Pithed Rat) | High Potency | Low/No Potency | [4] |
| Inhibition of NE Release (Canine Artery) | Effective | Ineffective | [5] |
Evidence from Human Clinical Studies
Translating these preclinical findings to humans has been more complex. Direct measurement of sympathetic activity is challenging, and systemic administration of ARBs triggers confounding baroreflex responses.
-
A study by Krum et al. in patients with mild-to-moderate essential hypertension found that neither Eprosartan (600 mg/day) nor Losartan (50 mg/day) for four weeks significantly affected muscle sympathetic nerve activity (MSNA), a direct measure of central sympathetic outflow.[1]
-
Conversely, a study in young men with normal to mildly hypertensive blood pressure showed that Eprosartan (600 mg/day for one week) actually elevated resting MSNA and plasma norepinephrine levels.[6] The authors hypothesized that the blood pressure reduction caused by the drug led to a baroreflex-mediated increase in central sympathetic outflow, which may have masked any peripheral sympathoinhibitory effects.[6]
It is crucial to interpret these human studies with caution. The lack of change or even increase in MSNA does not necessarily contradict the preclinical data on peripheral sympathoinhibition. MSNA reflects centrally-generated sympathetic drive, which is heavily influenced by the baroreflex. A drug that lowers blood pressure is expected to cause a reflex increase in MSNA. The unique contribution of Eprosartan may lie in its ability to blunt the downstream consequences of this sympathetic outflow at the neurovascular junction, an effect that is not captured by MSNA measurements alone.
Experimental Protocols for Validation
To validate the differential sympathoinhibitory activities of (Z)-Eprosartan and Losartan, the following experimental workflows are recommended.
Protocol 1: Assessing Peripheral Sympathetic Outflow in the Pithed Rat
This protocol is the gold standard for evaluating drug effects on peripheral sympathetic neurotransmission, independent of central reflexes.
Objective: To compare the effects of (Z)-Eprosartan and Losartan on the pressor response to electrical stimulation of the spinal cord.
Methodology:
-
Animal Preparation: Adult Sprague-Dawley rats are anesthetized, and a pithing rod is inserted through the orbit and foramen magnum down the entire spinal canal to destroy the central nervous system. The animals are immediately ventilated artificially.
-
Instrumentation: The carotid artery is cannulated for continuous blood pressure monitoring. The jugular vein is cannulated for drug administration.
-
Sympathetic Stimulation: The pithing rod, which also serves as a stimulating electrode, is used to deliver electrical stimulation to the thoracolumbar region (T6-L2) of the spinal cord. This activates the entire sympathetic outflow.
-
Experimental Procedure:
-
A stable baseline blood pressure is established.
-
A frequency-response curve is generated by stimulating the spinal cord at increasing frequencies (e.g., 0.5, 1, 2, 4 Hz) and recording the peak increase in diastolic blood pressure.
-
The test compound ((Z)-Eprosartan, Losartan, or vehicle) is administered intravenously.
-
After a suitable equilibration period (e.g., 15 minutes), a second frequency-response curve is generated.
-
-
Data Analysis: The pressor responses before and after drug administration are compared. A significant rightward shift or depression of the frequency-response curve indicates sympathoinhibition.
Caption: Workflow for Pithed Rat Sympathetic Stimulation Experiment.
Protocol 2: Direct Measurement of Muscle Sympathetic Nerve Activity (MSNA) via Microneurography
This technique provides a direct, real-time measure of centrally-generated sympathetic nerve traffic to the muscle vascular bed in humans.
Objective: To assess the effect of chronic treatment with (Z)-Eprosartan versus Losartan on resting MSNA in hypertensive patients.
Methodology:
-
Subject Recruitment: Recruit hypertensive patients who meet the inclusion/exclusion criteria. A double-blind, randomized, crossover design is optimal.
-
Baseline Measurement: After a washout period from previous antihypertensive medications, subjects undergo baseline measurements including blood pressure, heart rate, and MSNA.
-
Microneurography Procedure:
-
The subject lies supine.
-
A tungsten microelectrode (200 µm shaft diameter, 1-5 µm uninsulated tip) is inserted percutaneously into the peroneal nerve, typically posterior to the fibular head.
-
The electrode is manipulated until spontaneous, pulse-synchronous, multi-unit bursts of sympathetic activity characteristic of MSNA are identified.[7]
-
The nerve signal is amplified, filtered, and integrated to yield a quantifiable measure of sympathetic bursts (burst frequency and burst incidence).
-
-
Treatment Periods: Subjects are randomized to receive either (Z)-Eprosartan or Losartan for a specified period (e.g., 4-8 weeks).
-
Post-Treatment Measurement: All baseline measurements, including MSNA, are repeated at the end of the treatment period.
-
Crossover: After a second washout period, subjects are crossed over to the other treatment arm, and the measurements are repeated.
-
Data Analysis: MSNA (bursts/min or bursts/100 heartbeats) is compared between baseline and after each treatment. This allows for assessment of the drug's effect on central sympathetic outflow, while accounting for changes in blood pressure and heart rate.
Discussion and Clinical Implications
The divergence in sympathoinhibitory activity between (Z)-Eprosartan and Losartan stems from their differential affinity for presynaptic AT1 receptors.[4][5] Preclinical models, particularly the pithed rat, consistently and robustly demonstrate that Eprosartan has a direct peripheral sympathoinhibitory action that Losartan lacks.[2][3]
While human studies measuring central sympathetic outflow (MSNA) have yielded ambiguous results, this is likely due to the confounding influence of the baroreflex.[6] The clinical significance of Eprosartan's unique mechanism may not be a reduction in central sympathetic command, but rather a blunting of the end-organ response to that command. By inhibiting the presynaptic facilitation of norepinephrine release, Eprosartan could provide more effective blood pressure control and organ protection in conditions driven by high sympathetic tone, such as:
-
Metabolic syndrome
-
Obesity-related hypertension
-
Chronic kidney disease[8]
The ability to inhibit both the direct vasoconstrictor effects of Ang II and the indirect effects mediated by enhanced sympathetic neurotransmission suggests that Eprosartan may offer a more comprehensive approach to RAS and SNS blockade.[3] Further research, perhaps employing techniques that can estimate norepinephrine spillover in specific vascular beds, is needed to fully elucidate the clinical impact of this peripheral sympathoinhibitory action in humans.
Conclusion
The pharmacological profiles of (Z)-Eprosartan and Losartan, while similar in their primary mechanism of postsynaptic AT1 receptor blockade, are distinct with respect to their effects on the sympathetic nervous system. A compelling body of preclinical evidence establishes that (Z)-Eprosartan possesses a unique, direct sympathoinhibitory activity by antagonizing presynaptic AT1 receptors, thereby reducing norepinephrine release. Losartan does not share this property at comparable doses. This mechanistic difference positions (Z)-Eprosartan as a potentially advantageous therapeutic option in hypertensive states characterized by sympathetic nervous system overactivity.
References
-
van den Meiracker, A. H. (2008). Clinical Profile of Eprosartan: A Different Angiotensin II Receptor Blocker. The Open Cardiovascular Medicine Journal, 2, 103–109. [Link]
-
Heusser, K., et al. (2003). Elevation of sympathetic activity by eprosartan in young male subjects. American Journal of Hypertension, 16(8), 659-665. [Link]
-
Ruiz-Ortega, M., & Egido, J. (2006). Effects of Eprosartan on Target Organ Protection. Vascular Health and Risk Management, 2(4), 419–431. [Link]
-
Ohlstein, E. H., et al. (1998). Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data. American Heart Journal, 136(4 Pt 2), S48-S53. [Link]
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Ohlstein, E. H., et al. (1997). Inhibition of sympathetic outflow by the angiotensin II receptor antagonist, eprosartan, but not by losartan, valsartan or irbesartan. Pharmacology, 55(5), 244-251. [Link]
-
Gaciong, Z., et al. (2021). Losartan and Eprosartan Induce a Similar Effect on the Acute Rise in Serum Uric Acid Concentration after an Oral Fructose Load in Patients with Metabolic Syndrome. Journal of Clinical Medicine, 10(14), 3072. [Link]
-
Balt, J. C., et al. (2001). Inhibition of facilitation of sympathetic neurotransmission and angiotensin II-induced pressor effects in the pithed rat: comparison between valsartan, candesartan, eprosartan and embusartan. Journal of Hypertension, 19(12), 2267-2275. [Link]
-
Fahim, M. A., & Hales, S. L. (2015). The effect of losartan on differential reflex control of sympathetic nerve activity in chronic kidney disease. Journal of Hypertension, 33(7), 1438-1448. [Link]
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Yucha, C. B. (2000). Use of microneurography to evaluate sympathetic activity in hypertension: a brief review. Applied Psychophysiology and Biofeedback, 25(1), 55-63. [Link]
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Safety Operating Guide
Navigating the Disposal of (Z)-Eprosartan: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a compound extends beyond its synthesis and application to its final, safe disposal. (Z)-Eprosartan, an angiotensin II receptor blocker, requires meticulous handling not only during experimentation but also at the end of its use.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of (Z)-Eprosartan, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Foundational Safety Principles: Beyond the Benchtop
Before addressing the specifics of disposal, it is crucial to understand the inherent nature of (Z)-Eprosartan and the general principles of handling pharmaceutical compounds. While not classified as a dangerous good for transport, it is a potent pharmacological agent.[4][5] Ingestion may be harmful, and it can cause skin and serious eye irritation.[4][6][7] Therefore, adherence to standard laboratory safety protocols is the first line of defense.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][6][7] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[7]
-
Ventilation: Handle (Z)-Eprosartan in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][7]
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[4]
The Disposal Pathway: A Step-by-Step Protocol
The central tenet for the disposal of (Z)-Eprosartan is that it must not be treated as common waste. Environmental release must be strictly avoided. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[8]
Step 1: Waste Identification and Segregation
Proper disposal begins with correct identification. All materials contaminated with (Z)-Eprosartan, including expired bulk powder, unused experimental solutions, and contaminated labware (e.g., weigh boats, pipette tips, vials), must be considered chemical waste.
Action: Segregate (Z)-Eprosartan waste from other laboratory waste streams at the point of generation.[9] This prevents cross-contamination and ensures that the waste is handled by the appropriate disposal stream. Incompatible chemicals should be kept separate to prevent dangerous reactions.[10]
Step 2: Containerization
Proper containment is critical for safe storage and transport.
Action:
-
Place solid (Z)-Eprosartan waste and contaminated disposables into a designated, leak-proof, and sealable container.[4][11] The container must be made of a material compatible with the chemical.[10]
-
For liquid waste containing (Z)-Eprosartan, use a sealable, chemical-resistant container. Do not mix different solvent wastes unless you have confirmed their compatibility.
-
Clearly label the waste container with the words "Hazardous Waste Pharmaceuticals" and identify the contents, including "(Z)-Eprosartan".[12]
Step 3: On-Site Storage
Temporary storage of chemical waste within the laboratory requires careful consideration.
Action:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[11]
-
Ensure the storage area has secondary containment to capture any potential leaks.[10]
-
Maintain an inventory of the waste generated.[13]
Step 4: Professional Waste Disposal
The final and most critical step is the transfer of the waste to a qualified disposal facility.
Action: Arrange for the collection and disposal of the (Z)-Eprosartan waste through a licensed and reputable professional waste disposal company.[4][7] These companies are equipped to handle and dispose of pharmaceutical waste in accordance with all federal, state, and local regulations.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (Z)-Eprosartan.
Caption: Workflow for (Z)-Eprosartan Waste Disposal.
Managing Spills and Decontamination
Accidents happen, and a clear protocol for managing spills is essential for laboratory safety.
Spill Response Protocol
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.[14]
-
Assess and Equip: Don the appropriate PPE, including double gloves, a gown, and eye/face protection.[14]
-
Contain and Clean:
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.[14]
-
Carefully scoop or sweep up the material and place it into the designated hazardous waste container.[4]
-
For liquid spills, absorb the spill with an inert material (e.g., spill pads or vermiculite) and place the absorbent material into the waste container.[14]
-
-
Decontaminate:
-
The goal of decontamination is to neutralize and remove any remaining residue.
-
Clean the spill area thoroughly. A common practice involves a three-step process: cleaning with a detergent solution, followed by a rinse with clean water.[15] For hazardous drugs, a deactivating agent like a 10% bleach solution followed by a neutralizer like sodium thiosulfate may be used, though surface compatibility should be considered.[14]
-
Routine Decontamination
Work surfaces and equipment that have come into contact with (Z)-Eprosartan should be routinely decontaminated. This includes balances, spatulas, and the interior of the fume hood. The cleaning procedure should be similar to the final step of the spill cleanup protocol.
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation in the first place.
| Waste Minimization Strategy | Implementation in the Laboratory |
| Inventory Management | Maintain a detailed inventory of (Z)-Eprosartan to avoid over-ordering and expiration of stock.[13] |
| Scale of Experiments | Whenever possible, design experiments to use the minimum quantity of (Z)-Eprosartan required for valid results. |
| Substitution | Where scientifically appropriate, consider using less hazardous alternatives.[13] |
By integrating these disposal and safety protocols into your standard laboratory operations, you contribute to a culture of safety and environmental responsibility. The prudent management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of our scientific pursuits.
References
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Eprosartan Mesylate.
- AbbVie Inc. (2016, September 10).
- Thermo Fisher Scientific. (2018, August 15).
- TCI Chemicals. (2024, November 19).
- Cayman Chemical. (2025, June 3).
- Physikalisch-Technische Bundesanstalt. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
- National Center for Biotechnology Information. (2025, May 5). Angiotensin II Receptor Blockers (ARB).
- Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
- Ace Waste. (n.d.).
- Medical News Today. (2023, May 23). Angiotensin II receptor blockers (ARBs): An overview.
- Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
- Mayo Clinic. (n.d.). Angiotensin II receptor blockers.
- CSIR IIP. (n.d.).
- Daniels Health. (2025, May 21).
- Defense Centers for Public Health. (n.d.).
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- British Heart Foundation. (2016, September 5). Angiotensin receptor blockers (ARBs).
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- A Pharmacology Guide. (2022, November 4). A Pharmacology Guide on Angiotensin Receptor Blocker Drugs.
- PharmWaste Technologies, Inc. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
